molecular formula C8H7BrO B1377931 4-Bromo-1,3-dihydroisobenzofuran CAS No. 1402667-16-6

4-Bromo-1,3-dihydroisobenzofuran

Cat. No.: B1377931
CAS No.: 1402667-16-6
M. Wt: 199.04 g/mol
InChI Key: SBASERJDRPYLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,3-dihydroisobenzofuran is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-dihydro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBASERJDRPYLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402667-16-6
Record name 4-bromo-1,3-dihydro-2-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,3-dihydroisobenzofuran: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-1,3-dihydroisobenzofuran, also known as 4-Bromophthalan, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a stable dihydroisobenzofuran core and a reactive aryl bromide moiety, positions it as a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role as a key intermediate in the development of central nervous system (CNS) agents, most notably the selective serotonin reuptake inhibitor (SSRI), Citalopram. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.

Compound Identification and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its core structure consists of a benzene ring fused to a five-membered dihydrofuran ring, with a bromine atom substituted at the 4-position of the bicyclic system.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name 4-bromo-1,3-dihydro-2-benzofuran [1]
Common Name 4-Bromophthalan N/A
CAS Number 1402667-16-6 [2][]
Molecular Formula C₈H₇BrO [][4]
Molecular Weight 199.04 g/mol [1][4]
Canonical SMILES C1C2=C(CO1)C(=CC=C2)Br []

| InChI Key | SBASERJDRPYLCK-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties

Property Value Reference
Physical Form Solid
Storage Temperature 2-8°C [4]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. Inferred from reaction conditions

| Purity | Typically available at ≥95% |[4] |

Synthesis and Manufacturing

The most common laboratory-scale synthesis of this compound involves the reduction of a suitable precursor, such as 4-bromophthalide or 3-bromophthalic anhydride derivatives. A general and robust method proceeds from 3-bromophthalic acid.

Representative Synthesis Protocol: Reduction of 3-Bromophthalic Acid

This two-step procedure involves the initial reduction of the commercially available 3-bromophthalic acid to the corresponding diol, followed by an acid-catalyzed intramolecular cyclization (etherification) to yield the target dihydroisobenzofuran.

Step 1: Reduction to (3-Bromo-1,2-phenylene)dimethanol

  • Suspend 3-bromophthalic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄, ~2.5 eq) or Borane-THF complex (BH₃·THF, ~3.0 eq), to the stirred suspension.

    • Scientist's Insight: LiAlH₄ is highly effective but requires careful handling due to its high reactivity with protic solvents. BH₃·THF is a milder and often safer alternative for this type of transformation.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution and then more water.

  • Filter the resulting aluminum or borate salts and wash the solid cake with THF or Ethyl Acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Dissolve the crude (3-Bromo-1,2-phenylene)dimethanol from the previous step in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux (approx. 110°C for toluene) using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Scientist's Insight: The azeotropic removal of water is crucial as it drives the equilibrium towards the formation of the cyclic ether product, ensuring a high yield.

  • Continue refluxing for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford this compound as a solid.

G cluster_synthesis Synthesis Workflow A 3-Bromophthalic Acid in Anhydrous THF B Reduction (e.g., LiAlH₄ or BH₃·THF) A->B 1. Add Reducing Agent C Intermediate Diol (3-Bromo-1,2-phenylene)dimethanol B->C 2. Quench & Workup D Acid-Catalyzed Cyclization (p-TSA, Toluene, Reflux) C->D 3. Dehydration E Purification (Chromatography) D->E 4. Neutralize & Extract F Final Product This compound E->F 5. Isolate

Caption: High-level workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the carbon-bromine bond on the aromatic ring. This site serves as a versatile handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions or by conversion to organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide is an excellent substrate for numerous palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of new carbon-carbon bonds under relatively mild conditions.[4]

Example Application: Suzuki-Miyaura Coupling This reaction couples the aryl bromide with a boronic acid or ester, forming a new C(sp²)-C(sp²) bond. It is widely used due to its high functional group tolerance and the commercial availability of a vast array of boronic acids.

Representative Protocol: Suzuki Coupling

  • To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system, typically a mixture of toluene and water or DME and water.

    • Scientist's Insight: Degassing the solvent (e.g., by sparging with argon or through freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the 4-aryl-1,3-dihydroisobenzofuran product.

G cluster_reactants Inputs Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product ArBr Ar-Br (Substrate) ArBr->ArPdBr Boronic R-B(OH)₂ (Coupling Partner) Boronic->ArPdR Base Assisted

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Formation of Grignard Reagents

The aryl bromide can be converted into a Grignard reagent, transforming the electrophilic carbon into a potent nucleophile. This is a classic and powerful method for forming carbon-carbon bonds through reaction with electrophiles like aldehydes, ketones, or nitriles.

Protocol: Grignard Formation and Reaction with an Electrophile

  • Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.

  • Place magnesium turnings (1.2 eq) in a flask and activate them, if necessary, with a small crystal of iodine or 1,2-dibromoethane.[5]

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the magnesium. The reaction is often initiated with gentle heating.

    • Scientist's Insight: The formation of a Grignard reagent is sensitive to moisture. Anhydrous solvents and inert conditions are paramount for success.[6][7] The reaction is exothermic and may require cooling to maintain control once initiated.

  • After the magnesium has been consumed, the resulting Grignard reagent (4-(magnesiobromo)-1,3-dihydroisobenzofuran) is ready.

  • Cool the solution to 0°C and slowly add a solution of the desired electrophile (e.g., an aldehyde or ketone) in anhydrous THF.

  • Allow the reaction to proceed to completion, then quench by careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and purify as required.

Application Profile: Intermediate in Citalopram Synthesis

The most prominent industrial application of a closely related isomer, 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, is in the synthesis of Citalopram.[8][9] While not the direct precursor, this compound serves as a valuable structural analog for research and the development of novel CNS agents. The chemistry involved in the Citalopram synthesis highlights the utility of the bromo-dihydroisobenzofuran scaffold. In a key step, a Grignard reagent is used to install the dimethylaminopropyl side chain, and the bromo-substituent is later converted to the required cyano group via reaction with cuprous cyanide.[10][11]

G A 5-Bromophthalide (Starting Material) B Grignard Reaction 1 + 4-F-PhMgBr A->B C Intermediate Benzophenone B->C D Reduction (LiAlH₄) & Cyclization (H⁺) C->D E 5-Bromo-1-(4-fluorophenyl) -1,3-dihydroisobenzofuran D->E F Cyanation + CuCN E->F G Key Cyano Intermediate F->G H Alkylation + (CH₃)₂N(CH₂)₃Cl G->H I Citalopram (Final Product) H->I

Caption: Simplified synthetic route to Citalopram illustrating the utility of the bromo-dihydroisobenzofuran core.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by standard spectroscopic methods. While specific spectra from vendors are proprietary, typical expected data are summarized below based on the parent structure and substituent effects.[12][13][14]

Table 3: Representative Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic Protons (3H): Multiplets in the range of δ 7.0-7.5 ppm. - Methylene Protons (4H): Two singlets or an AB quartet system for the two CH₂ groups, typically around δ 5.0-5.2 ppm.
¹³C NMR - Aromatic Carbons (6C): Signals between δ 120-145 ppm, with the carbon bearing the bromine (C-Br) appearing around δ 115-125 ppm. - Methylene Carbons (2C): Signal for the two equivalent O-CH₂ carbons around δ 70-75 ppm.
FT-IR (KBr) - C-H (aromatic): Stretching vibrations > 3000 cm⁻¹. - C-H (aliphatic): Stretching vibrations just below 3000 cm⁻¹. - C-O-C (ether): Strong, characteristic stretching band around 1050-1150 cm⁻¹. - C-Br: Stretching vibration in the fingerprint region, typically 500-650 cm⁻¹.

| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 198 and 200 with an approximate 1:1 intensity ratio, indicative of the presence of one bromine atom. |

Safety and Handling

This compound is a research chemical and should be handled with appropriate care by trained personnel.

  • Hazard Identification: GHS classifications indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.[15][16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at refrigerator temperatures (2-8°C).[4]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile. Its utility is primarily centered on the versatile aryl bromide handle, which enables a wide range of carbon-carbon bond-forming reactions crucial for drug discovery and materials science. Its structural relationship to key intermediates in the synthesis of major pharmaceuticals like Citalopram underscores its importance and ensures its continued relevance to the scientific community. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.
  • University of California, Irvine. Grignard Reaction. [Link]

  • Nielsen, M., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(13), 6249-6259.
  • PubChemLite. This compound (C8H7BrO). [Link]

  • MySkinRecipes (Thai). This compound. [Link]

  • PubChem. 4-Bromo-1-benzofuran. [Link]

  • ResearchGate. The Discovery of Citalopram and Its Refinement to Escitalopram. [Link]

  • ACS Publications. One-Pot Synthesis of Spiro-isobenzofuran Compounds. [Link]

  • Indian Patents. 215462:METHOD FOR THE PREPARATION OF CITALOPRAM. [Link]

  • Organic Syntheses. PREPARATION OF 6-CHLORO-1-HEXENE. [Link]

  • University of Missouri–St. Louis. The Grignard Reaction. [Link]

  • Royal Society of Chemistry. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • The Organic Chemistry Tutor (YouTube). Grignard Reagent Reaction Mechanism. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • SpectraBase. 1,3-Dihydro isobenzofuran. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-1,3-dihydroisobenzofuran: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-1,3-dihydroisobenzofuran (CAS 1402667-16-6), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and drug discovery professionals, this document synthesizes its chemical properties, plausible synthetic routes, spectroscopic characteristics, and reactivity, with a focus on its practical application in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Dihydroisobenzofuran Scaffold

The 1,3-dihydroisobenzofuran (or phthalan) core is a privileged scaffold found in various biologically active molecules and natural products. Its rigid, planar structure fused to a flexible dihydrofuran ring provides a unique three-dimensional geometry for probing receptor binding pockets. The introduction of a bromine atom at the 4-position, as in the title compound, provides a crucial reactive handle for synthetic diversification. This strategic placement allows for the late-stage introduction of a wide array of functional groups via modern cross-coupling methodologies, making this compound a valuable intermediate for constructing libraries of novel compounds for high-throughput screening and lead optimization programs, particularly in the development of agents targeting the central nervous system (CNS).[1][2]

Physicochemical and Safety Profile

A clear understanding of a reagent's properties and hazards is fundamental to its effective and safe utilization in a laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1402667-16-6[3]
Molecular Formula C₈H₇BrO[3]
Molecular Weight 199.04 g/mol [3]
IUPAC Name 4-bromo-1,3-dihydro-2-benzofuran[3]
Synonyms 4-BromophthalanN/A
Predicted XlogP 1.8[3]
Monoisotopic Mass 197.96803 Da[3]
Safety and Handling

Aggregated GHS data indicates that this compound requires careful handling.[3] All operations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Hazard ClassGHS StatementPictogram
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Target Organ ToxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Storage: Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.[2]

Synthesis and Characterization

Proposed Synthetic Workflow

A reliable route would start from the commercially available 3-Bromophthalic acid. The di-acid can be reduced to the corresponding diol, (3-bromo-1,2-phenylene)dimethanol, which can then undergo an acid-catalyzed intramolecular etherification (cyclization) to yield the target compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Purification A 3-Bromophthalic Acid B (3-bromo-1,2-phenylene)dimethanol A->B  LiAlH4 or BH3-THF  (Reducing Agent) C This compound B->C  Acid Catalyst (e.g., p-TsOH)  Heat D Crude Product C->D  Workup E Pure Product (>95%) D->E  Silica Gel Chromatography

Proposed workflow for the synthesis of this compound.
Representative Synthetic Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of the 1,3-dihydroisobenzofuran core.[4]

Step 1: Reduction of 3-Bromophthalic Acid

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0°C, add 3-bromophthalic acid portion-wise, controlling the exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts through a pad of Celite®, washing thoroughly with THF and ethyl acetate.

  • Concentrate the combined organic filtrates under reduced pressure to yield crude (3-bromo-1,2-phenylene)dimethanol, which can be used in the next step without further purification or purified by crystallization.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude diol from the previous step in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting diol is consumed (typically 3-5 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product with a purity of >95%.

Predicted Spectroscopic Characterization

No experimental spectra for this specific compound are publicly available. However, based on the structure and data from analogous compounds, a detailed spectroscopic profile can be predicted. This is crucial for researchers to confirm the identity and purity of their synthesized material.

Technique Predicted Data and Interpretation
¹H NMR Aromatic Protons (δ 7.1-7.5 ppm): Three protons on the aromatic ring would appear in this region. The proton at C7 (adjacent to the bromine) would likely be a doublet. The proton at C5 would be a doublet of doublets (or triplet), and the proton at C6 would be a doublet. Methylene Protons (δ ~5.1 ppm): The four protons of the two CH₂ groups (at C1 and C3) are chemically equivalent and would appear as a single sharp singlet, integrating to 4H. This is a characteristic signal for the unsubstituted phthalan core.
¹³C NMR Aromatic Carbons (δ 120-145 ppm): Six signals are expected. The carbon bearing the bromine (C4) would be significantly shifted to ~122 ppm. The two carbons adjacent to the fused ring (C3a, C7a) would be quaternary and appear around 138-142 ppm. The remaining three CH carbons would appear between 125-130 ppm. Methylene Carbons (δ ~73 ppm): The two equivalent CH₂ carbons (C1, C3) would give a strong signal around 73 ppm.
IR (Infrared) ~3050 cm⁻¹: Aromatic C-H stretching. ~2900 cm⁻¹: Aliphatic C-H stretching (from CH₂ groups). ~1050-1150 cm⁻¹: A strong, characteristic C-O-C (ether) stretching band. ~1450, 1600 cm⁻¹: Aromatic C=C stretching.
Mass Spec. (MS) The molecular ion peak would exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z = 198 (for ⁷⁹Br) and m/z = 200 (for ⁸¹Br). A likely fragmentation pathway would be the loss of CH₂O to give a bromobenzyl cation fragment.

Chemical Reactivity and Synthetic Utility in Drug Discovery

The true value of this compound lies in the synthetic versatility of its carbon-bromine bond.[4] As an aryl bromide, it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Application in Cross-Coupling Reactions

This building block is ideally suited for cornerstone reactions in medicinal chemistry, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations enable the coupling of the dihydroisobenzofuran core to a vast array of other chemical moieties, facilitating the rapid exploration of chemical space around the scaffold.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound C 4-Aryl-dihydroisobenzofuran A->C  Pd Catalyst  Base E 4-Alkynyl-dihydroisobenzofuran A->E  Pd/Cu Catalyst  Base G 4-Amino-dihydroisobenzofuran A->G  Pd Catalyst  Base B R-B(OH)₂ (Boronic Acid) B->C D R-C≡C-H (Terminal Alkyne) D->E F R₂NH (Amine) F->G

Utility of this compound in key cross-coupling reactions.
Field-Proven Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. The following is a self-validating, field-proven protocol for the coupling of an aryl bromide like this compound.[5][6]

Objective: To synthesize a 4-aryl-1,3-dihydroisobenzofuran derivative.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene (6 mL)

  • Water (2 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed toluene and water via syringe. The biphasic solvent system is standard for Suzuki couplings.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure 4-aryl-1,3-dihydroisobenzofuran product.

Causality and Trustworthiness: The success of this protocol relies on the catalytic cycle of palladium. The C-Br bond of the substrate is susceptible to oxidative addition by the Pd(0) complex, which is the rate-determining step. Subsequent transmetalation with the boronic acid (activated by the base) and reductive elimination yields the desired product and regenerates the Pd(0) catalyst. The use of a pre-catalyst like Pd(PPh₃)₄ and an inert atmosphere ensures the integrity and activity of the catalyst throughout the reaction.

Conclusion

This compound is a high-value, versatile building block for drug discovery and synthetic chemistry. Its stable heterocyclic core, combined with a strategically placed reactive bromine atom, provides an excellent platform for generating molecular diversity through reliable and well-understood cross-coupling chemistry. This guide provides the foundational knowledge—from synthesis and characterization to reactivity and safe handling—to empower researchers to effectively integrate this powerful intermediate into their research and development programs.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kobayashi, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, Vol. 75, No. 3. [Link]

  • MySkinRecipes. This compound. [Link]

  • LookChem. This compound CAS NO.1402667-16-6. [Link]

  • PubChemLite. This compound (C8H7BrO). [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]

  • MySkinRecipes. This compound. [Link]

  • SpectraBase. 1,3-Dihydro isobenzofuran. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C8H7BrO). [Link]

  • National Center for Biotechnology Information. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central. [Link]

  • SpectraBase. 1,3-Dihydro isobenzofuran. [Link]

Sources

Structural Elucidation of 4-Bromo-1,3-dihydroisobenzofuran: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel or synthesized compounds is a foundational requirement. It is the critical step that validates synthesis pathways and enables the prediction of chemical behavior, biological activity, and therapeutic potential. 4-Bromo-1,3-dihydroisobenzofuran (Figure 1) is a key heterocyclic building block, utilized as an intermediate in the synthesis of a range of bioactive molecules, including agents targeting the central nervous system.[1] Its utility stems from the stable cyclic ether structure and the reactive bromo-substituent, which is amenable to further functionalization via cross-coupling reactions.[1]

This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to illuminate the underlying scientific rationale—the causality—that dictates our experimental choices. We will proceed through a logical workflow, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for unambiguous structural confirmation.

Figure 1: Structure of this compound
C₈H₇BrO

Molecular Weight: 199.04 g/mol

The Strategic Elucidation Workflow

A robust structural elucidation is not a linear process but an iterative cycle of hypothesis and validation. Each analytical technique provides a unique piece of the molecular puzzle. Our strategy is designed to first establish the fundamental molecular properties (formula and functional groups) and then to meticulously map the atomic connectivity.

Elucidation_Workflow MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy (FTIR) MS->IR Provides Molecular Formula Confirms Bromine Presence NMR1D 1D NMR (¹H & ¹³C) IR->NMR1D Identifies Functional Groups (e.g., Ether, Aromatic) NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Maps C-H Framework Proposes Initial Fragments Structure Final Validated Structure NMR2D->Structure Confirms Atom Connectivity Assembles Final Structure

Caption: A strategic workflow for structural elucidation.

Mass Spectrometry: Defining the Formula and Halogen Presence

Expertise & Experience: Our first objective is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to distinguish between isobaric species. For a halogenated compound, MS also offers an immediate, unmistakable signature: the isotopic pattern of bromine.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically effective for creating protonated molecules [M+H]⁺.

  • Analysis Parameters:

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Data Acquisition: Centroid mode.

Expected Data & Interpretation

The most critical diagnostic feature for a monobrominated compound is the presence of two peaks of nearly equal intensity separated by two mass units. This arises from the natural abundance of the two stable bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[2]

IonCalculated m/z (C₈H₈⁷⁹BrO)⁺Calculated m/z (C₈H₈⁸¹BrO)⁺Expected Ratio
[M+H]⁺ 198.9753200.9733~1:1

Trustworthiness: The observation of this characteristic 1:1 doublet for the molecular ion provides incontrovertible evidence for the presence of a single bromine atom in the molecule. The high-resolution mass measurement, matching the calculated value to within 5 ppm, validates the elemental composition of C₈H₇BrO.

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: With the molecular formula confirmed, we turn to Fourier-Transform Infrared (FTIR) spectroscopy to identify the key functional groups. This is a rapid, non-destructive technique that provides a "fingerprint" of the molecule's vibrational modes. For this compound, we are looking for evidence of the aromatic ring, the cyclic ether moiety, and the types of C-H bonds present.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Processing: Perform a background scan (air) prior to the sample scan. The final spectrum is typically presented in terms of transmittance.

Expected Data & Interpretation

The IR spectrum provides a clear roadmap of the molecule's constituent parts.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3100-3000C-H Stretch (sp²)Aromatic C-H bonds.
~3000-2850C-H Stretch (sp³)Aliphatic C-H bonds from the two CH₂ groups.
~1600, ~1470C=C StretchAromatic ring skeletal vibrations.[3]
~1250-1050C-O-C StretchStrong, characteristic absorption for the aryl-alkyl ether linkage of the dihydroisobenzofuran core.[3]
~850-800C-H BendOut-of-plane bending for a 1,2,3-trisubstituted benzene ring.

Trustworthiness: The presence of both sp² and sp³ C-H stretches, combined with the strong C-O-C ether band and aromatic C=C stretches, validates the core structure of a dihydroisobenzofuran ring attached to a substituted benzene ring.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. We employ a suite of 1D and 2D experiments to build the molecule from its constituent spin systems.

¹H NMR Spectroscopy: Probing the Proton Framework

Goal: To determine the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which reveals neighboring protons.

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) spectrometer.

  • Analysis: Acquire the spectrum with a standard pulse program, referencing the residual solvent peak (CHCl₃ at 7.26 ppm).

Expected Data & Interpretation: Based on the structure, we predict three distinct regions in the ¹H NMR spectrum.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.2Multiplet3HAr-H Aromatic protons on the brominated ring. The exact shifts and coupling constants will define their relative positions.
~5.2Singlet4H-O-CH₂ -Ar-CH₂ -O-The two CH₂ groups are chemically equivalent in this symmetric structure, appearing as a single peak. They are benzylic and adjacent to an oxygen, causing a significant downfield shift.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Goal: To identify all unique carbon environments within the molecule.

Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum. Reference the CDCl₃ solvent peak (77.16 ppm).

Expected Data & Interpretation: The structure has 8 carbon atoms, but due to symmetry, we expect to see 6 unique signals.

Predicted Shift (ppm)AssignmentRationale
~140-135Ar C -OQuaternary aromatic carbons attached to oxygen.
~132Ar C -HAromatic methine carbon.
~129Ar C -HAromatic methine carbon.
~125Ar C -HAromatic methine carbon.
~122Ar C -BrThe ipso-carbon attached to bromine. This signal is often shifted upfield relative to what might be expected from induction alone, a phenomenon known as the "heavy atom effect".[4]
~70-O-C H₂-The two equivalent benzylic carbons, shifted downfield by the attached oxygen.
2D NMR: Assembling the Final Structure

Expertise & Experience: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. COSY, HSQC, and HMBC experiments are essential for unambiguously connecting the atoms.

Protocols: Standard pulse programs for COSY, HSQC (phase-sensitive with multiplicity editing), and HMBC are run on the same sample.

Interpretation:

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings. We expect to see correlations between the adjacent protons on the aromatic ring, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This will definitively link the ¹H signals at ~7.3 ppm to their corresponding aromatic ¹³C signals and the ¹H signal at ~5.2 ppm to the benzylic carbon at ~70 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the molecular fragments.

Caption: Key HMBC correlations confirming connectivity.

Trustworthiness & Final Assembly: The HMBC spectrum provides the definitive connections. The protons of the CH₂ groups (~5.2 ppm) will show correlations to the quaternary aromatic carbons C1 and C6, locking the dihydrofuran ring to the benzene ring. Furthermore, the aromatic protons will show correlations to their neighboring carbons, including the key C-Br carbon, confirming the 4-bromo substitution pattern. For example, the proton at C5 will show a strong correlation to the C4 (the C-Br carbon), validating the substituent position.

Data Synthesis and Final Confirmation

The convergence of data from all techniques provides an unassailable confirmation of the structure.

TechniqueFindingConclusion
HRMS [M+H]⁺ at m/z 198.9753 and 200.9733 in a ~1:1 ratio.Confirms molecular formula C₈H₇BrO and the presence of one bromine atom.
FTIR Peaks at ~3050, ~2900, ~1470, and ~1100 cm⁻¹.Confirms aromatic, aliphatic C-H, aromatic C=C, and C-O-C ether functional groups.
¹H NMR Signals at ~7.3 ppm (3H) and ~5.2 ppm (4H).Consistent with a trisubstituted aromatic ring and two equivalent benzylic CH₂ groups adjacent to an oxygen.
¹³C NMR 6 signals, including one at ~122 ppm and one at ~70 ppm.Confirms 6 unique carbon environments, including the C-Br carbon and the two equivalent CH₂ carbons.
2D NMR COSY, HSQC, and HMBC correlations.Unambiguously establishes the atom-to-atom connectivity, confirming the 1,3-dihydroisobenzofuran core and the 4-position of the bromine substituent.

References

  • Benchchem. Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3.
  • MySkinRecipes. This compound. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • UGC-Human Resource Development Centre. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

  • Kobayashi, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, Vol. 75, No. 3.
  • Sreenivasulu, M., & Satyanarayana, G. (2021). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.
  • Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]

Sources

Section 1: Molecular Profile and Strategic Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-bromo-1,3-dihydro-2-benzofuran: A Keystone Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of 4-bromo-1,3-dihydro-2-benzofuran, a critical building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the strategic utility, synthesis rationale, and practical application of this versatile heterocyclic compound.

4-bromo-1,3-dihydro-2-benzofuran (also known as 4-bromo-1,3-dihydroisobenzofuran) is a substituted dihydrobenzofuran. Its strategic value in medicinal chemistry stems from a combination of features: a stable, drug-like core scaffold, and a reactive bromine handle. This bromine atom is perfectly positioned for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space to develop novel bioactive molecules.[1] The dihydrobenzofuran motif itself is a privileged structure found in numerous natural products and FDA-approved drugs, recognized for conferring desirable pharmacokinetic properties.[2][3]

Below is a summary of its core physicochemical properties.

PropertyValueSource
IUPAC Name 4-bromo-1,3-dihydro-2-benzofuranPubChem[4]
Synonyms This compoundPubChem[1][4]
CAS Number 1402667-16-6PubChem[1][4]
Molecular Formula C₈H₇BrOPubChem[1][4]
Molecular Weight 199.04 g/mol PubChem[1][4]
Appearance Solid (typical)N/A
Storage 2-8°C, under inert atmosphereMySkinRecipes[1]

Section 2: Synthesis Strategy and Mechanistic Considerations

The synthesis of 4-bromo-1,3-dihydro-2-benzofuran is a multi-step process that requires careful control of reagents and conditions. The following workflow represents a logical and efficient pathway, starting from commercially available 3-bromophthalic acid. The rationale behind each step is critical for ensuring high yield and purity.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A 3-Bromophthalic acid B 3-Bromo-1,2-bis(hydroxymethyl)benzene A->B  LiAlH4 or BH3·THF  Rationale: Potent reduction of both  carboxylic acids to primary alcohols. C 4-bromo-1,3-dihydro-2-benzofuran B->C  Acid Catalyst (e.g., p-TsOH)  Heat  Rationale: Intramolecular dehydration (etherification)  forms the stable five-membered furan ring.

Caption: Synthesis workflow for 4-bromo-1,3-dihydro-2-benzofuran.

Detailed Experimental Protocol:

Part A: Synthesis of 3-Bromo-1,2-bis(hydroxymethyl)benzene (Intermediate)

  • System Setup: A flame-dried 1 L round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.

  • Reagent Addition: Tetrahydrofuran (THF, 400 mL, anhydrous) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0°C (ice bath).

    • Expert Rationale: LiAlH₄ is a powerful, non-selective reducing agent necessary to convert both carboxylic acid groups of the phthalic acid precursor to alcohols. Anhydrous THF is used as it is unreactive with LiAlH₄. The reaction is highly exothermic and produces hydrogen gas, necessitating slow addition at reduced temperature under an inert atmosphere.

  • Substrate Introduction: 3-Bromophthalic acid is dissolved in 100 mL of anhydrous THF and added dropwise to the LiAlH₄ suspension via an addition funnel over 1 hour.

  • Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up & Quenching: The flask is cooled to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water.

    • Trustworthiness Check: This specific quenching procedure (Fieser workup) is crucial for safely neutralizing excess LiAlH₄ and precipitating aluminum salts into a granular, easily filterable solid.

  • Isolation: The resulting solid is removed by filtration through a pad of Celite. The filtrate is collected, and the solvent is removed under reduced pressure to yield the crude diol intermediate.

Part B: Synthesis of 4-bromo-1,3-dihydro-2-benzofuran (Final Product)

  • System Setup: The crude 3-Bromo-1,2-bis(hydroxymethyl)benzene is placed in a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.

  • Reagent Addition: Toluene (300 mL) is added as the solvent, followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Expert Rationale: This is an acid-catalyzed intramolecular etherification (dehydration). Toluene is used as an azeotropic solvent to remove the water byproduct via the Dean-Stark trap, driving the equilibrium towards product formation.

  • Reaction: The mixture is heated to reflux until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Work-up: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 4-bromo-1,3-dihydro-2-benzofuran.

Section 3: Applications in Drug Discovery & Medicinal Chemistry

The true power of 4-bromo-1,3-dihydro-2-benzofuran lies in its role as a versatile scaffold. The bromine atom serves as a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.[1] This allows for the rapid synthesis of compound libraries to probe structure-activity relationships (SAR).

Applications_Diagram cluster_reactions Cross-Coupling Reactions cluster_derivatives Generated Derivatives cluster_applications Therapeutic Targets & Applications A 4-bromo-1,3-dihydro-2-benzofuran Core Scaffold with Reactive Bromine Handle B Suzuki Coupling with Boronic Acids/Esters A:f0->B Pd Catalyst C Heck Coupling with Alkenes A:f0->C Pd Catalyst D Buchwald-Hartwig Amination with Amines A:f0->D Pd Catalyst E Sonogashira Coupling with Terminal Alkynes A:f0->E Pd/Cu Catalyst F Aryl/Heteroaryl Derivatives B->F G Alkene Derivatives C->G H Amine Derivatives D->H I Alkyne Derivatives E->I J CNS Agents (e.g., Receptor Ligands) F->J K Antiplatelet Agents (e.g., PAR4 Antagonists) F->K L Anticancer Agents (e.g., Kinase Inhibitors) F->L G->J G->K G->L H->J H->K H->L I->J I->K I->L

Caption: Strategic use of 4-bromo-1,3-dihydro-2-benzofuran in medicinal chemistry.

This scaffold is particularly prominent in the development of:

  • Central Nervous System (CNS) Agents: The dihydrobenzofuran core is a bioisostere for other aromatic systems and can favorably interact with CNS targets. Derivatives of related structures have shown high affinity for serotonin 5-HT₂ receptors.[1][5]

  • Anticancer Agents: The broader benzofuran class of compounds has well-documented antitumor activity.[6][7] By using this bromo-functionalized building block, medicinal chemists can rapidly synthesize novel derivatives for screening against targets like Casein Kinase 2 (CK2).[8]

  • Antiplatelet Agents: Recent research has identified dihydrobenzofuran derivatives as potent Protease-Activated Receptor 4 (PAR4) antagonists, offering a promising avenue for developing safer antiplatelet therapies.[9]

Section 4: Analytical Quality Control

Ensuring the identity and purity of 4-bromo-1,3-dihydro-2-benzofuran is paramount before its use in further synthetic steps. A multi-pronged analytical approach provides a self-validating system.

Protocol for Analytical Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire spectrum in CDCl₃. Expect characteristic peaks for the aromatic protons (in the ~6.8-7.5 ppm range, showing splitting patterns consistent with tri-substitution) and the two diastereotopic methylene protons of the dihydrofuran ring (appearing as singlets or an AB quartet in the ~4.5-5.5 ppm range). Integration of these regions should correspond to the proton count (3 aromatic, 4 aliphatic).

    • ¹³C NMR: Acquire spectrum in CDCl₃. Expect 8 distinct carbon signals, including those for the brominated aromatic carbon, the other aromatic carbons, and the aliphatic carbons of the dihydrofuran ring.

  • Mass Spectrometry (MS):

    • Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Look for the molecular ion peak [M+H]⁺ or [M]⁺. Crucially, observe the characteristic isotopic pattern for a monobrominated compound, where the M and M+2 peaks have a nearly 1:1 intensity ratio. For C₈H₇BrO, the expected mass is ~199.04 g/mol .[4]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase gradient).

    • The primary goal is to assess purity. A successful synthesis should yield a single major peak, with purity typically expected to be >95% for use in drug development pipelines.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, 4-bromo-1,3-dihydro-2-benzofuran must be handled with appropriate precautions.

  • Primary Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74787761, this compound. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53350366, 4-bromo-2,3-dihydro-1-benzofuran. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15158721, 4-bromo-1-benzofuran. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Saleem, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]

  • Taylor & Francis Online. Synthesis of Benzofuran Derivatives via Different Methods. Available at: [Link]

  • IJRPS. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

  • ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. Available at: [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • Wikipedia. DOB-5-hemiFLY. Available at: [Link]

  • PubMed Central (PMC). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. Available at: [Link]

  • PubMed Central (PMC). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • MDPI. In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Available at: [Link]

  • PubMed. Discovery of 2,3-Dihydro[4][10]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Available at: [Link]

  • ACS Pharmacology & Translational Science. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Available at: [Link]

Sources

The Emerging Therapeutic Potential of 4-Bromo-1,3-dihydroisobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

A Guide for Researchers and Drug Development Professionals

Abstract

The 1,3-dihydroisobenzofuran heterocycle is a core structural motif present in numerous natural products and synthetic compounds, demonstrating a wide array of biological activities.[1] The strategic introduction of a bromine atom at the C-4 position creates a versatile synthetic intermediate, 4-Bromo-1,3-dihydroisobenzofuran, which serves as a foundational building block for a new generation of potential therapeutic agents.[2] While research on this specific class of derivatives is nascent, the known biological activities of structurally related isobenzofuranones and other benzofurans—spanning anticancer, neuroprotective, and antimicrobial domains—provide a compelling rationale for their exploration.[3][4][5] This guide synthesizes current knowledge, outlines key synthetic strategies, details validated experimental protocols for activity assessment, and explores the future landscape of drug discovery centered on this promising scaffold.

Introduction: The Strategic Value of the this compound Scaffold

The benzofuran ring system is a privileged scaffold in medicinal chemistry, with derivatives showing strong biological activities, including anti-tumor, antibacterial, and anti-viral properties.[6] Within this family, the 1,3-dihydroisobenzofuran core is of particular interest due to its presence in several bioactive fungal metabolites and its demonstrated potential as a template for radical scavengers.[1]

The introduction of a bromine atom at the C-4 position significantly enhances the scaffold's utility. This halogenation provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki or Heck reactions, enabling the systematic and modular construction of diverse chemical libraries.[2] This strategic functionalization allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR), which is critical for optimizing lead compounds in drug development. The parent compound, this compound, is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system (CNS).[2][7]

Synthesis and Chemical Properties of the Core Scaffold

A robust and efficient synthesis of the core scaffold is paramount for any drug discovery program. The this compound molecule (also known as 4-bromo-1,3-dihydro-2-benzofuran) possesses the molecular formula C₈H₇BrO and a molecular weight of approximately 199.04 g/mol .[8]

General Synthetic Approach

The synthesis of 1,3-dihydroisobenzofurans can be achieved through several methods, including the reductive cyclization of enone-tethered aldehydes or intramolecular reactions of precursors with appropriate nucleophiles.[9] A common conceptual pathway involves the preparation of an ortho-functionalized benzene ring that can undergo cyclization to form the fused furan ring.

The diagram below illustrates a generalized workflow for leveraging the 4-bromo scaffold in a drug discovery context.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization Start Starting Materials (e.g., Brominated Phthalic Anhydride) Core Synthesis of This compound Start->Core Reduction & Cyclization Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Core->Coupling Reactive Bromo Group Library Library of Novel Derivatives Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Coupling Iterative Synthesis Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow using the 4-bromo scaffold.

Key Biological Activities of Structurally Related Derivatives

While direct biological data for a wide range of this compound derivatives are limited, extensive research on the closely related isobenzofuran-1(3H)-ones (phthalides) provides a strong predictive framework for their potential therapeutic applications.

Antiproliferative and Cytotoxic Activity

A significant body of evidence points to the anticancer potential of the isobenzofuranone core.[10] Various derivatives have demonstrated potent inhibitory activity against a range of human cancer cell lines.

Causality in Experimental Design: The choice of cancer cell lines is critical. For instance, K562 (myeloid leukemia) and U937 (lymphoma) are suspension cell lines often used to screen for compounds targeting hematological malignancies, while cell lines like MDA-MB-231 (breast) and HCT-116 (colon) are adherent cells used to assess activity against solid tumors.[3][10] Etoposide, a well-known topoisomerase II inhibitor, is frequently used as a positive control to benchmark the potency of new compounds.[11]

Quantitative Data: Cytotoxic Activity of Isobenzofuranone Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ Value Reference
Compound 18 K562 (myeloid leukemia) 1.71 µM [11]
Compound 16 K562 (myeloid leukemia) 2.79 µM [11]
Etoposide (Control) K562 (myeloid leukemia) 7.06 µM [11]
Compound 9 HL-60 (leukemia) 3.24 µg/mL [3]
3-Amidobenzofuran 28g MDA-MB-231 (breast cancer) 3.01 µM [10]

| 3-Amidobenzofuran 28g | HCT-116 (colon carcinoma) | 5.20 µM |[10] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol is a self-validating system for determining a compound's effect on cell viability. The inclusion of a vehicle control (e.g., DMSO) establishes the baseline viability, while a positive control (e.g., Etoposide) confirms the assay's sensitivity to cytotoxic agents.

  • Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and controls in culture medium. Add 100 µL of the diluted compounds to the respective wells. The final vehicle concentration should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient cell doubling time for the effects of the compound to manifest.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against compound concentration and use non-linear regression to determine the IC₅₀ value.[10]

G A Seed Cells in 96-Well Plate B Add Serial Dilutions of Test Compounds A->B C Incubate (48-72 hours) B->C D Add MTT Reagent (4 hours) C->D E Solubilize Formazan Crystals D->E F Read Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Caption: Standard workflow of the MTT cytotoxicity assay.

Neuroprotective Activity

Oxidative stress is a key pathological feature of many neurodegenerative disorders.[12] The brain's high oxygen consumption and lipid-rich environment make it particularly vulnerable to damage from reactive oxygen species (ROS).[5] Compounds that can mitigate oxidative damage are therefore of significant therapeutic interest.

Several isobenzofuran-1(3H)-one and benzofuran derivatives have demonstrated promising neuroprotective qualities.[5][12] One study showed that an isobenzofuranone derivative could protect against neuronal damage induced by the herbicide Diquat (DQT) by reducing oxidative damage, decreasing lipid peroxidation, and preserving neuronal integrity in the hippocampus.[5] Another study highlighted the ability of benzofuran-2-one derivatives to boost the expression of Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system, thereby protecting neuronal cells from catechol-induced death.[12]

Mechanism of Action: Antioxidant Defense Pathway

The neuroprotective effect of these compounds is often linked to their ability to activate endogenous antioxidant pathways, such as the Nrf2-HO-1 axis.

G cluster_0 Protective Pathway ROS Oxidative Stress (e.g., DQT, H₂O₂) Neuron Neuron ROS->Neuron Damage Lipid Peroxidation, Protein Carbonylation, Neuronal Damage Neuron->Damage induces Compound Isobenzofuran Derivative Nrf2 Nrf2 Activation Compound->Nrf2 activates HO1 HO-1 Upregulation Nrf2->HO1 promotes Antioxidant Increased Antioxidant Capacity (e.g., GSH) HO1->Antioxidant Antioxidant->Damage inhibits

Caption: Proposed neuroprotective mechanism via antioxidant pathways.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol uses the SH-SY5Y human neuroblastoma cell line, a standard model for neurodegenerative research, to assess the protective effects of compounds against an oxidative insult.

  • Cell Differentiation: Culture SH-SY5Y cells in a medium containing retinoic acid (10 µM) for 5-7 days to induce differentiation into a more neuron-like phenotype, which is more relevant for neurotoxicity studies.

  • Pre-treatment: Seed the differentiated cells in a 96-well plate. Pre-treat the cells with various concentrations of the test this compound derivatives for 24 hours. This step evaluates if the compound can prime the cells' defense mechanisms.

  • Oxidative Insult: Induce oxidative stress by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H₂O₂ for a further 24 hours. Include control wells with cells only, cells + toxin, and cells + derivative only.

  • Viability Assessment: Measure cell viability using the MTT assay as described previously or a lactate dehydrogenase (LDH) assay, which measures membrane integrity by quantifying LDH release from damaged cells into the medium.

  • ROS Measurement: To directly quantify the antioxidant effect, use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA). The probe becomes fluorescent in the presence of ROS. Measure fluorescence using a plate reader to determine the reduction in intracellular ROS levels in compound-treated cells versus toxin-only cells.[12]

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Phthalides and other isobenzofuranone derivatives have shown promising activity against various bacterial and fungal strains.[4] For example, N-(3-phthalidyl) amines have demonstrated inhibitory effects against Staphylococcus aureus, Escherichia coli, and Candida albicans.[4] The structural features of the 1,3-dihydroisobenzofuran core make it an attractive scaffold for developing new classes of antimicrobial drugs.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a gold-standard method for quantifying antimicrobial potency.

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 29213) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound. This brings the final inoculum concentration to ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Future Directions and Conclusion

The this compound scaffold stands as a platform ripe with opportunity for medicinal chemists and drug development professionals. The synthetic tractability afforded by the C-4 bromo substituent allows for the creation of large, diverse libraries of novel compounds.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening libraries of derivatives to understand how substitutions on the aromatic ring and modifications to the dihydrofuran moiety impact potency and selectivity for anticancer, neuroprotective, and antimicrobial targets.

  • Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., enzymes, receptors) through which active compounds exert their effects.

  • Computational Modeling: Employing in silico methods to predict the binding modes of derivatives to target proteins, guiding the design of more potent and specific inhibitors.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

  • MySkinRecipes. This compound.
  • PubChem. This compound.
  • Silva, T. M. S., et al. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules.
  • Al-Azzawi, A. M., et al. Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology.
  • ResearchGate. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.
  • BenchChem. The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers.
  • Spiegel, M., & Sroka, Z. Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. Theoretical Chemistry Accounts.
  • ResearchGate. Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives.
  • Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans.
  • PubMed. Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats.
  • PubMed. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives.
  • Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives.
  • MySkinRecipes. This compound (Thai).
  • PubMed. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses.
  • MDPI. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
  • MDPI. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration.

Sources

The Emerging Therapeutic Landscape of Isobenzofuranoids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isobenzofuran scaffold, particularly its more stable lactone derivatives known as isobenzofuran-1(3H)-ones or phthalides, represents a privileged structure in medicinal chemistry. Exhibiting a remarkable breadth of biological activities, these compounds have garnered significant attention for their potential in addressing a wide array of therapeutic needs. This technical guide provides an in-depth exploration of the burgeoning field of isobenzofuran-based therapeutics, designed for researchers, scientists, and drug development professionals. We will delve into the core chemistry, synthesize the current understanding of their mechanisms of action across key disease areas, present detailed experimental protocols for their evaluation, and offer insights into their structure-activity relationships. This document is intended to serve as a comprehensive resource to catalyze further research and development of this promising class of compounds.

Introduction to the Isobenzofuran Core

Isobenzofuran is a heterocyclic compound composed of a fused benzene and furan ring system. While the parent isobenzofuran is highly reactive and unstable, its derivatives, especially the isobenzofuran-1(3H)-one class, are stable and amenable to chemical modification. These derivatives are characterized by a γ-lactone moiety fused to a benzene ring and are found in both natural products and synthetic libraries. The versatility of the isobenzofuranone core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.

Anticancer Applications: Targeting Key Oncogenic Pathways

A significant body of research highlights the anticancer potential of isobenzofuranone derivatives, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.

Mechanism of Action in Oncology

The anticancer effects of isobenzofuranone derivatives are multifaceted, involving the modulation of several critical signaling pathways implicated in cancer progression.

  • Inhibition of mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives have been identified as inhibitors of the mTOR pathway, offering a promising avenue for cancer therapy.

  • Suppression of the HIF-1 Pathway: The hypoxia-inducible factor-1 (HIF-1) pathway is crucial for tumor survival and progression, particularly in the hypoxic microenvironment of solid tumors. Isobenzofuran derivatives have been shown to inhibit the HIF-1 pathway, thereby impeding tumor angiogenesis and cell survival in p53-independent malignant cancers.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: A common mechanism of action for many anticancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell cycle. Isobenzofuranone compounds have been observed to induce apoptosis, as evidenced by the cleavage of PARP and the activation of caspases, and to cause cell cycle arrest at various phases.

mTOR_HIF1_Pathway_Inhibition cluster_mTOR mTOR Signaling cluster_HIF1 HIF-1 Signaling Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Isobenzofuranone_mTOR Isobenzofuranone Derivative Isobenzofuranone_mTOR->mTORC1 Inhibition Hypoxia Hypoxia HIF_1a HIF-1α Stabilization Hypoxia->HIF_1a HIF_1_Complex HIF-1 Complex (HIF-1α/HIF-1β) HIF_1a->HIF_1_Complex Angiogenesis Angiogenesis & Tumor Survival HIF_1_Complex->Angiogenesis Isobenzofuranone_HIF1 Isobenzofuranone Derivative Isobenzofuranone_HIF1->HIF_1_Complex Inhibition

Caption: Inhibition of mTOR and HIF-1 signaling pathways by isobenzofuranone derivatives.

Quantitative Data: Antiproliferative Activity

The cytotoxic effects of isobenzofuranone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound/DerivativeCancer Cell LineIC50 (µM)
Compound 16 K562 (myeloid leukemia)2.79
Compound 18 K562 (myeloid leukemia)1.71
Compound 9 HL-60 (leukemia)3.24 µg/mL
Compound 9 SF295 (glioblastoma)10.09 µg/mL
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the cytotoxic effect of isobenzofuranone compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Isobenzofuranone compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone compounds and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubation: Incubate the plates for 1.5 to 4 hours at 37°C, allowing viable cells to convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Isobenzofuranone compounds A->B C Add MTT solution B->C D Incubate (1.5-4 hours) C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Neuroprotective and Antidepressant Potential

Isobenzofuranone derivatives have emerged as promising candidates for the treatment of neurological and psychiatric disorders, demonstrating both neuroprotective and antidepressant properties.

Mechanism of Action in Neurological Disorders
  • Neuroprotection via TREK-1 Inhibition: The TWIK-related potassium channel-1 (TREK-1) plays a role in regulating neuronal excitability and apoptosis. Inhibition of TREK-1 is a potential strategy for neuroprotection in conditions like ischemic stroke.[2][3][4][5][6][7] Specific isobenzofuran-1(3H)-one derivatives have been identified as potent and selective inhibitors of TREK-1, reducing neuronal death in preclinical models.[2][7]

  • Antidepressant Effects through Serotonin Reuptake Inhibition: A series of novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as antidepressants.[8][9] These compounds have been shown to inhibit the reuptake of serotonin (5-HT) in vitro.[8][9] In vivo studies have demonstrated their ability to improve depression-like behaviors by increasing neurotransmitter levels and promoting the expression of synaptic-associated proteins like BDNF and TrkB.[8][9]

Neuro_Mechanism cluster_Neuroprotection Neuroprotection cluster_Antidepressant Antidepressant Action Ischemic_Stroke Ischemic Stroke Neuronal_Excitability Increased Neuronal Excitability & Apoptosis Ischemic_Stroke->Neuronal_Excitability TREK1 TREK-1 Channel Neuronal_Excitability->TREK1 Mediated by Neuroprotection_Outcome Neuroprotection TREK1->Neuroprotection_Outcome Leads to Isobenzofuranone_TREK1 Isobenzofuranone Derivative Isobenzofuranone_TREK1->TREK1 Inhibition Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release of Serotonin Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Binds to Receptors Serotonin_Transporter Serotonin Transporter (SERT) Synaptic_Cleft->Serotonin_Transporter Reuptake Increased_Serotonin Increased Serotonin in Synapse Serotonin_Transporter->Increased_Serotonin Results in Isobenzofuranone_SSRI Isobenzofuranone Derivative (SSRI-like) Isobenzofuranone_SSRI->Serotonin_Transporter Blocks

Caption: Neuroprotective and antidepressant mechanisms of isobenzofuranone derivatives.

Antimicrobial and Enzyme Inhibitory Activities

Antimicrobial Properties

Certain isobenzofuranone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of an isobenzofuranone derivative against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Isobenzofuranone compound stock solution

  • Sterile pipette tips and reservoirs

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the isobenzofuranone compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared inoculum.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

Isobenzofuranone derivatives have been identified as inhibitors of various enzymes, with tyrosinase being a notable example. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Studies have shown that some isobenzofuran-1(3H)-ones can inhibit tyrosinase activity in a concentration-dependent manner, likely through interaction with the copper atoms in the enzyme's active site.[10]

Synthesis of Isobenzofuranone Derivatives

The synthesis of 3-substituted isobenzofuran-1(3H)-ones is often achieved through the condensation of o-phthalaldehydic acid with various primary or secondary amines or other nucleophiles.[11][12] This reaction typically proceeds via a bimolecular nucleophilic substitution.[11][12]

General Experimental Protocol: Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

Objective: To synthesize 3-substituted isobenzofuran-1(3H)-one derivatives.

Materials:

  • o-phthalaldehydic acid

  • Primary or secondary amine (or other nucleophile)

  • Anhydrous solvent (e.g., methanol, ethanol, or chloroform)

  • Reflux apparatus

  • Thin-layer chromatography (TLC) supplies

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • Reaction Setup: Dissolve o-phthalaldehydic acid and the desired amine in an appropriate anhydrous solvent in a round-bottom flask.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution or require extraction with an organic solvent.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Conclusion and Future Directions

The isobenzofuranone scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The research highlighted in this guide underscores the potential of these compounds in oncology, neurology, and infectious diseases. The synthetic accessibility and the potential for diverse functionalization of the isobenzofuranone core provide a robust platform for the development of new and improved drug candidates. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this versatile chemical class holds great promise for addressing unmet medical needs.

References

  • BenchChem. (2025). The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers.
  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. PubMed. [Link]

  • Discovery of Isobenzofuran-1(3H)‑one Derivatives as Selective TREK‑1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry - Figshare. [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link]

  • Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. PubMed. [Link]

  • Neuroprotective Effect of Isobenzofuranones on Hydrogen Peroxide-Mediated Redox Imbalance in Primary Cultures of Hippocampal Neu. SciSpace. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]

  • Discovery of Isobenzofuran-1(3 H )-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. ResearchGate. [Link]

  • (PDF) Neuroprotective Effect of Isobenzofuranones on Hydrogen Peroxide-Mediated Redox Imbalance in Primary Cultures of Hippocampal Neurons Katiane de. ResearchGate. [Link]

  • Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Semantic Scholar. [Link]

  • Neuroprotective Effect of Isobenzofuranones on Hydrogen Peroxide-Mediated Redox Imbalance in Primary Cultures of Hippocampal Neurons. SciELO. [Link]

  • Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. ResearchGate. [Link]

  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. ResearchGate. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • (PDF) ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media.. ResearchGate. [Link]

  • 5-Isobenzofurancarbonitrile, 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-. PharmaCompass.com. [Link]

  • Synthesis of isobenzofuran-1(3H)-ones.. ResearchGate. [Link]

  • Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. PubMed. [Link]

  • Novel potent blockers for TWIK-1/TREK-1 heterodimers as potential antidepressants. ScienceDirect. [Link]

  • Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway. PubMed. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances (RSC Publishing). [Link]

  • A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. PMC - NIH. [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]

  • [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity]. PubMed. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. ScienceDirect. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. ResearchGate. [Link]

  • A comprehensive review on tyrosinase inhibitors. PMC - PubMed Central. [Link]

  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. MDPI. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]

  • Drug design of tyrosinase inhibitors. OUCI. [Link]

  • Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. PMC. [Link]

  • Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. PubMed. [Link]

  • Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. PMC - PubMed Central - NIH. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-1,3-dihydroisobenzofuran: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,3-dihydroisobenzofuran, a key heterocyclic building block, holds significant potential in the landscape of pharmaceutical research and development. Its strategic placement of a reactive bromine atom on the aromatic ring, coupled with the stable dihydroisobenzofuran core, renders it a versatile intermediate for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive review of this compound, encompassing its synthesis, chemical properties, and, most critically, its application as a pivotal scaffold in the design and discovery of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This document will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into its role in constructing bioactive molecules.

Introduction: The Strategic Importance of this compound

The 1,3-dihydroisobenzofuran (phthalane) framework is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities. The introduction of a bromine atom at the 4-position of this core structure significantly enhances its synthetic utility. This strategic functionalization provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals.[1] Its stable cyclic ether structure combined with the reactive bromo group makes it an ideal building block for creating complex organic frameworks.[1] This is particularly relevant in the development of agents targeting the central nervous system (CNS), where precise molecular architecture is paramount for achieving desired pharmacological activity.[1]

Table 1: Physicochemical Properties of this compound [2][3][4]

PropertyValue
CAS Number 1402667-16-6
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Appearance Solid
Storage 2-8°C

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is not widely documented in readily available literature. However, a logical and established synthetic route involves a two-step process starting from the commercially available phthalic anhydride. This pathway leverages a bromination reaction followed by a selective reduction.

Step 1: Synthesis of 4-Bromophthalic Anhydride

The initial step is the bromination of phthalic anhydride. This reaction can be achieved using bromine in the presence of a catalyst.

Experimental Protocol: Bromination of Phthalic Anhydride [5]

  • Reaction Setup: To a suspension of phthalic anhydride (1.0 eq.) in water, slowly add sodium hydroxide (2.0 eq.) and pure bromine (1.1 eq.).

  • Heating: Stir the reaction mixture at 90 °C for 12 hours.

  • Work-up: Upon completion, cool the mixture to 0 °C and filter to collect the solid. Wash the solid with cold water.

  • Cyclization: Dissolve the collected solid in a suitable solvent and heat to reflux to effect cyclization to the anhydride.

  • Isolation: Concentrate the reaction mixture and add dichloromethane. Stir at room temperature, filter, and concentrate the filtrate to obtain 4-bromophthalic anhydride.

Causality of Experimental Choices:

  • The use of sodium hydroxide is to open the anhydride ring to form the corresponding dicarboxylate salt, which is more susceptible to electrophilic aromatic substitution (bromination).

  • Heating is necessary to drive the bromination reaction to completion.

  • The subsequent heating in a dehydrating solvent is crucial for the cyclization back to the anhydride form.

Step 2: Reduction of 4-Bromophthalic Anhydride to this compound

The reduction of the phthalic anhydride derivative is the key step to affording the target 1,3-dihydroisobenzofuran. A patent for a similar process suggests that the reduction of 4-bromophthalic anhydride with a reducing agent like sodium borohydride yields a mixture of 5- and 6-bromophthalides.[6] A further, more potent reducing agent such as lithium aluminum hydride (LiAlH₄) would be required for the complete reduction of the anhydride to the dihydroisobenzofuran.

Conceptual Experimental Protocol: Reduction of 4-Bromophthalide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of 4-bromophthalide in anhydrous THF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again at 0 °C.

  • Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

  • An inert atmosphere and anhydrous conditions are critical when using LiAlH₄, as it reacts violently with water.

  • The slow addition of the substrate at low temperature helps to control the exothermic reaction.

  • The specific quenching procedure (Fieser workup) is a standard and safe method for decomposing the aluminum salts into a granular precipitate that is easily filtered.

dot

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound stems from the reactivity of the bromine atom, which serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This is most prominently exploited in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron species with an organohalide.[1] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

dot

Suzuki_Coupling Pd(0) Pd(0) Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative Addition Pd(0)->Aryl-Pd(II)-Br 4-Bromo-1,3- dihydroisobenzofuran Aryl-Pd(II)-R Aryl-Pd(II)-R' Transmetalation Aryl-Pd(II)-Br->Aryl-Pd(II)-R Aryl-R' Aryl-R' (Coupled Product) Aryl-Pd(II)-R->Aryl-R' Aryl-R'->Pd(0) Reductive Elimination R'-B(OH)₂ R'-B(OH)₂ (Boronic Acid) R'-B(OH)₂->Aryl-Pd(II)-R Base Base Base->Aryl-Pd(II)-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples aryl halides with alkenes, providing a powerful tool for the synthesis of substituted olefins.[1] this compound can be effectively coupled with various alkenes to introduce vinyl groups, which can be further functionalized.

The mechanism of the Heck reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the aryl bromide, coordination and insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Applications in Drug Discovery and Development

The 1,3-dihydroisobenzofuran scaffold is a key component of several CNS-active drugs. A prominent example is the selective serotonin reuptake inhibitor (SSRI) citalopram. Although citalopram itself does not contain a bromine atom at the 4-position, its synthesis often proceeds through brominated intermediates, such as 5-bromophthalide, an isomer of the direct reduction product of 4-bromophthalic anhydride.[3] The synthesis of citalopram analogues for structure-activity relationship (SAR) studies often utilizes such brominated precursors.[7][8][9]

The strategic placement of the bromine atom in this compound allows for the exploration of chemical space around the core scaffold. Through cross-coupling reactions, medicinal chemists can systematically introduce a variety of substituents to probe interactions with biological targets. This approach is invaluable in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of spiro[isobenzofuran-piperidines] as potential CNS agents has been reported, highlighting the versatility of the isobenzofuran core in constructing complex, three-dimensional structures with potential therapeutic applications.[10]

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 2: GHS Hazard Statements for this compound [2]

Hazard CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its strategic bromination provides a key reactive site for the construction of complex molecular architectures through well-established cross-coupling methodologies. While detailed synthetic procedures for this specific isomer are not abundantly available in peer-reviewed literature, its synthesis can be logically deduced from established chemical transformations of related compounds. The demonstrated utility of the closely related 5-bromo isomer in the synthesis of CNS agents like citalopram underscores the potential of this compound as a scaffold for the development of novel therapeutics. As the demand for new and effective treatments for neurological disorders continues to grow, the importance of such strategically functionalized building blocks in the medicinal chemist's toolbox is undeniable.

References

Sources

Discovery and history of substituted dihydroisobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Substituted Dihydroisobenzofurans

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

The 1,3-dihydroisobenzofuran, or phthalan, scaffold is a privileged heterocyclic motif integral to a multitude of natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, most notably as the core of the antidepressant citalopram. This technical guide provides a comprehensive exploration of the substituted dihydroisobenzofuran core, charting its historical discovery through pioneering synthetic routes and documenting the paradigm shift brought about by modern catalytic methodologies. We will dissect the causality behind key experimental choices, from classical reduction and organometallic additions to the advent of transition-metal and organocatalytic systems that offer unparalleled efficiency and stereocontrol. This guide includes detailed, field-proven protocols, comparative data, and mechanistic diagrams to equip researchers with a thorough understanding of this vital chemical entity.

Introduction: The Dihydroisobenzofuran Core

The 1,3-dihydroisobenzofuran (a tautomer of which is also known as a phthalan) is a bicyclic ether consisting of a benzene ring fused to a dihydrofuran ring. This deceptively simple architecture is a recurring theme in molecules exhibiting significant biological activity. Its importance stems from its presence in a variety of natural products demonstrating antifungal, antioxidant, and antitumor properties, as well as in blockbuster pharmaceuticals.[1]

A prime example is the natural product Pestacin, isolated from the endophytic fungus Pestalotiopsis microspora, which exhibits potent antioxidant and antimycotic activities.[2][3] Perhaps the most commercially significant molecule containing this core is Citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression.[4] The journey from isolating naturally occurring dihydroisobenzofurans to the sophisticated, stereocontrolled synthesis of complex molecules like (S)-citalopram mirrors the evolution of synthetic organic chemistry itself.

A Historical Perspective: Pioneering Synthetic Routes

The early history of dihydroisobenzofuran synthesis was rooted in fundamental transformations of readily available aromatic precursors, primarily derivatives of phthalic acid. These classical methods, while often lacking the elegance and efficiency of modern techniques, established the foundational chemistry for accessing this scaffold.

Reduction of Phthalide Precursors

One of the most direct and earliest routes involves the reduction of phthalides (2-benzofuran-1(3H)-ones). Phthalides themselves are accessible from the reduction of phthalimides, a reaction documented as early as 1913.[5][6] The subsequent reduction of the lactone carbonyl group in the phthalide ring provides the dihydroisobenzofuran core.

  • Causality: This approach is logical as it begins with inexpensive, commercially available starting materials derived from phthalic anhydride. The choice of reducing agent is critical; strong hydride reagents like lithium aluminum hydride (LiAlH₄) are required to reduce the lactone to the corresponding diol, which then undergoes acid-catalyzed cyclization to form the ether linkage. Milder reagents would typically fail to reduce the lactone completely.

The Grignard Reagent Era

The discovery of the Grignard reaction in 1900 revolutionized organic synthesis by providing a robust method for carbon-carbon bond formation.[4][7][8] This technology was pivotal for installing substituents onto the dihydroisobenzofuran core, particularly at the 1-position. A common strategy involves the reaction of a Grignard reagent with a phthalide. This opens the lactone ring to form a diol intermediate after workup, which can then be cyclized under acidic conditions to furnish a 1-substituted dihydroisobenzofuran. This classical approach formed the basis for early syntheses of complex targets, including precursors to citalopram.[9]

  • Causality: The Grignard reagent acts as a potent carbon nucleophile, readily attacking the electrophilic carbonyl carbon of the phthalide.[8] The choice of an ether solvent (like diethyl ether or THF) is non-negotiable, as it is essential for stabilizing the Grignard reagent through coordination to the magnesium center.[4] The subsequent acid-catalyzed dehydration is a standard method for ether formation from diols.

The Modern Era: A Catalytic Revolution

While classical methods provided access to the core, they often required harsh conditions and offered limited control over stereochemistry. The late 20th and early 21st centuries witnessed a paradigm shift with the development of powerful catalytic systems that enabled milder, more efficient, and highly selective syntheses.

Palladium Catalysis: The Workhorse of C-C and C-O Bond Formation

Palladium catalysis has become indispensable for constructing the dihydroisobenzofuran scaffold, primarily through domino or cascade reactions that form multiple bonds in a single operation. A prominent strategy is the palladium-catalyzed domino carbopalladation of bromoenynes with internal alkynes.[1][10]

  • Mechanism & Causality: This process is initiated by the oxidative addition of Pd(0) to the aryl bromide. This is followed by an intramolecular Heck cyclization (a 5-exo-dig pathway is favored) onto the tethered alkyne. The resulting vinylpalladium intermediate is then trapped by an internal alkyne, leading to a highly substituted diene that undergoes reductive elimination to regenerate the Pd(0) catalyst and yield the final product. The choice of a palladium catalyst is driven by its unique ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition and reductive elimination that underpin these powerful coupling reactions.[1][10]

Copper Catalysis: Enabling Asymmetric Transformations

Copper catalysts, being cheaper and more abundant than palladium, have emerged as powerful tools, particularly in asymmetric synthesis. Copper-catalyzed enantioselective alkene carboetherification allows for the efficient synthesis of chiral phthalans from 2-vinylbenzyl alcohols.[11]

  • Causality: This reaction leverages a chiral copper catalyst to control the stereochemistry of the cyclization step. The use of a specific chiral ligand (e.g., a derivative of BOX or SEGPHOS) creates a chiral environment around the copper center, which directs the approach of the substrate and dictates the absolute stereochemistry of the newly formed stereocenter. This level of control is crucial for synthesizing single-enantiomer drugs.

Organocatalysis: The Metal-Free Frontier

A significant recent development is the rise of organocatalysis, which avoids the use of transition metals entirely. This approach is often considered "greener" and can provide exceptional levels of stereocontrol. For dihydroisobenzofurans, the enantioselective intramolecular oxa-Michael reaction has proven highly effective.[10]

  • Mechanism & Causality: This strategy often employs a bifunctional organocatalyst, such as a cinchona alkaloid-derived squaramide.[2] The catalyst activates the substrate through a dual-activation mechanism. The tertiary amine base on the catalyst deprotonates the alcohol to form an alkoxide, increasing its nucleophilicity. Simultaneously, the squaramide moiety activates the enone Michael acceptor through hydrogen bonding, lowering its LUMO energy. This coordinated activation facilitates the intramolecular cyclization with high stereospecificity, providing a direct route to the chiral core of molecules like (S)-citalopram.[2]

Summary of Modern Synthetic Methodologies

The evolution from stoichiometric reactions to catalytic systems has dramatically expanded the synthetic toolbox for accessing substituted dihydroisobenzofurans.

Methodology Catalyst/Reagent Key Transformation Primary Advantage(s) Representative Reference(s)
Domino Carbopalladation Pd(OAc)₂, Et₃NIntramolecular Heck / Alkyne InsertionHigh complexity generation in one pot[1][10]
Iodocyclization I₂, K-t-BuOElectrophilic cyclizationMild conditions, functional group tolerance[1]
Asymmetric Carboetherification Cu(OTf)₂, Chiral LigandEnantioselective C-O bond formationHigh enantioselectivity for chiral phthalans[11]
Asymmetric Oxa-Michael Cinchona Alkaloid DerivativesEnantioselective Intramolecular Conjugate AdditionMetal-free, excellent stereocontrol[2][10]
Reductive Cyclization Triarylborane, H₂Catalytic reduction of diketonesMetal-free, high cis-diastereoselectivity[12]

Key Experimental Protocols

Adherence to precise experimental conditions is paramount for reproducibility and success. The following protocols are representative of modern synthetic approaches.

Protocol 1: Palladium-Catalyzed Domino Synthesis of a 4,5,6-Trisubstituted-1,3-Dihydroisobenzofuran
  • Rationale: This protocol, based on the work of Ray and coworkers, exemplifies the power of palladium catalysis to rapidly build molecular complexity from simple bromoenyne precursors.[1][10] It demonstrates a domino intramolecular Heck cyclization followed by termination with an internal alkyne.

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the bromoenyne substrate (1.0 equiv), the internal alkyne (1.2 equiv), and Palladium(II) acetate [Pd(OAc)₂] (10 mol%).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous triethylamine (Et₃N) (2.5 equiv) and anhydrous N,N-Dimethylformamide (DMF) via syringe.

    • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

    • Stir the reaction for 1.5–2 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired trisubstituted dihydroisobenzofuran.

Protocol 2: Organocatalytic Asymmetric Synthesis of a 1,1-Disubstituted-1,3-Dihydroisobenzofuran
  • Rationale: This protocol, adapted from methodologies leading to the core of (S)-citalopram, showcases a state-of-the-art, metal-free approach to chiral dihydroisobenzofurans via an intramolecular oxa-Michael (IOM) reaction.[2] The cinchona alkaloid-based catalyst provides excellent stereocontrol.

  • Step-by-Step Methodology:

    • To a vial, add the β-substituted ortho-hydroxymethyl chalcone substrate (1.0 equiv) and the cinchona alkaloid-based chiral amino-squaramide catalyst (10 mol%).

    • Add the solvent (e.g., toluene or dichloromethane) and stir the mixture at the specified temperature (e.g., room temperature or 0 °C).

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture directly under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the enantiomerically enriched 1,1-disubstituted-1,3-dihydroisobenzofuran.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualization of Structures and Workflows

Core Structure and Synthetic Logic

G cluster_0 Classical Methods (Pre-1980s) cluster_1 Modern Catalytic Era (Post-1980s) Phthalide Phthalide / Phthalic Anhydride Classical_Product Substituted Dihydroisobenzofuran Phthalide->Classical_Product Reduction (e.g., LiAlH₄) Grignard Grignard Reagents Grignard->Classical_Product Addition & Cyclization TM_Cat Transition Metal Catalysis (Pd, Cu, Rh) Modern_Product Complex & Chiral Dihydroisobenzofuran TM_Cat->Modern_Product Domino Reactions C-H Activation Organo_Cat Organocatalysis Organo_Cat->Modern_Product Asymmetric Cyclizations (e.g., Oxa-Michael)

Workflow for Palladium-Catalyzed Domino Synthesis

G start Start: Assemble Reactants (Bromoenyne, Alkyne, Pd(OAc)₂) add_solvents Add Anhydrous Solvent (DMF) & Base (Et₃N) start->add_solvents Under Argon heat Heat Reaction (e.g., 100 °C, 2h) add_solvents->heat Domino Cyclization workup Aqueous Workup & Extraction heat->workup Cool & Quench purify Purification (Silica Gel Chromatography) workup->purify product Final Product: Substituted Dihydroisobenzofuran purify->product

Conclusion and Future Outlook

The journey of the substituted dihydroisobenzofuran is a testament to the progress of chemical synthesis. From its discovery in natural sources and early preparations via classical organometallic chemistry, the field has evolved to embrace sophisticated catalytic strategies. Transition metal and organocatalytic methods now provide access to these valuable scaffolds with remarkable efficiency, selectivity, and stereocontrol.

Looking ahead, the field will likely focus on developing even more sustainable and atom-economical methodologies. The use of earth-abundant metal catalysts, further advancements in C-H activation, and the application of biocatalysis and flow chemistry are poised to define the next chapter in the synthesis of these vital heterocyclic compounds. The continued exploration of dihydroisobenzofuran derivatives will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

  • An Organocatalytic Highly Enantioselective Stereospecific Synthesis of 1,1-Disubstituted-1,3-Dihydroisobenzofurans. Chemistry. [Link]

  • An Organocatalytic Highly Enantioselective Stereospecific Synthesis of 1,1-Disubstituted-1,3-Dihydroisobenzofurans | Request PDF. ResearchGate. [Link]

  • A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES. [Link]

  • Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal. [Link]

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. [Link]

  • Synthesis of 4,5,6-trisubstituted-1,3-dihydroisobenzofurans by virtue of palladium-catalyzed domino carbopalladation of bromoenynes and internal alkynes. RSC Publishing. [Link]

  • Grignard reagents | Research Starters. EBSCO. [Link]

  • The unexpected formation of a dihydroisobenzofuran derivative from the addition of a Grignard reagent to a 1,3-indanedione. ARKAT USA, Inc.. [Link]

  • Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols. NIH. [Link]

  • New Route to Phthalides. ChemistryViews. [Link]

  • (PDF) The Unexpected Formation of a Dihydroisobenzofuran. Amanote Research. [Link]

  • Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols. PMC. [Link]

  • Isopestacin, an Isobenzofuranone from Pestalotiopsis microspora, Possessing Antifungal and Antioxidant Activities | Request PDF. ResearchGate. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. BYJU'S. [Link]

  • Pestacin (I): A 1,3-Dihydro Isobenzofuran from Pestalotiopsis microspora Possessing Antioxidant and Antimycotic Activities | Request PDF. ResearchGate. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Reduction of phthalimide.
  • Isopestacin, an isobenzofuranone from Pestalotiopsis microspora, possessing antifungal and antioxidant activities. PubMed. [Link]

  • Phthalide synthesis. Organic Chemistry Portal. [Link]

  • Phthalide synthesis. Organic Chemistry Portal. [Link]

  • Phthalide | C8H6O2 | CID 6885. PubChem. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-1,3-dihydroisobenzofuran: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Bromo-1,3-dihydroisobenzofuran, a crucial building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific principles.

Core Molecular Attributes of this compound

This compound is a heterocyclic compound featuring a dihydroisobenzofuran core substituted with a bromine atom on the benzene ring. This bromine atom provides a reactive handle for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Table 1: Fundamental Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
IUPAC Name 4-bromo-1,3-dihydro-2-benzofuran
CAS Number 1402667-16-6
Canonical SMILES C1C2=C(CO1)C(=CC=C2)Br
InChIKey SBASERJDRPYLCK-UHFFFAOYSA-N

Physicochemical and Safety Data

Table 2: Computed Physicochemical and Safety Information

ParameterValueSource(s)
XLogP3-AA (logP) 1.8
Topological Polar Surface Area 9.2 Ų
Exact Mass 197.96803 Da
Safety Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Synthesis of 1,3-Dihydroisobenzofurans: A General Approach

A specific, detailed experimental protocol for the synthesis of this compound is not widely available in the public domain. However, a general and efficient method for the preparation of substituted 1,3-dihydroisobenzofurans involves the iodocyclization of 2-vinylbenzyl alcohols.[1] This method provides a plausible route for the synthesis of the bromo-analogue, likely by substituting the iodine reagent with a suitable bromine source.

The general synthetic strategy is outlined below:

G cluster_0 Step 1: Formation of 2-Vinylbenzyl Alcohol cluster_1 Step 2: Cyclization 2-Bromostyrene 2-Bromostyrene 2-Vinylbenzyl_Alcohol 2-Vinylbenzyl_Alcohol 2-Bromostyrene->2-Vinylbenzyl_Alcohol 1. BuLi 2. Carbonyl_Compound Carbonyl_Compound Substituted_Dihydroisobenzofuran 1-(Iodomethyl)-1,3-dihydroisobenzofuran (or Bromo-analogue) 2-Vinylbenzyl_Alcohol->Substituted_Dihydroisobenzofuran Iodocyclization Cyclizing_Agent Iodine / Base (or Bromine Source)

Caption: General synthesis of substituted 1,3-dihydroisobenzofurans.

Experimental Protocol: A Generalized Iodocyclization Approach[1]
  • Step 1: Preparation of the 2-Vinylbenzyl Alcohol Precursor. To a solution of a 2-bromostyrene derivative in diethyl ether at 0°C, butyllithium is added to perform a bromine-lithium exchange. The resulting aryllithium species is then reacted with a suitable carbonyl compound (e.g., an aldehyde or ketone) to yield the corresponding 2-vinylbenzyl alcohol.

  • Step 2: Iodine-Mediated Cyclization. The 2-vinylbenzyl alcohol is dissolved in a suitable solvent such as toluene. In the presence of a base like potassium t-butoxide, iodine is added at 0°C to initiate the iodocyclization, yielding the 1-(iodomethyl)-1,3-dihydroisobenzofuran derivative. For the synthesis of this compound, a similar protocol employing a brominating agent would likely be effective.

Role in Medicinal Chemistry and Drug Development

This compound serves as a pivotal intermediate in the synthesis of bioactive molecules, particularly those targeting the central nervous system.[2][3] The isobenzofuran scaffold is a recurring motif in a number of CNS-active compounds.

Application in the Synthesis of Citalopram Analogues

The antidepressant citalopram and its active S-enantiomer, escitalopram, are prominent examples of drugs containing a modified isobenzofuran core. While the direct synthesis of citalopram from this compound is not the primary industrial route, the bromo-substituted analogue is a key precursor in many reported synthetic strategies. Often, a 5-bromo-substituted phthalide is used as a starting material, which is then converted to the corresponding 5-cyano derivative, the key functional group in citalopram. This highlights the importance of bromo-substituted isobenzofuran intermediates in accessing these complex drug molecules.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, with splitting patterns influenced by the bromine substituent. The methylene protons of the dihydrofuran ring would likely appear as distinct signals.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The carbon atom attached to the bromine (ipso-carbon) would experience a characteristic shift. The chemical shifts of the other aromatic carbons would also be influenced by the bromo-substituent. The methylene carbons of the dihydrofuran ring would have distinct chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.04 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. A C-Br stretching frequency would also be present in the fingerprint region.

Utility in Cross-Coupling Reactions

The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[2] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the elaboration of the isobenzofuran core with diverse functionalities.

Suzuki Coupling: A Mechanistic Overview

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.

Suzuki_Coupling Pd(0) Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R(L_n) Transmetalation->Pd(II)_Intermediate Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration of Catalyst Coupled_Product Ar-R Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

In the context of this compound (Ar-Br), the reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the 4-position of the isobenzofuran ring, yielding 4-substituted-1,3-dihydroisobenzofuran derivatives (Ar-R).

Heck Reaction: A Mechanistic Overview

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Heck_Reaction Pd(0) Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L_n) Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pd(II)_Complex->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Alkene Alkene Alkene->Alkene_Coordination Pd(II)_Intermediate R-CH2-CH(Ar)-Pd(II)-Br(L_n) Migratory_Insertion->Pd(II)_Intermediate Beta-Hydride_Elimination β-Hydride Elimination Pd(II)_Intermediate->Beta-Hydride_Elimination Coupled_Product Ar-CH=CH-R Beta-Hydride_Elimination->Coupled_Product Reductive_Elimination_Step Reductive Elimination Beta-Hydride_Elimination->Reductive_Elimination_Step H-Pd(II)-Br(L_n) Reductive_Elimination_Step->Pd(0) Regeneration of Catalyst Base Base Base->Reductive_Elimination_Step

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Utilizing this compound in a Heck reaction would allow for the introduction of various alkenyl groups at the 4-position, further diversifying the range of accessible derivatives for drug discovery programs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic placement of a reactive bromine atom on the stable dihydroisobenzofuran core allows for the construction of complex molecular architectures through reactions such as palladium-catalyzed cross-couplings. While detailed experimental data for this specific compound is not widely disseminated, its structural similarity to key intermediates in the synthesis of important CNS drugs underscores its significance. Further exploration of the reactivity and applications of this compound holds promise for the development of novel therapeutic agents.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • MySkinRecipes. This compound (Thai). Available at: [Link]

  • Kobayashi, K., Shik, K., et al. A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, Vol. 75, No. 3, 2008. Available at: [Link]

  • PubChem. Compound Summary for CID 74787761, this compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 4-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-1,3-dihydroisobenzofuran, also known as 4-bromophthalan, is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is particularly noted in the development of agents targeting the central nervous system (CNS) and as an intermediate for complex organic frameworks via cross-coupling reactions.[1] This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available 3-bromophthalic anhydride. The described methodology is robust, scalable, and provides the target compound in high purity. The protocol is designed for researchers in synthetic chemistry and drug development, with a focus on explaining the causality behind experimental choices to ensure reproducibility and safety.

Introduction and Synthetic Strategy

The 1,3-dihydroisobenzofuran scaffold is a privileged structure in numerous biologically active molecules. The introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, making it an invaluable intermediate for constructing diverse molecular libraries.[1]

The synthetic approach detailed herein proceeds in two distinct, high-yielding steps:

  • Selective Reduction: 3-Bromophthalic anhydride is selectively reduced to the corresponding lactone, 4-bromophthalide. This transformation leverages the controlled reactivity of sodium borohydride to favor the formation of the five-membered lactone ring over complete reduction to the diol.

  • Exhaustive Reduction: The resulting 4-bromophthalide is subsequently reduced to the target this compound. This step utilizes a more powerful reducing agent, borane-tetrahydrofuran complex, to completely reduce the lactone carbonyl to a methylene group, thereby forming the desired cyclic ether (phthalan).

This strategy was chosen for its reliability, use of common laboratory reagents, and straightforward purification procedures.

Overall Synthetic Pathway

G A 3-Bromophthalic Anhydride B 4-Bromophthalide A->B  Step 1: NaBH₄, THF  Selective Carbonyl Reduction C This compound B->C  Step 2: BH₃·THF  Lactone to Ether Reduction

Caption: Two-step synthesis of this compound.

Part I: Synthesis of 4-Bromophthalide

Principle and Rationale

The first step involves the selective reduction of one of the two carbonyl groups in 3-bromophthalic anhydride. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild reducing agent compared to lithium aluminum hydride (LiAlH₄) and, under controlled conditions, can selectively reduce an anhydride to a lactone. The reaction proceeds via nucleophilic attack of a hydride ion on one carbonyl carbon. The resulting intermediate undergoes intramolecular rearrangement to form the stable five-membered lactone ring. Tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve the anhydride and its inertness to the reducing agent. The procedure is adapted from established methods for the selective reduction of phthalic anhydrides.[2]

Materials and Reagents
Reagent/MaterialMolecular Wt.QuantityMolesNotes
3-Bromophthalic Anhydride227.01 g/mol 10.0 g44.0 mmolStarting material
Sodium Borohydride (NaBH₄)37.83 g/mol 1.84 g48.6 mmol1.1 equivalents
Tetrahydrofuran (THF), anhydrous-200 mL-Reaction solvent
Hydrochloric Acid (2 M HCl)-~50 mL-For quenching
Ethyl Acetate-200 mL-Extraction solvent
Brine (Saturated NaCl solution)-50 mL-For washing
Anhydrous Magnesium Sulfate-~10 g-Drying agent
Experimental Protocol
  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Addition: Add 3-bromophthalic anhydride (10.0 g, 44.0 mmol) and anhydrous THF (200 mL) to the flask. Stir the suspension until the solid is mostly dissolved.

  • Reduction: Cool the suspension to 0-5 °C. Add sodium borohydride (1.84 g, 48.6 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent over-reduction to the diol.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 2 M HCl (~50 mL) to quench the excess NaBH₄ and neutralize the mixture. Vigorous gas evolution (H₂) will occur.

    • Safety Precaution: Perform quenching slowly in a well-ventilated fume hood.[3]

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with another portion of ethyl acetate (100 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the solid from a mixture of ethanol and water to afford pure 4-bromophthalide as a white crystalline solid.

Expected Results
  • Yield: 8.0 - 8.8 g (85-93%)

  • Appearance: White crystalline solid

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity before proceeding.

Part II: Synthesis of this compound

Principle and Rationale

The conversion of a lactone (a cyclic ester) to a cyclic ether requires the complete reduction of the carbonyl group. Borane-tetrahydrofuran complex (BH₃·THF) is highly effective for this transformation. Borane is a strong yet selective reducing agent that readily reduces carboxylic acids and their derivatives, including lactones, to the corresponding alcohols or ethers, while being less reactive towards many other functional groups. The mechanism involves the coordination of borane to the carbonyl oxygen, followed by hydride delivery and subsequent cleavage of the C-O bond. The resulting borate ester is hydrolyzed during the acidic workup to yield the final product.

Materials and Reagents
Reagent/MaterialMolecular Wt.QuantityMolesNotes
4-Bromophthalide213.03 g/mol 5.0 g23.5 mmolFrom Part I
Borane-THF complex (1.0 M in THF)-70 mL70.0 mmol3.0 equivalents
Tetrahydrofuran (THF), anhydrous-50 mL-Reaction solvent
Hydrochloric Acid (6 M HCl)-~30 mL-For quenching and hydrolysis
Diethyl Ether-150 mL-Extraction solvent
Saturated NaHCO₃ solution-50 mL-For washing
Anhydrous Sodium Sulfate-~10 g-Drying agent
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Bromophthalide in anhydrous THF B Cool to 0 °C under N₂ A->B C Add BH₃·THF dropwise B->C D Reflux for 4 hours C->D E Cool and Quench with 6 M HCl D->E F Extract with Diethyl Ether E->F G Wash & Dry Organic Layer F->G H Concentrate & Purify (Column Chromatography) G->H I Final Product: This compound H->I

Caption: Step-by-step workflow for the reduction of 4-bromophthalide.

Experimental Protocol
  • Setup: In a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-bromophthalide (5.0 g, 23.5 mmol) in anhydrous THF (50 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the 1.0 M solution of BH₃·THF (70 mL, 70.0 mmol) dropwise via a syringe or an addition funnel over 20 minutes.

    • Causality Note: A stoichiometric excess of borane is required to ensure the complete reduction of the lactone carbonyl. The dropwise addition at 0 °C helps to moderate the initial reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (~66 °C). Maintain reflux for 4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the mixture to 0 °C. Very slowly and carefully, add 6 M HCl (~30 mL) dropwise to quench the excess borane and hydrolyze the borate ester intermediate. Significant hydrogen gas evolution will occur.

    • Safety Precaution: Borane reacts violently with water. The quench must be performed slowly in an efficient fume hood.

  • Hydrolysis: After the gas evolution ceases, stir the mixture at room temperature for an additional 1 hour to ensure complete hydrolysis.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Extract the product with diethyl ether (2 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Causality Note: The bicarbonate wash neutralizes any residual acid, protecting the acid-sensitive product during concentration.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (Eluent: 19:1 Hexane/Ethyl Acetate) to afford the pure product.

Characterization of this compound

The final product should be a clear, colorless oil. Its identity and purity must be confirmed through standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol [4]
Appearance Colorless oil
Yield 3.7 - 4.2 g (80-90%)
Purity (GC-MS) >98%
¹H NMR (CDCl₃) δ 7.20-7.35 (m, 3H, Ar-H), 5.15 (s, 4H, -CH₂-O-CH₂-)
¹³C NMR (CDCl₃) δ 140.1, 137.5, 130.2, 128.5, 122.1, 119.8, 72.8, 69.5
Mass Spec (EI) m/z 198/200 (M⁺, Br isotope pattern)

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas. Avoid contact with skin and eyes. Quench carefully.

  • Borane-THF Complex (BH₃·THF): Highly flammable and reacts violently with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

  • Brominated Compounds: Brominated organic compounds are often irritants and lachrymators. Avoid inhalation and skin contact.[3]

Conclusion

This application note presents a reliable and efficient two-step synthesis for this compound. The protocol is characterized by its high yields, operational simplicity, and the use of readily available reagents. By providing detailed procedural steps and explaining the rationale behind key operations, this guide serves as a trustworthy resource for researchers requiring access to this versatile chemical intermediate for applications in drug discovery and materials science.

References

  • US4962206A - Process for the preparation of 4-bromophthalic anhydride.
  • This compound - MySkinRecipes. [Link]

  • Synthesis method of citalopram intermediate - Eureka | Patsnap. [Link]

  • CN103980113A - Preparation method of 4-bromophthalic acid - Google P
  • CN103980113B - A kind of preparation method of 4-bromophthalic acid - Google P
  • Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters - PMC - PubMed Central. [Link]

  • Design and Synthesis of Citalopram Analogues as Novel Probes for the Serotonin Transporter - PMC - PubMed Central. [Link]

  • A new method of synthesis of 4‑bromophthalic anhydride - Wanfang Data. [Link]

  • A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS - HETEROCYCLES, Vol. 75, No. 3, 2008. [Link]

  • Novel and Improved Process for the Preparation of Citalopram - Asian Journal of Chemistry. [Link]

  • WO2000023431A1 - Method for the preparation of citalopram - Google P
  • 2,4-Dibromo-3-pentanone - Organic Syntheses Procedure. [Link]

  • One-Pot Synthesis of Spiro-isobenzofuran Compounds - ACS Omega. [Link]

  • WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google P
  • This compound | C8H7BrO - PubChem. [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - MDPI. [Link]

  • Synthesis of 1,3-Dihydro-2-benzofurans - Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dihydroisobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and process development.

Introduction: The Significance and Synthesis of Dihydroisobenzofurans

The 1,3-dihydroisobenzofuran, also known as the phthalan scaffold, is a privileged heterocyclic motif present in a wide array of natural products and pharmaceutically active compounds. Its structural importance is highlighted by its presence in molecules exhibiting diverse biological activities, including antidepressant (e.g., Citalopram), antifungal, and anticancer properties. Consequently, the development of efficient and versatile synthetic methods to access this core structure is of paramount importance to the drug discovery and development community.

Among the various synthetic strategies, palladium-catalyzed reactions have emerged as powerful and reliable tools for the construction of the dihydroisobenzofuran ring system.[1][2] Palladium catalysis offers several advantages, including high efficiency, broad functional group tolerance, and the ability to perform reactions under mild conditions.[3][4] This application note provides an in-depth guide to key palladium-catalyzed methodologies for the synthesis of dihydroisobenzofurans, complete with mechanistic insights and detailed experimental protocols.

Core Synthetic Strategies: A Mechanistic Perspective

Two prominent palladium-catalyzed strategies for the synthesis of dihydroisobenzofurans are the sequential Sonogashira cross-coupling/cyclization of 2-halobenzyl alcohols and the intramolecular cyclization of pre-functionalized substrates.

Sequential Sonogashira Coupling and Annulation

A highly effective one-pot method involves the reaction of a 2-halobenzyl alcohol with a terminal alkyne. This domino process is initiated by a Sonogashira cross-coupling, followed by an intramolecular cyclization to furnish the dihydroisobenzofuran ring.[1]

Mechanistic Insights:

The catalytic cycle for this transformation is a classic example of a multi-step palladium-catalyzed process.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromobenzyl alcohol), forming a Pd(II) intermediate.[5]

  • Sonogashira Coupling: In the presence of a copper co-catalyst (though copper-free methods exist), the terminal alkyne is activated and undergoes transmetalation to the palladium center. Subsequent reductive elimination yields the 2-alkynylbenzyl alcohol and regenerates the Pd(0) catalyst.[1]

  • Intramolecular Cyclization (Annulation): The newly formed 2-alkynylbenzyl alcohol then undergoes a palladium-catalyzed intramolecular cyclization. This can proceed through a 5-exo-dig pathway, where the hydroxyl group attacks the alkyne, leading to the formation of the dihydroisobenzofuran ring.[1][2]

Below is a diagram illustrating the general workflow for this sequential reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 2-halobenzyl alcohol, terminal alkyne, Pd catalyst, ligand, and base in a suitable solvent. Inert Degas the reaction mixture and place under an inert atmosphere (e.g., N2 or Ar). Start->Inert 1. Preparation Heat Heat the reaction mixture to the specified temperature (e.g., using microwave irradiation). Inert->Heat 2. Reaction Initiation Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor 3. Monitoring Quench Cool the reaction and quench with water or saturated NH4Cl. Monitor->Quench 4. Reaction Completion Extract Extract the product with an organic solvent. Quench->Extract Dry Dry the organic layer, filter, and concentrate. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify Final Product Final Product Purify->Final Product

Caption: General experimental workflow for the synthesis of dihydroisobenzofurans.

Intramolecular Reductive Heck Cyclization

The intramolecular reductive Heck reaction provides another powerful route to dihydroisobenzofurans, particularly for creating substituted derivatives. This approach involves the cyclization of substrates containing an alkene tethered to an aryl halide.

Mechanistic Insights:

The reductive Heck reaction differs from the classical Heck reaction in the final step. Instead of β-hydride elimination, the palladium intermediate is protonated to yield the final product.

  • Oxidative Addition: Similar to the previous method, the Pd(0) catalyst adds to the aryl halide.

  • Migratory Insertion: The tethered alkene then undergoes migratory insertion into the aryl-palladium bond, forming a new carbon-carbon bond and a five-membered ring.[3]

  • Protonolysis/Reductive Elimination: The resulting alkyl-palladium intermediate is then protonated by a hydrogen source (often a hydride donor or a protic solvent), leading to the formation of the dihydroisobenzofuran and regeneration of the Pd(0) catalyst.[6][7]

The following diagram depicts the catalytic cycle for the intramolecular reductive Heck reaction.

G pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkyl Alkyl-Pd(II)L_n-X pd2_aryl->pd2_alkyl Intramolecular Migratory Insertion pd2_alkyl->pd0 Reductive Elimination (H-X regeneration) product Dihydroisobenzofuran pd2_alkyl->product Protonolysis substrate Aryl-X + Alkene hydride H-source

Caption: Catalytic cycle of an intramolecular reductive Heck reaction.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates.

Protocol 1: Microwave-Assisted Synthesis of (Z)-1-benzylidene-1,3-dihydroisobenzofuran via Sequential Sonogashira/Annulation

This protocol is adapted from a procedure described for the synthesis of (Z)-1-alkylidene-1,3-dihydroisobenzofurans.[1]

Materials:

  • 2-Bromobenzyl alcohol

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium hydroxide (KOH)

  • Methanol (reagent grade)

  • Microwave synthesis vial (10 mL)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a 10 mL microwave synthesis vial, add 2-bromobenzyl alcohol (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).

  • Add potassium hydroxide (2.0 mmol) and methanol (5 mL).

  • Add phenylacetylene (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Rationale for Reagents:

  • Pd(OAc)₂: A common and effective palladium precatalyst.

  • XPhos: A bulky, electron-rich phosphine ligand that promotes both the Sonogashira coupling and the subsequent cyclization.

  • KOH: Acts as a base to facilitate the deprotonation of the alkyne and the alcohol.

  • Methanol: Serves as the solvent.

  • Microwave Irradiation: Significantly reduces reaction times compared to conventional heating.[1]

Protocol 2: Ligand-Free Palladium-Catalyzed Reductive Heck Cyclization

This protocol is a general representation based on methods for ligand-free reductive Heck cyclizations.[8]

Materials:

  • o-Bromophenyl allyl ether

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium formate (HCOONa)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add o-bromophenyl allyl ether (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and sodium formate (1.5 mmol).

  • Add DMF (5 mL) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography to yield 3-methyl-1,3-dihydroisobenzofuran.

Rationale for Reagents:

  • Pd(OAc)₂: A suitable palladium source that can be reduced in situ to the active Pd(0) species.

  • Sodium Formate: Acts as the hydride source for the reductive step of the Heck reaction.

  • DMF: A polar aprotic solvent that is effective for this type of transformation.

Data Summary and Comparison

The choice of catalytic system can significantly impact the yield and scope of the reaction. The following table summarizes typical conditions for the sequential Sonogashira/annulation strategy.

2-Halobenzyl AlcoholAlkyneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-Bromobenzyl alcoholPhenylacetylenePd(OAc)₂ (1)XPhos (2)KOH (2)MeOH130 (MW)85-95[1]
2-Chlorobenzyl alcohol1-HexynePd₂ (dba)₃ (2)SPhos (4)K₂CO₃ (2)Toluene11075-85-
2-Iodobenzyl alcoholTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)-Cs₂CO₃ (2.5)DMF9080-90[2]

Troubleshooting and Key Considerations

  • Catalyst and Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos are often effective. For some substrates, ligand-free conditions may be suitable.[8]

  • Base Sensitivity: The choice of base can influence the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, and KOH are commonly used.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air. Maintaining an inert atmosphere is critical for reproducible results.

  • Substrate Scope: Electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated. Steric hindrance near the reaction center may require more forcing conditions or a different catalytic system.

Conclusion

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, and their application to the construction of dihydroisobenzofurans is a testament to their versatility and power. The sequential Sonogashira/annulation and intramolecular reductive Heck strategies provide reliable and efficient pathways to this important heterocyclic core. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively utilize these methods to access a wide range of substituted dihydroisobenzofurans for applications in drug discovery and materials science.

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC - NIH.
  • Palladium-Catalyzed Enantioselective Reductive Heck Reactions: Convenient Access to 3,3-Disubstituted 2,3-Dihydrobenzofuran. Semantic Scholar.
  • Palladium-catalyzed diastereoselective synthesis of 2,2,3-trisubstituted dihydrobenzofurans via intramolecular trapping of O-ylides with activ
  • ChemInform Abstract: Synthesis of Dihydroisobenzofurans via Palladium-Catalyzed Sequential Alkynylation/Annulation of 2-Bromobenzyl and 2-Chlorobenzyl Alcohols under Microwave Irradiation.
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type P
  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxyl
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.
  • Synthesis of 4,5,6-trisubstituted-1,3-dihydroisobenzofurans by virtue of palladium-catalyzed domino carbopalladation of bromoenynes and internal alkynes. RSC Advances.
  • Palladium-Catalyzed Enantioselective Reductive Heck Reactions: Convenient Access to 3,3-Disubstituted 2,3-Dihydrobenzofuran. PubMed.
  • Synthesis of heterocycles via ligand-free palladium catalyzed reductive Heck cycliz
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.

Sources

Application Notes & Protocols: Strategic Implementation of 4-Bromo-1,3-dihydroisobenzofuran in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the application of 4-Bromo-1,3-dihydroisobenzofuran as a key building block in these transformations. The 1,3-dihydroisobenzofuran (or phthalane) scaffold is a privileged motif present in numerous natural products and pharmacologically active molecules, making its functionalization a critical task for researchers in drug discovery and materials science.[3][4][5] This document delineates the core mechanistic principles, provides detailed, field-tested protocols, and offers insights into reaction optimization and troubleshooting, empowering researchers to effectively synthesize novel 4-aryl-1,3-dihydroisobenzofuran derivatives.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle that seamlessly couples an organohalide with an organoboron compound.[1][6] Understanding this mechanism is paramount for rational experimental design and troubleshooting. The cycle is broadly accepted to proceed through three fundamental stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8]

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[1][8] This process oxidizes the catalyst to a high-valent Palladium(II) intermediate. The reactivity of the halide partner is critical, following the general trend: I > OTf > Br >> Cl.[8]

  • Transmetalation: This step involves the transfer of the organic moiety (R²) from the organoboron reagent to the Pd(II) complex. This process is not spontaneous; it requires activation of the organoboron species by a base.[6][9] The base reacts with the boronic acid (or its ester) to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which readily transfers its R² group to the palladium center, displacing the halide.[10][11][12]

  • Reductive Elimination: In the final step, the two organic ligands (the dihydroisobenzofuran and the R² group) on the Pd(II) complex couple to form the desired 4-aryl-1,3-dihydroisobenzofuran product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_activation Base Activation Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Ar-Br TM Transmetalation PdII_Diaryl Ar-Pd(II)L₂-R PdII_Aryl->PdII_Diaryl [R-B(OH)₃]⁻ PdII_Diaryl->Pd0 Ar-R RE Reductive Elimination ArBr 4-Bromo-1,3- dihydroisobenzofuran (Ar-Br) ArBr->PdII_Aryl Boronic Boronic Acid (R-B(OH)₂) Boronate Boronate Complex [R-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->PdII_Aryl

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.

Experimental Design: A Scientist's Guide to Key Parameters

The success of the coupling reaction is dictated by the judicious selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the reaction conditions.

The Palladium Catalyst & Ligand System

The "catalyst" is rarely just a palladium salt; it is a system comprising a palladium precursor and a stabilizing ligand.

  • Palladium Precursors: These are typically stable Pd(II) or Pd(0) complexes that generate the active Pd(0) catalyst in situ. Common choices include:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-sensitive Pd(0) source. It can often be used without an additional ligand.

    • Pd(OAc)₂ (Palladium(II) Acetate) & Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are highly common and stable precursors that require the addition of a supporting ligand to form the active catalyst.[8][9]

  • Phosphine Ligands: Ligands are crucial for stabilizing the palladium center, preventing decomposition (formation of palladium black), and tuning its reactivity. For an aryl bromide like our substrate, electron-rich and bulky phosphine ligands are often superior as they accelerate both the oxidative addition and reductive elimination steps.[13]

    • Triphenylphosphine (PPh₃): A standard, effective, but sometimes less reactive ligand.

    • Buchwald Ligands (e.g., XPhos, SPhos): These bulky, electron-rich biaryl phosphine ligands have revolutionized cross-coupling, enabling reactions of challenging substrates (including less reactive aryl chlorides) at lower catalyst loadings and temperatures.[14][15][16]

    • Modern Pre-catalysts: To improve convenience and reproducibility, pre-formed palladium-ligand complexes (pre-catalysts) like XPhos Pd G4 are available. These are air-stable and ensure the correct palladium-to-ligand ratio, leading to more consistent results.[17]

The Role of the Base

The base is not a mere spectator; it is a stoichiometric reagent critical for activating the boronic acid.[10] The choice of base can dramatically influence reaction rate and yield.

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. Potassium carbonate (K₂CO₃) is a cost-effective and broadly effective base for many standard couplings. Cesium carbonate (Cs₂CO₃) is more soluble and more basic, often providing better results in difficult couplings.

  • Phosphates (K₃PO₄): Potassium phosphate is a stronger base than the carbonates and is frequently employed with sterically hindered substrates or when carbonates fail.[10][15] It is particularly effective in combination with Buchwald-type ligands.

  • Fluorides (KF, CsF): These can be effective, especially when base-sensitive functional groups are present on the coupling partners.[9]

Solvent Selection

The solvent must be capable of dissolving the organic substrates and catalyst while being compatible with the (often inorganic) base. This frequently necessitates a biphasic or polar aprotic solvent system.

  • Ethereal Solvents (Dioxane, THF): Often used with an aqueous solution of the base (e.g., Dioxane/H₂O). These are excellent general-purpose solvents for Suzuki couplings.

  • Aromatic Solvents (Toluene): Another common choice, typically used with an aqueous base.

  • Polar Aprotic Solvents (DMF, Acetonitrile): Useful for their high polarity but can sometimes lead to side reactions at elevated temperatures.

Crucial Insight: All solvents must be rigorously deoxygenated prior to use by sparging with an inert gas (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can promote undesirable homocoupling of the boronic acid.[13]

Standardized Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Workflow start Start prep Prepare & Degas Solvents start->prep charge Charge Reaction Vessel (Substrates, Base, Catalyst) prep->charge inert Seal & Purge with Inert Gas (Ar/N₂) charge->inert solvent Add Degassed Solvents via Syringe inert->solvent heat Heat to Reaction Temp (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up (Quench, Extract) monitor->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: General Experimental Workflow for the Suzuki Coupling Protocol.

Reagents & Equipment
  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.1–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas line (Ar or N₂)

Step-by-Step Methodology
  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: If using a solid catalyst like Pd(PPh₃)₄ (0.05 equiv), add it to the flask.[7]

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath (typically 80–100 °C) and stir vigorously. If using a microwave reactor, set the appropriate temperature and time parameters (e.g., 120 °C for 10-20 minutes).[18]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7] Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-1,3-dihydroisobenzofuran product.

Data Summary & Optimization Strategies

The optimal conditions are highly dependent on the specific boronic acid partner used. The following table provides a set of validated starting points and common troubleshooting observations.

ParameterCondition A (Standard)Condition B (For Hindered/Deactivated Partners)Rationale & Troubleshooting Insights
Substrate This compoundThis compoundThe aryl bromide is generally reactive enough for standard conditions.
Boronic Acid Phenylboronic acid (1.2 equiv)2,6-Dimethylphenylboronic acid (1.5 equiv)Electron-rich or sterically hindered boronic acids may require more forcing conditions.
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)For difficult couplings, a ligand-based system is often superior.[18]
Ligand NoneXPhos (4.5 mol%)Bulky, electron-rich ligands like XPhos accelerate the reaction and prevent catalyst decomposition.[15]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)A stronger base like K₃PO₄ can accelerate transmetalation for less nucleophilic organoboron reagents.[18]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)Toluene can be beneficial for higher reaction temperatures.
Temperature 90 °C110 °C"Heat it till it works or breaks" is a common mantra. If no reaction occurs, increasing temperature is the first step.[13]
Common Issue Protodeboronation: Boronic acid is converted back to arene.Dehalogenation: Starting bromide is converted to the parent dihydroisobenzofuran.Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a more stable boronate ester (BPin). / Use a bulkier ligand or lower the reaction temperature.
Common Issue Homocoupling: Dimer of the boronic acid is formed.Low Conversion: Starting material remains.Solution: Ensure rigorous deoxygenation of all solvents and the reaction vessel. / Switch to a more active catalyst system (e.g., Buchwald pre-catalyst), a stronger base, or a higher temperature.[17]

References

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Biffis, A., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Amatore, C., et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Wolfe, J. P., et al. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). R Discovery. Retrieved from [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]

  • Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. (n.d.). Retrieved from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. (2022). ResearchGate. Retrieved from [Link]

  • Kobayashi, K., & Shik, K. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. Retrieved from [Link]

  • Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. (n.d.). PMC - NIH. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]

  • A Versatile and Regiospecific Synthesis of Functionalized 1,3-Diarylisobenzofurans. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]

  • Synthesis of 1,3-Dihydro-2-benzofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024). PubMed. Retrieved from [Link]

  • Synthesis of 1,3‐dihydroisobenzofurans and indanones. (n.d.). ResearchGate. Retrieved from [Link]

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2025). American Chemical Society. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC - PubMed Central. Retrieved from [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI. Retrieved from [Link]

  • One‐pot synthesis of dihydroisobenzofuran derivatives using... (n.d.). Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (n.d.). PMC - NIH. Retrieved from [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. Retrieved from [Link]

Sources

Application Note: A Robust Heck Reaction Protocol for the Synthesis of 4-Substituted-1,3-dihydroisobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2] This powerful carbon-carbon bond-forming transformation, recognized with the 2010 Nobel Prize in Chemistry, provides a direct and reliable method for the synthesis of substituted alkenes.[1] Its broad functional group tolerance and predictable stereoselectivity have made it an indispensable tool in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[3]

This application note provides a detailed, field-proven protocol for the Heck reaction using 4-Bromo-1,3-dihydroisobenzofuran as the aryl bromide substrate. The dihydroisobenzofuran motif is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. This guide is designed for researchers and drug development professionals seeking to functionalize this important heterocyclic core, offering in-depth explanations for experimental choices to ensure reproducible and high-yielding results.

The Catalytic Heart of the Reaction: Unraveling the Mechanism

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][4] While the specific intermediates can vary with the chosen ligands and conditions, the generally accepted pathway involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a square planar Aryl-Pd(II)-Halide complex.[4]

  • Coordination and Migratory Insertion (Carbopalladation): The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[4][5]

  • Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium atom, and syn-coplanar to the C-Pd bond, is eliminated. This step forms the desired substituted alkene product and a hydrido-palladium(II) complex.[4][6] This step is typically rapid and governs the regioselectivity and E/Z stereochemistry of the product.

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination. The base neutralizes the generated hydrobromic acid (HBr) to form a salt, and in doing so, regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Heck_Mechanism Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Aryl-Pd(II) Complex Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) AlkeneComplex Alkene-Pd(II) Complex ArPd(II)(Br)L2->AlkeneComplex Alkene Coordination AlkylPd(II) σ-Alkyl-Pd(II) Complex AlkeneComplex->AlkylPd(II) Migratory Insertion HPd(II)(Br)L2 Hydrido-Pd(II) Complex AlkylPd(II)->HPd(II)(Br)L2 β-Hydride Elimination Product Substituted Alkene Product AlkylPd(II)->Product HPd(II)(Br)L2->Pd(0)L2 Reductive Elimination (+ Base) Salt [Base-H]+Br- HPd(II)(Br)L2->Salt ArBr 4-Bromo-1,3- dihydroisobenzofuran ArBr->ArPd(II)(Br)L2 Alkene Alkene (e.g., n-butyl acrylate) Alkene->AlkeneComplex Base Base (e.g., Et3N) Base->HPd(II)(Br)L2 caption Figure 1. The Pd(0)/Pd(II) Catalytic Cycle of the Heck Reaction.

Sources

Application Notes & Protocols: 4-Bromo-1,3-dihydroisobenzofuran as a Versatile Building Block for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalan Scaffold in Neuropharmacology

Oxygen-containing heterocycles are privileged structures in medicinal chemistry due to their prevalence in biologically active compounds.[1] The 1,3-dihydroisobenzofuran, or phthalan, moiety is a key structural motif found in a range of pharmacologically active agents, noted for properties including antioxidant and antidepressant effects.[1] Its most prominent application in central nervous system (CNS) drug discovery is as the core scaffold of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and its active S-enantiomer, escitalopram.[1][2] These drugs have demonstrated significant efficacy in the treatment of major depressive disorder by selectively targeting the serotonin transporter (SERT).[2][3]

The strategic value of 4-Bromo-1,3-dihydroisobenzofuran lies in its dual functionality. It possesses the stable, CNS-favored phthalan core and a synthetically versatile bromine atom. This bromine serves as a reactive handle, enabling chemists to employ a wide array of modern cross-coupling reactions to introduce molecular complexity and systematically explore the chemical space around the core scaffold.[4] This document provides a detailed guide for researchers, outlining the strategic application and detailed protocols for utilizing this compound in the synthesis of novel CNS drug candidates.

Strategic Value in CNS Drug Design

The successful development of a CNS therapeutic agent hinges on its ability to cross the blood-brain barrier (BBB) to engage with its neurological target.[5] This necessitates a careful optimization of key physicochemical properties.[5] The this compound scaffold provides an excellent starting point for this optimization process.

Physicochemical Properties

Molecules designed for CNS penetration typically adhere to specific parametric ranges related to size, lipophilicity, and hydrogen bonding capacity.[5][6] Below is a summary of the computed properties for the core building block.

PropertyValueSignificance in CNS Drug Design
Molecular Formula C₈H₇BrOProvides a compact core for further elaboration.[7]
Molecular Weight 199.04 g/mol Well within the desired range (< 500 Da) for BBB penetration.[6][7]
cLogP (Predicted) ~2.5An appropriate lipophilicity for balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 9.23 ŲLow TPSA is strongly correlated with improved BBB permeability.
Hydrogen Bond Donors 0The absence of H-bond donors is favorable for CNS penetration.
Hydrogen Bond Acceptors 1A low number of H-bond acceptors is beneficial.

Data sourced or calculated based on information from PubChem CID 74787761.[7]

Synthetic Diversification Workflow

The bromine atom on the 4-position is the key to diversification. It is readily functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are foundational tools in modern medicinal chemistry.[4][8] This allows for the controlled introduction of a wide variety of aryl, heteroaryl, or alkynyl groups, enabling a systematic Structure-Activity Relationship (SAR) exploration.

G cluster_0 Phase 1: Core Elaboration cluster_1 Cross-Coupling Reactions cluster_2 Phase 2: Lead Optimization cluster_3 Phase 3: Candidate Selection start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base library Diverse Library of Functionalized Phthalans suzuki->library sonogashira->library sar Structure-Activity Relationship (SAR) Studies library->sar optimization Lead Optimization (ADME/Tox Properties) sar->optimization candidate Preclinical CNS Drug Candidate optimization->candidate

Caption: General workflow for CNS drug discovery using the 4-bromo-phthalan building block.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and a boronic acid or ester. Its tolerance of a broad range of functional groups makes it ideal for medicinal chemistry applications.

Rationale for Experimental Design
  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice, though other catalysts with specialized phosphine ligands can be screened for improved reactivity with challenging substrates.[8]

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.[9] An aqueous solution of the base is typically used in a biphasic system.

  • Solvent: A common solvent system is a mixture of an organic solvent like toluene or 1,4-dioxane with water to dissolve the inorganic base. Degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Step-by-Step Protocol

Reaction: Synthesis of 4-(Phenyl)-1,3-dihydroisobenzofuran

G cluster_0 A This compound catalyst Pd(PPh₃)₄ Na₂CO₃ (aq) A->catalyst plus + B Phenylboronic Acid B->catalyst C 4-Phenyl-1,3-dihydroisobenzofuran solvent Toluene/H₂O Heat (e.g., 80-100 °C) catalyst->solvent solvent->C

Caption: Suzuki-Miyaura coupling of the 4-bromo-phthalan building block.

Materials:

  • This compound (1.0 mmol, 199 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • Toluene (5 mL)

  • Deionized Water (2.5 mL)

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (199 mg), phenylboronic acid (146 mg), and Pd(PPh₃)₄ (35 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes. This step is crucial to remove oxygen.

  • Solvent Addition: Add toluene (5 mL) via syringe. Stir the mixture to dissolve the solids.

  • Base Addition: Prepare a solution of Na₂CO₃ (212 mg) in deionized water (2.5 mL). Degas this aqueous solution by bubbling argon through it for 10-15 minutes. Add the degassed base solution to the reaction flask via syringe.

  • Reaction: Attach the reflux condenser (under a positive pressure of argon/nitrogen) and heat the reaction mixture to 90 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-Phenyl-1,3-dihydroisobenzofuran.

Alternative Protocol: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to another class of important intermediates.

Reaction: Synthesis of 4-(Phenylethynyl)-1,3-dihydroisobenzofuran

Rationale for Experimental Design:

  • Catalysts: This reaction typically requires a dual catalytic system: a palladium(0) source (like PdCl₂(PPh₃)₂) and a copper(I) salt (like CuI).[8] The copper co-catalyst is essential for the activation of the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It acts as both the base and, often, the solvent.

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used if the amine base is not used as the solvent.

Procedure Outline:

  • Setup: Combine this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in a dry, argon-flushed flask.

  • Solvent/Base Addition: Add anhydrous, degassed triethylamine (5 mL) followed by phenylacetylene (1.1 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired alkynylated phthalan.

Conclusion and Future Outlook

This compound is a high-value, strategic building block for the discovery of novel CNS agents. Its favorable physicochemical properties provide a solid foundation for designing BBB-penetrant molecules. The reactive bromine handle allows for predictable and efficient diversification using robust cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions. The protocols detailed herein offer reliable starting points for chemists to generate libraries of novel phthalan-based compounds, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds targeting a range of neurological disorders.

References

  • Das, P., et al. (2018). Process Development of Citalopram/Escitalopram Oxalate: Isolation and Synthesis of Novel Impurities. ACS Omega. Available at: [Link]

  • Wang, C., et al. (2021). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. Available at: [Link]

  • Bigler, A. J., et al. (2005). Method for the preparation of escitalopram. Google Patents.
  • Bøgesø, K. P., & Sánchez, C. (2015). The Discovery of Citalopram and its Refinement to Escitalopram. ResearchGate. Available at: [Link]

  • Bøgesø, K. P., & Sánchez, C. (2013). The Discovery of Citalopram and Its Refinement to Escitalopram. Analogue-Based Drug Design III. Available at: [Link]

  • Mal, D., & Ghosh, K. (2019). Recent Advances in Phthalan and Coumaran Chemistry. Chemistry, an Asian journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Citalopram. PubChem. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Khan, I., et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2013). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and genomics. Available at: [Link]

  • Auteum. (n.d.). The Role of 4-Bromoisobenzofuran-1,3-dione in Organic Synthesis. Auteum. Available at: [Link]

  • Saha, S., et al. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. ResearchGate. Available at: [Link]

  • Hyttel, J., et al. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity. Progress in neuro-psychopharmacology & biological psychiatry. Available at: [Link]

  • Khan, I., et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Sharma, D., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Available at: [Link]

  • Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Available at: [Link]

  • Stanetty, C., & Schnürch, M. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc. Available at: [Link]

  • Khan, A., et al. (2024). Discovery of F-18 labeled repurposed CNS drugs by computational strategy for effective tau imaging and alzheimer's diagnosis. PLOS One. Available at: [Link]

  • Maryanoff, B. E., et al. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Abas, S. N. F., et al. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Magnetically Separable Nanocatalyst. Malaysian Journal of Chemistry. Available at: [Link]

  • Domainex. (n.d.). CNS Drug Discovery. Domainex. Available at: [Link]

  • Smil, D., et al. (2020). Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry. Available at: [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society reviews. Available at: [Link]

  • Li, Y., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Semantic Scholar. Available at: [Link]

  • Darvas, F., et al. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Bromo-1,3-dihydroisobenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,3-Dihydroisobenzofuran Scaffold

The 1,3-dihydroisobenzofuran (phthalane) core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. 4-Bromo-1,3-dihydroisobenzofuran, in particular, serves as a versatile and highly valuable starting material for the synthesis of diverse compound libraries. The bromine atom at the 4-position offers a reactive handle for a multitude of chemical transformations, enabling systematic exploration of the structure-activity relationship (SAR) of novel therapeutic agents.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound, with a focus on robust and widely applicable methods in drug discovery. A notable example of its application is in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram, underscoring the industrial and therapeutic relevance of this starting material.[3]

Chemical Properties and Reactivity

This compound (C₈H₇BrO) is a crystalline solid with a molecular weight of 199.04 g/mol .[4] The key to its utility lies in the reactivity of the aryl bromide. The carbon-bromine bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which allow for the introduction of a wide array of substituents.[1][5] The dihydroisobenzofuran ring is generally stable under many reaction conditions, making it an ideal core structure.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions are the primary avenue for introducing molecular diversity.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of biaryl structures, which are prevalent in pharmaceuticals.[6] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[7][8]

Causality of Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) is used, which is reduced in situ. The choice of phosphine ligands is crucial for stabilizing the palladium center and promoting the catalytic cycle.[7]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-phenyl-1,3-dihydroisobenzofuran.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 199 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Add palladium(II) acetate (0.03 mmol, 6.7 mg) and triphenylphosphine (0.06 mmol, 15.7 mg).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O10085-95
PdCl₂(dppf) (2)-Cs₂CO₃ (3)Dioxane/H₂O9090-98
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O100>95
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing linear alkynyl moieties, which can serve as handles for further functionalization (e.g., click chemistry) or as components of pharmacophores.[10][11] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[12]

Causality of Experimental Choices:

  • Palladium and Copper Catalysts: The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[13]

  • Solvent: Anhydrous, degassed solvents like THF or DMF are typically used to prevent side reactions.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 4-(phenylethynyl)-1,3-dihydroisobenzofuran.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 199 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Seal the flask, and evacuate and backfill with nitrogen.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).

  • Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6 hours, or until TLC/LC-MS indicates completion.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.

Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14][15] This reaction has broad substrate scope and is widely used in medicinal chemistry to introduce amine functionalities, which are common in bioactive molecules.

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, JohnPhos) is essential for efficient catalysis.[16] These ligands promote both the oxidative addition and the reductive elimination steps.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 4-(morpholino)-1,3-dihydroisobenzofuran.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.024 mmol, 11.4 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 199 mg).

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 0.105 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired aryl amine.

Palladium-Catalyzed Cyanation: Synthesis of Benzonitriles

The introduction of a nitrile group opens up a wide range of synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. Palladium-catalyzed cyanation of aryl bromides is an effective method for this transformation.[1][3]

Causality of Experimental Choices:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over more toxic alkali metal cyanides due to its lower solubility, which helps to maintain a low concentration of free cyanide in solution and prevent catalyst poisoning.[1] Potassium ferrocyanide (K₄[Fe(CN)₆]) is another less toxic alternative.[17]

  • Catalyst System: A palladium catalyst, often with a phosphine ligand like dppf, is used.[18]

  • Solvent: Polar aprotic solvents like DMF or DMAc are typically employed.

Experimental Protocol: Palladium-Catalyzed Cyanation

Objective: To synthesize 1,3-dihydroisobenzofuran-4-carbonitrile.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 199 mg), zinc cyanide (0.6 mmol, 70 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Seal the flask, and evacuate and backfill with nitrogen.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture at 120 °C for 8 hours.

  • Cool to room temperature and pour the mixture into a solution of aqueous ammonia (5%, 20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).

Part 2: Other Derivatization Strategies

Grignard Reagent Formation and Subsequent Electrophilic Quench

Formation of a Grignard reagent from this compound provides a powerful carbon-centered nucleophile that can react with a variety of electrophiles.[19][20]

Causality of Experimental Choices:

  • Magnesium Activation: The magnesium metal surface is often coated with a passivating oxide layer. Activation, for example with a small crystal of iodine or 1,2-dibromoethane, is crucial to initiate the reaction.[21]

  • Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic sources, including water. Therefore, strictly anhydrous solvents (e.g., diethyl ether, THF) and glassware are essential.[19][21]

Experimental Protocol: Grignard Reaction

Objective: To synthesize (1,3-dihydroisobenzofuran-4-yl)methanol.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde (dried)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Nitrogen or Argon gas supply

Procedure:

  • Place magnesium turnings (1.2 mmol, 29 mg) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.

  • Add a small crystal of iodine and gently warm with a heat gun until the iodine sublimes.

  • Add a solution of this compound (1.0 mmol, 199 mg) in anhydrous THF (5 mL) dropwise to initiate the reaction.

  • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard solution to 0 °C and add dried paraformaldehyde (1.5 mmol, 45 mg) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Lithiation and Functionalization

Halogen-lithium exchange provides an alternative route to a potent nucleophile. This is typically achieved using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures.[22][23] The resulting aryllithium species can then be trapped with various electrophiles.[24]

Causality of Experimental Choices:

  • Low Temperature: Halogen-lithium exchange is very fast, and the resulting aryllithium species can be unstable at higher temperatures. Reactions are typically conducted at -78 °C (dry ice/acetone bath).

  • Organolithium Reagent: n-Butyllithium is a common choice. The stoichiometry should be carefully controlled to avoid side reactions.

Experimental Protocol: Lithiation and Carboxylation

Objective: To synthesize 1,3-dihydroisobenzofuran-4-carboxylic acid.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under nitrogen, add a solution of this compound (1.0 mmol, 199 mg) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Quench the reaction by pouring the mixture onto an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Add water (10 mL) and extract with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over Na₂SO₄, concentrate, and purify the resulting carboxylic acid, if necessary, by recrystallization.

Visualization of Synthetic Workflows

The following diagrams illustrate the key derivatization pathways for this compound.

G cluster_pd Palladium-Catalyzed Reactions cluster_other Other Transformations start This compound suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat., Base) start->suzuki sonogashira Sonogashira (Alkyne, Pd/Cu cat., Base) start->sonogashira buchwald Buchwald-Hartwig (Amine, Pd cat., Base) start->buchwald cyanation Cyanation (Zn(CN)2, Pd cat.) start->cyanation grignard Grignard Formation (Mg, THF) start->grignard lithiation Lithiation (n-BuLi, -78°C) start->lithiation prod_aryl 4-Aryl-dihydroisobenzofuran suzuki->prod_aryl prod_alkynyl 4-Alkynyl-dihydroisobenzofuran sonogashira->prod_alkynyl prod_amino 4-Amino-dihydroisobenzofuran buchwald->prod_amino prod_cyano 4-Cyano-dihydroisobenzofuran cyanation->prod_cyano prod_grignard Grignard Reagent grignard->prod_grignard prod_lithium Aryllithium Species lithiation->prod_lithium

Caption: Key derivatization pathways from this compound.

G start Setup (Flask, Reagents, N2) reaction Reaction (Heating, Stirring) start->reaction 1. Add Solvent workup Workup (Quench, Extract, Dry) reaction->workup 2. Monitor (TLC) purification Purification (Column Chromatography) workup->purification 3. Concentrate product Final Product purification->product 4. Isolate

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly adaptable building block for medicinal chemistry. The protocols outlined in this guide provide a robust starting point for researchers to synthesize a wide array of derivatives. By leveraging modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, chemists can efficiently explore the chemical space around this privileged scaffold, accelerating the discovery of new therapeutic agents. Each protocol should be considered a template, and optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and purity.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. METHOD FOR THE PREPARATION OF CITALOPRAM - European Patent Office EP1173431 B2.
  • Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832. Available at: [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2020). 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. In Greener Approaches to Undergraduate Chemistry Experiments. Available at: [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Available at: [Link]

  • Miao, C., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14339-14354. Available at: [Link]

  • University of Missouri-St. Louis. Grignard Reaction. Available at: [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(39), 13865-13870. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Syntheses. Allylmagnesium Bromide. Available at: [Link]

  • University of Wisconsin-Madison. The Grignard Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • MySkinRecipes. This compound (Thai). Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... [Figure]. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. Available at: [Link]

  • Wikipedia. Grignard reagent. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • ResearchGate. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

  • ResearchGate. (2019). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... [Scheme]. Available at: [Link]

  • PubMed. (2007). Functionalization through lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide. Application to the labeling with carbon-11 of NK-3 receptor antagonist SB 222200. Available at: [Link]

  • ResearchGate. (2007). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Available at: [Link]

Sources

Application Notes and Protocols for the Cross-Coupling of 4-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3-Dihydroisobenzofuran Scaffold

The 1,3-dihydroisobenzofuran moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure and electronic properties are found in a range of biologically active natural products and synthetic pharmaceuticals. Notably, this core is a key component in compounds developed for neurological disorders, acting on targets within the central nervous system.[1] The functionalization of this scaffold, particularly at the 4-position, allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological profile.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the synthesis of 4-substituted-1,3-dihydroisobenzofurans from 4-Bromo-1,3-dihydroisobenzofuran. These reactions, which form the cornerstone of modern synthetic organic chemistry, facilitate the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions. This guide provides detailed experimental procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound, complete with mechanistic insights and practical considerations for researchers in the field.

The Engine of Innovation: The Palladium-Catalyzed Cross-Coupling Cycle

At the heart of these transformations lies a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. A general understanding of this cycle is crucial for troubleshooting and optimizing reactions.

The cycle typically proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the electron density of the aryl bromide and the nature of the palladium ligand.

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the cycle.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Coupling Partner (e.g., R-B(OH)2, R2NH) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-R)

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are designed to be robust starting points for the cross-coupling of this compound. As with any chemical reaction, optimization of parameters such as catalyst loading, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.

General Experimental Workflow

A standardized workflow is recommended for setting up and executing these cross-coupling reactions to ensure reproducibility and safety.

Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask Oven-dried Schlenk flask with stir bar Reagents Add this compound, Coupling Partner, Base Flask->Reagents Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Degas Degas solvent and add to the flask via syringe Heat Heat to specified temperature under positive inert gas pressure Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Quench Quench the reaction (e.g., with water or NH4Cl) Cool->Quench Extract Extract with an organic solvent Quench->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify

Figure 2. General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds. Its tolerance of a wide range of functional groups and the low toxicity of the boron reagents make it a popular choice in pharmaceutical synthesis.[2] A similar protocol has been successfully applied in the synthesis of citalopram analogues from a substituted this compound.[3]

Rationale for Reagent Selection:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available Pd(0) source that is effective for many Suzuki couplings of aryl bromides.[3]

  • Base: Sodium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step.[3] The presence of water is often beneficial for the Suzuki reaction.

  • Solvent: A mixture of an organic solvent like DME (1,2-dimethoxyethane) and water allows for the dissolution of both the organic substrates and the inorganic base.[3]

Reagent/ParameterRecommendationMolar Equivalents
This compound-1.0
Arylboronic AcidVaries1.2
Palladium CatalystPd(PPh₃)₄0.05
BaseNa₂CO₃2.0
Solvent SystemDME/H₂O (4:1)-
Temperature70-80 °C-
Reaction Time12-24 hours-

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive flow of inert gas.

  • Add the degassed DME/H₂O (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][5] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine moiety is a common structural motif.

Rationale for Reagent Selection:

  • Precatalyst/Ligand: The use of bulky, electron-rich phosphine ligands is crucial for the efficient coupling of aryl bromides.[6] XPhos is a well-established ligand that has shown broad applicability in Buchwald-Hartwig aminations.[7] Using a pre-formed palladium precatalyst can improve reproducibility.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are commonly used to prevent unwanted side reactions.

Reagent/ParameterRecommendationMolar Equivalents
This compound-1.0
AminePrimary or Secondary1.2
Palladium PrecatalystXPhos Pd G30.02
BaseSodium tert-butoxide (NaOtBu)1.4
SolventToluene or Dioxane-
Temperature80-110 °C-
Reaction Time4-24 hours-

Step-by-Step Procedure:

  • In a glovebox, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and XPhos Pd G3 (0.02 eq) to an oven-dried vial equipped with a stir bar.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and add anhydrous toluene or dioxane via syringe.

  • Place the vial in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[8] This reaction is typically co-catalyzed by palladium and copper.[9]

Rationale for Reagent Selection:

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a common and effective catalyst for Sonogashira reactions.[10]

  • Copper Co-catalyst: Copper(I) iodide is used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9][10]

  • Base: An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and often as a solvent.[11]

  • Solvent: Anhydrous solvents like THF or toluene are suitable for this reaction.

Reagent/ParameterRecommendationMolar Equivalents
This compound-1.0
Terminal AlkyneVaries1.2
Palladium CatalystPdCl₂(PPh₃)₂0.02
Copper Co-catalystCuI0.04
BaseTriethylamine (Et₃N)2.0
SolventTHF or Toluene-
TemperatureRoom Temperature to 60 °C-
Reaction Time2-12 hours-

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF or toluene, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 60 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by flash column chromatography.

Troubleshooting and Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) source, it may require in-situ reduction to Pd(0). The use of pre-catalysts can mitigate this issue. Ensure all reagents and solvents are thoroughly deoxygenated, as oxygen can deactivate the catalyst.

    • Ligand Choice: For challenging substrates, a more electron-rich and bulky ligand may be required to promote oxidative addition.

    • Base Strength: The choice of base is critical. For Suzuki couplings, weaker bases are often sufficient, while Buchwald-Hartwig aminations typically require strong bases.

  • Side Reactions:

    • Homocoupling: The coupling of two molecules of the starting boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can occur. This can often be minimized by slow addition of the coupling partner or by optimizing the reaction temperature and catalyst loading.

    • Dehalogenation: Reduction of the aryl bromide to the corresponding arene can be a competing pathway, especially at higher temperatures or with certain catalyst/ligand combinations.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective strategy for the synthesis of a diverse array of 4-substituted derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the formation of C-C and C-N bonds. By understanding the underlying catalytic cycle and carefully selecting the reaction parameters, researchers can efficiently access novel compounds built upon the valuable 1,3-dihydroisobenzofuran scaffold, thereby accelerating the drug discovery and development process.

References

  • Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 597. [Link]

  • MySkinRecipes. (n.d.). 4-Amino-1,3-dihydroisobenzofuran. Retrieved from [Link]

  • Sreenivasulu, B., & Satyanarayana, G. (2021). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 11(32), 19655-19677. [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(28), 6025-6033. [Link]

  • Reddy, L. M., et al. (2023). Regio- and Chemoselective Synthesis of 3-(Dihydrofuran-3(2 H)-ylidene)isobenzofuran-1(3 H)-imines via Tandem Alkynyl Prins- and Intramolecular Oxycyclization Reactions. The Journal of Organic Chemistry, 88(15), 10844-10857. [Link]

  • Wang, Y., et al. (2022). Synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides. Organic & Biomolecular Chemistry, 20(12), 2496-2500. [Link]

  • Mohammadi, M. K., et al. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega, 5(29), 18276-18283. [Link]

  • Zheng, M., et al. (2012). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(13), 6049-6063. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1,3-dihydroisobenzofuran. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Frank, D., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 52. [Link]

  • Wang, Y., et al. (2022). Synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides. Organic & Biomolecular Chemistry, 20(12), 2496-2500. [Link]

  • Catalysis Communications. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Catalysis Communications, 114, 10-14. [Link]

  • Schön, U., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1684-1691. [Link]

  • ACS Green Chemistry Institute. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bull, J. A., et al. (2021). Development of an enolate alkynylation approach towards the synthesis of the taiwanschirin natural products. Chemical Science, 12(38), 12774-12780. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Regio- and Chemoselective Synthesis of 3-(Dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines via Tandem Alkynyl Prins- and Intramolecular Oxycyclization Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Beilstein Journals. (2017, December 12). Preparation and isolation of isobenzofuran. Retrieved from [Link]

Sources

The Strategic Utility of 4-Bromo-1,3-dihydroisobenzofuran in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Bromo-1,3-dihydroisobenzofuran, also known as 4-bromophthalan, has emerged as a versatile and highly valuable intermediate. Its unique structural features—a reactive aryl bromide handle poised for cross-coupling and a stable, yet conformationally significant, dihydroisobenzofuran core—render it an attractive starting material for the synthesis of a diverse array of bioactive molecules, particularly those targeting the central nervous system (CNS). This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Phthalan Moiety: A Privileged Scaffold in Medicinal Chemistry

The 1,3-dihydroisobenzofuran (phthalan) core is a recurring motif in a variety of natural products and pharmacologically active compounds. Its presence often imparts favorable pharmacokinetic properties and provides a rigid scaffold for the precise spatial orientation of pharmacophoric elements. The introduction of a bromine atom at the 4-position of this scaffold provides a synthetic linchpin for the elaboration of the molecule through powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

A notable application of the phthalan scaffold is in the development of CNS agents. For instance, the spiro[isobenzofuran-1(3H),4'-piperidine] moiety is a key structural feature in a number of compounds with antidepressant and antipsychotic potential[1][2]. The strategic use of this compound and its derivatives allows for the systematic exploration of the chemical space around this privileged core, leading to the discovery of novel therapeutic agents[3].

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most prominently showcased in its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new bonds, enabling the facile introduction of a wide range of substituents.

The Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups, leading to the synthesis of complex biaryl structures that are often found in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination[4].

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(Br)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation Ar-Pd(II)-Ar'L₂ Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination Product 4-Aryl-1,3-dihydroisobenzofuran (Ar-Ar') Transmetalation->Product Reductive_Elimination Ar-Ar' ArB(OR)2 Ar'B(OR)₂ + Base ArB(OR)2->Transmetalation ArBr This compound (Ar-Br) ArBr->Oxidative_Addition

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The choice of catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos), are often employed to facilitate both the oxidative addition and reductive elimination steps, particularly with challenging substrates[5]. The base, typically a carbonate or phosphate, is essential for the activation of the boronic acid or ester, promoting the transmetalation step[6][7].

The Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck-Mizoroki reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins with high stereoselectivity[8][9]. This reaction allows for the introduction of vinyl groups onto the 1,3-dihydroisobenzofuran core, which can serve as versatile handles for further synthetic manipulations.

The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination[10][11].

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(Br)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Migratory_Insertion Alkene Insertion Complex Oxidative_Addition->Migratory_Insertion Alkene Coordination Beta_Hydride_Elimination Product Complex Migratory_Insertion->Beta_Hydride_Elimination Migratory Insertion Beta_Hydride_Elimination->Pd(0)L2 β-Hydride Elimination & Base Regeneration Product 4-Vinyl-1,3-dihydroisobenzofuran Beta_Hydride_Elimination->Product Alkene Alkene Alkene->Migratory_Insertion ArBr This compound (Ar-Br) ArBr->Oxidative_Addition Base Base Base->Beta_Hydride_Elimination

Figure 2: Catalytic cycle of the Heck-Mizoroki reaction.

The regioselectivity of the Heck reaction is often controlled by steric and electronic factors of both the aryl halide and the alkene. A base, typically an amine such as triethylamine, is required to neutralize the hydrogen halide generated in the reaction and regenerate the active palladium(0) catalyst[12][13].

Experimental Protocols

The following protocols are provided as representative examples for the application of this compound in palladium-catalyzed cross-coupling reactions. These should be adapted and optimized for specific substrates and desired outcomes.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add this compound, coupling partner, and base to a flame-dried flask. Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Add palladium catalyst and ligand. Reaction_Setup->Catalyst_Addition Inert_Atmosphere Inert Atmosphere: - Evacuate and backfill with an inert gas (e.g., Argon). Catalyst_Addition->Inert_Atmosphere Solvent_Addition Solvent Addition: - Add degassed solvent via syringe. Inert_Atmosphere->Solvent_Addition Reaction Reaction: - Heat to the desired temperature and monitor by TLC or GC/MS. Solvent_Addition->Reaction Workup Workup: - Cool, dilute, and perform aqueous extraction. Reaction->Workup Purification Purification: - Purify by column chromatography. Workup->Purification Characterization Characterization: - Analyze by NMR, MS, etc. Purification->Characterization End End Characterization->End

Figure 3: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 4-Phenyl-1,3-dihydroisobenzofuran.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound199.041.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound (199 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Seal the flask with a rubber septum, and then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Phenyl-1,3-dihydroisobenzofuran.

Protocol 2: Heck-Mizoroki Reaction of this compound with n-Butyl Acrylate

Objective: To synthesize n-butyl (E)-3-(1,3-dihydroisobenzofuran-4-yl)acrylate.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound199.041.01.0
n-Butyl Acrylate128.171.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.380.040.04
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Seal the flask, evacuate, and backfill with argon.

  • Add anhydrous, degassed N,N-dimethylformamide (5 mL).

  • Stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Add this compound (199 mg, 1.0 mmol), n-butyl acrylate (215 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Conclusion

This compound stands as a testament to the power of strategic halogenation in the design of versatile synthetic intermediates. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient entry point to a wide range of complex molecules, particularly those with applications in medicinal chemistry. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers looking to harness the synthetic potential of this important building block. Through the continued exploration of its reactivity, this compound is poised to remain a key player in the ongoing quest for novel and impactful organic molecules.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • McEvoy, F. J., et al. (1978). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants. Journal of Medicinal Chemistry, 21(11), 1149-1154.
  • McEvoy, F. J., et al. (1978). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry.
  • Tu, Z., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900.
  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Taylor & Francis Online. Heck reaction – Knowledge and References. Available from: [Link]

  • Baran, P. S., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13496.
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • National Center for Biotechnology Information. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Available from: [Link]

  • National Center for Biotechnology Information. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

Application Notes & Protocols: One-Pot Synthesis of Substituted Isobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of One-Pot Syntheses for a Reactive Scaffold

Isobenzofurans are a fascinating class of heterocyclic compounds. Characterized by a furan ring fused to a benzene ring, they are inherently highly reactive dienes, a property that makes them exceptionally useful intermediates in organic synthesis.[1][2] Their transient nature, however, presents a significant synthetic challenge; they are prone to dimerization or polymerization if not handled correctly.[3] This is where the elegance of one-pot, or domino, synthesis comes to the forefront. By generating the isobenzofuran in situ and having a reaction partner (a dienophile) present in the same vessel, we can trap the reactive intermediate as it forms, channeling its reactivity toward the desired product.

These strategies are paramount for efficiency in modern chemical synthesis, particularly in drug discovery and natural product synthesis where the resulting complex polycyclic architectures are highly valued.[4][5] One-pot processes eliminate the need for tedious isolation and purification of intermediates, which saves time, reduces solvent waste, and often improves overall yields.[6] This guide provides an in-depth look at key one-pot methodologies for synthesizing substituted isobenzofurans, explaining the mechanistic rationale behind these powerful transformations and providing actionable protocols for the research scientist.

Core Synthetic Strategies and Mechanistic Insights

The one-pot synthesis of isobenzofurans can be broadly categorized based on the key bond-forming or bond-breaking events that generate the reactive diene. Transition-metal catalysis is a dominant and versatile approach.

Rhodium-Catalyzed Domino Reactions via Metal Carbenoids

A highly effective and increasingly popular method involves the rhodium-catalyzed decomposition of nosylhydrazones.[4][7] This strategy leverages the formation of a rhodium carbenoid intermediate, which undergoes a cascade of reactions within a single pot to yield the isobenzofuran, immediately followed by its consumption in a Diels-Alder reaction.

Causality Behind the Method: The success of this reaction hinges on the precise and controlled generation of a rhodium carbenoid. Nosylhydrazones are excellent precursors because they are readily prepared and decompose under mild basic conditions in the presence of a rhodium(II) catalyst, like Rh₂(OAc)₄, to form the critical carbenoid species.[4][7] The genius of this one-pot setup is that the intramolecular cyclization to form the isobenzofuran is significantly faster than potential side reactions, such as intermolecular cyclopropanation.[8] The newly formed, highly reactive isobenzofuran is then immediately intercepted by a dienophile present in the reaction mixture.

Generalized Reaction Workflow:

G cluster_0 One-Pot Reaction Vessel A Nosylhydrazone Precursor Mix Mixing of all components at t=0 A->Mix B Base (e.g., i-Pr2NEt) B->Mix C Rh₂(OAc)₄ Catalyst C->Mix D Dienophile (e.g., Maleimide) D->Mix Proc Reaction Cascade Mix->Proc Heating (e.g., 40 °C) P Final Polycyclic Product Proc->P Work-up & Purification

Caption: General workflow for a one-pot Rh-catalyzed synthesis.

Reaction Mechanism: The reaction proceeds through a beautifully orchestrated sequence:

  • Deprotonation: A base, such as Hünig's base (DIPEA), deprotonates the nosylhydrazone to generate a diazo compound in situ.

  • Carbenoid Formation: The rhodium(II) catalyst reacts with the diazo compound, eliminating N₂, to form a rhodium carbenoid intermediate.

  • Intramolecular Cyclization: The carbenoid undergoes a rapid intramolecular cyclization with a suitably positioned ortho-ester group, forming a rhodium-ylide intermediate.

  • Isobenzofuran Generation: Release of the rhodium catalyst from the ylide intermediate yields the substituted isobenzofuran.

  • [4+2] Cycloaddition: The electron-rich isobenzofuran immediately undergoes a Diels-Alder reaction with a dienophile, typically with high endo-selectivity, to form the final, stable polycyclic product.[4][7]

G Start Nosylhydrazone Diazo Diazo Intermediate Start->Diazo + Base - H⁺ Carbenoid Rh(II) Carbenoid Diazo->Carbenoid + Rh₂(OAc)₄ - N₂ Ylide Rh-Ylide Intermediate Carbenoid->Ylide Intramolecular Attack IBF Substituted Isobenzofuran (Reactive Diene) Ylide->IBF - Rh₂(OAc)₄ Product Final Cycloadduct IBF->Product + Dienophile [4+2] Cycloaddition

Caption: Mechanism of Rh-catalyzed isobenzofuran synthesis.

Copper-Catalyzed Domino Processes for Isobenzofuranones

While the synthesis of isobenzofurans is a primary goal, related structures like isobenzofuran-1(3H)-ones (phthalides) are also of immense biological importance.[9][10] One-pot domino processes catalyzed by copper offer an efficient route to these scaffolds.[6][11]

A notable example is the domino reaction of o-bromobenzyl alcohols. This process involves a copper-catalyzed cyanation, followed by an in-situ intramolecular cyclization and subsequent hydrolysis.[11]

Mechanistic Rationale: This method is advantageous because it uses a non-toxic cyanide source and leverages the proximity of the reacting groups in a single molecule to drive the reaction forward.

  • [Cu]-Catalyzed Cyanation: An intermolecular cyanation of the o-bromobenzyl alcohol introduces a nitrile group.

  • Intramolecular Oxa-cyclization: The hydroxyl group acts as an internal nucleophile, attacking the newly formed nitrile group in a 5-exo-dig manner.

  • Hydrolysis: The resulting intermediate is hydrolyzed during the reaction or work-up to yield the final isobenzofuran-1(3H)-one product.

This entire sequence occurs in a single pot, often in environmentally benign solvents like water, highlighting the "green" chemistry aspect of modern one-pot methods.[11]

Applications in Drug Development

The isobenzofuran core and its derivatives are not merely synthetic curiosities; they are "privileged scaffolds" found in numerous biologically active compounds.[12] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including:

  • Anticancer Activity: Many isobenzofuranone derivatives show potent antiproliferative and cytotoxic effects against various cancer cell lines.[9][10]

  • Antidepressant Agents: Certain derivatives have been designed as serotonin reuptake inhibitors, showing potential as novel treatments for depression.[13]

  • Neuroprotective Effects: More recently, isobenzofuran-1(3H)-one derivatives have been identified as inhibitors of the TREK-1 potassium channel, offering a potential therapeutic strategy for ischemic stroke.[14]

The ability to rapidly construct libraries of these complex molecules using one-pot syntheses is therefore of great interest to medicinal chemists for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

The following protocol is a representative example of the Rhodium-Catalyzed One-Pot Synthesis and Cycloaddition, based on methodologies reported in the literature.[4][7]

Protocol 1: Rh-Catalyzed One-Pot Synthesis of an Oxabicyclic Compound via Isobenzofuran Intermediate

Objective: To synthesize an N-phenyl-substituted oxabicycle from an ortho-alkoxycarbonyl-substituted nosylhydrazone and N-phenylmaleimide in a one-pot domino reaction.

Materials:

  • Starting Material: 2-isobutoxycarbonyl-phenyl-(nosyl)hydrazone (1.0 equiv)

  • Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.03 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA / Hünig's base) (5.0 equiv)

  • Dienophile: N-Phenylmaleimide (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Reaction Vessel: Schlenk tube or similar oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: Place the nosylhydrazone (e.g., 0.10 mmol, 1.0 equiv), Rh₂(OAc)₄ (0.003 mmol, 0.03 equiv), and N-phenylmaleimide (0.12 mmol, 1.2 equiv) into an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial to prevent side reactions and catalyst degradation.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DCE (to achieve a 0.10 M concentration, e.g., 1.0 mL for a 0.1 mmol scale). Finally, add DIPEA (0.50 mmol, 5.0 equiv) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 40 °C. Allow the reaction to stir for 24 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample can be taken, diluted, and spotted on a silica plate, typically eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After 24 hours, remove the reaction from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture in vacuo to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The specific eluent system will depend on the substrate but a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is a good starting point.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Yields for this type of reaction are typically in the range of 80-98%.[8]

Data Summary: Comparison of One-Pot Strategies

The choice of synthetic method depends on the desired final structure (isobenzofuran adduct vs. isobenzofuranone) and the available starting materials.

Synthetic Strategy Catalyst/Reagent Typical Starting Material Key Intermediate Advantages Typical Yields
Rh-Catalyzed Domino Rh₂(OAc)₄o-Ester substituted NosylhydrazoneRhodium CarbenoidMild conditions, high yields, excellent stereoselectivity, broad substrate scope.[4][7]60-98%
Pd/Rh Catalyzed Arylation Palladium or Rhodium complexo-Acylbenzaldehyde + Boronic AcidOrganometallic speciesGood for 1,3-diarylisobenzofurans, tolerates various functional groups.[1]50-95%
Cu-Catalyzed Domino Copper salt (e.g., CuI)o-Bromobenzyl alcoholNitrile intermediateForms isobenzofuranones, can use water as a solvent, non-toxic cyanide source.[6][11]70-90%
Oxidative Generation/IMDA p-Chloranil or DDQPhthalan derivativeIsobenzofuranMetal-free, generates unstabilized isobenzofurans for intramolecular trapping.[3][15]50-80%

Conclusion and Future Outlook

One-pot syntheses have revolutionized access to the substituted isobenzofuran scaffold and its derivatives. By cleverly orchestrating a sequence of reactions in a single vessel, chemists can efficiently generate complex molecular architectures from simple, readily available precursors. Rhodium-catalyzed domino reactions, in particular, offer a mild, high-yielding, and stereoselective pathway that is broadly applicable. As the demand for novel, drug-like molecules continues to grow, the development of even more sophisticated and sustainable one-pot strategies will remain a key focus area for synthetic organic chemistry, enabling rapid exploration of chemical space and accelerating the discovery of new therapeutics.

References

  • Rh-Catalyzed Synthesis of Isobenzofurans via Donor/Donor-Type Metal Carbenoids and Their [4 + 2] Cycloaddition.American Chemical Society.
  • Rh-Catalyzed Synthesis of Isobenzofurans via Donor/Donor-Type Metal Carbenoids and Their [4 + 2] Cycloaddition.
  • Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H).
  • Regiospecific synthesis of functionalised 1,3-diarylisobenzofurans via palladium- and rhodium-catalysed reaction of boronic acid.RSC Publishing.
  • Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent.
  • Donor/Donor Rhodium Carbenes as Isobenzofuran Precursors.Synfacts.
  • The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers.Benchchem.
  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.Scielo.
  • Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects.PubMed.
  • Domino Synthesis of Novel 3-Alkenyl Benzofuran Derivatives- Base Mediated Condensation Cascade Reaction: A Greener Approach.
  • Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine.Chemical Science (RSC Publishing).
  • Preparation and isolation of isobenzofuran.Beilstein Journal of Organic Chemistry.
  • Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine.PMC - NIH.

Sources

Application Notes and Protocols for 4-Bromo-1,3-dihydroisobenzofuran as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Bromo-1,3-dihydroisobenzofuran. It serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS). This guide elucidates the compound's physicochemical properties, outlines detailed, field-proven protocols for its application in key synthetic transformations—namely Grignard reactions and Suzuki-Miyaura cross-coupling—and addresses critical aspects of analytical characterization and safe handling. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of the Isobenzofuran Scaffold

This compound is a versatile heterocyclic building block in modern medicinal chemistry. Its structure, featuring a stable dihydroisobenzofuran core, is strategically functionalized with a bromine atom at the 4-position. This bromine atom is the key to its utility, serving as a reactive handle for a variety of carbon-carbon bond-forming reactions.[1] The stability of the cyclic ether moiety ensures that the core structure remains intact during these transformations.

This intermediate is particularly valuable in the development of CNS agents.[1] Its most notable application is in the synthesis of analogues of Citalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety.[2] The dihydroisobenzofuran core is a key pharmacophoric element in this class of drugs. By leveraging the reactivity of the bromo group, chemists can introduce diverse substituents to probe structure-activity relationships (SAR) and optimize drug candidates for improved efficacy, selectivity, and pharmacokinetic profiles.[2]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is paramount for its effective and safe use in a laboratory setting.

Physicochemical Data
PropertyValueSource
IUPAC Name 4-bromo-1,3-dihydro-2-benzofuran[3]
Synonyms This compound[3]
CAS Number 1402667-16-6[3]
Molecular Formula C₈H₇BrO[1][3]
Molecular Weight 199.04 g/mol [1][3]
Appearance Solid[4]
Melting Point 55 - 58 °C
Storage 2-8°C, Sealed in dry conditions[1]
Hazard Identification and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[5]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.

    • Skin and Body Protection: Wear a flame-retardant lab coat.[6]

  • Handling and Storage:

    • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

    • Keep the container tightly closed and store in a dry, cool place (2-8°C).[1]

    • Avoid formation of dust and aerosols.

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Core Synthetic Applications and Protocols

The reactivity of the aryl bromide allows for two primary classes of transformations that are fundamental to pharmaceutical synthesis: organometallic coupling reactions.

Application I: Grignard Reaction for C-C Bond Formation

The Grignard reaction is a powerful tool for creating new carbon-carbon bonds. In the context of this compound, it can be converted into a Grignard reagent, which then acts as a potent nucleophile. This is a key strategy in building analogues of citalopram.[2]

Grignard_Pathway cluster_start Starting Materials cluster_reagent Grignard Reagent Formation cluster_electrophile Electrophile cluster_product Final Product A This compound D 4-Grignard Reagent of Isobenzofuran A->D  + Mg (B)  in Ether (C)  (Initiation with I₂) B Mg turnings C Anhydrous Ether (Solvent) F Tertiary Alcohol (Citalopram Analogue Precursor) D->F  + Electrophile (E)  (Nucleophilic Attack) E Ketone or Ester (e.g., from a phthalide precursor) E->F

Caption: Grignard reaction workflow for synthesizing tertiary alcohols from this compound.

Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., a ketone).

Causality: The success of a Grignard reaction is critically dependent on the exclusion of water, which would protonate and quench the highly basic Grignard reagent.[6][7] All glassware must be rigorously dried, and anhydrous solvents are essential.[6][7]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (a single crystal for initiation)

  • Ketone electrophile (e.g., 4-fluorobenzophenone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser and dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with the condenser, dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface by etching away the passivating oxide layer.[6][8]

  • Grignard Formation:

    • Dissolve this compound (1.0 equivalent) in anhydrous ether in the dropping funnel.

    • Add a small portion (approx. 10%) of this solution to the magnesium turnings. The disappearance of the iodine color and the gentle refluxing of the ether indicate the initiation of the reaction. If it does not start, gentle warming may be required.

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[6]

  • Reaction with Electrophile:

    • Dissolve the ketone electrophile (1.0 equivalent) in anhydrous ether.

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Add the ketone solution dropwise to the stirred Grignard reagent. An exothermic reaction is expected. Maintain the temperature below 10°C.

    • After addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide salt to the desired alcohol while being mildly acidic to avoid degradation of acid-sensitive products.[9]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude tertiary alcohol by flash column chromatography.

Application II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl systems. It involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide.[10][11] This reaction allows for the introduction of various aryl or heteroaryl groups at the 4-position of the isobenzofuran core, providing a rapid route to a diverse library of compounds for SAR studies.

Suzuki_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Coupled Product A 4-Bromo-1,3- dihydroisobenzofuran F 4-Aryl-1,3- dihydroisobenzofuran A->F Oxidative Addition B Arylboronic Acid or Ester B->F Transmetalation C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalytic Cycle D Base (e.g., Na₂CO₃, K₃PO₄) D->B Activation E Solvent (e.g., Toluene/H₂O) F->C Reductive Elimination

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction involving this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid.

Causality: The reaction proceeds via a catalytic cycle involving a palladium complex. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium center.[10][11] The choice of ligand, base, and solvent can significantly impact reaction efficiency.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

  • Base (e.g., aqueous Sodium Carbonate [Na₂CO₃] 2M solution, or solid Potassium Phosphate [K₃PO₄], 2-3 equivalents)

  • Solvent system (e.g., Toluene, Dioxane, or DMF, often with water)

Equipment:

  • Schlenk flask or reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reactant Setup: To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) and the degassed solvent (e.g., a mixture of dioxane and water).

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100°C. The optimal temperature and time depend on the specific substrates and catalyst system.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1,3-dihydroisobenzofuran.[12]

Analytical Characterization

To ensure the identity and purity of this compound and its synthetic derivatives, a combination of standard analytical techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. For the parent compound, one would expect characteristic signals for the aromatic protons (with splitting patterns influenced by the bromine substituent) and the two methylene groups of the dihydrofuran ring. In reaction products, the appearance of new signals corresponding to the added functional groups and changes in the aromatic region confirm a successful transformation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak, which is a clear diagnostic marker for the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. The C-O-C stretch of the ether and the aromatic C-H and C=C vibrations will be prominent. After reaction, the appearance or disappearance of key stretches (e.g., a hydroxyl group's O-H stretch after a Grignard reaction) provides evidence of the transformation.

Conclusion

This compound is a high-value intermediate whose strategic importance is well-established in pharmaceutical R&D. Its stable core and reactive bromine handle enable access to a wide array of complex molecules through robust and well-understood synthetic transformations like Grignard reactions and Suzuki-Miyaura cross-coupling. The protocols and data presented in this guide offer a solid foundation for scientists to effectively and safely utilize this versatile building block in the pursuit of novel therapeutics.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. This compound | C8H7BrO | CID 74787761. [Link]

  • Pourmousavi, S. A., & Razeghi, S. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega, 5(30), 18881–18888. [Link]

  • Cheng, J., Gopishetty, S., Li, X., & Lomenzo, S. A. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of medicinal chemistry, 55(17), 7558–7571. [Link]

  • Reddy, M. P., Rao, A. B., Usharani, V., & Dubey, P. K. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829–1832. [Link]

  • University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. [Link]

  • Larsen, K. B., et al. (2000). Method for the preparation of citalopram.
  • University of California, Irvine. (n.d.). The Grignard Reaction. [Link]

  • Organic Syntheses Procedure. 6-CHLORO-1-HEXENE. [Link]

  • Cheng, J., Gopishetty, S., Li, X., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of medicinal chemistry, 56(11), 4336–4349. [Link]

  • ChemUniverse. This compound [P48111]. [Link]

  • MySkinRecipes (Thai). This compound. [Link]

  • Indian Patents. 215462:METHOD FOR THE PREPARATION OF CITALOPRAM. [Link]

  • Kobayashi, K., Shik, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 639. [Link]

  • Occidental College. (n.d.). Grignard Reaction. [Link]

  • PubChemLite. This compound (C8H7BrO). [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]

  • Yusop, R. M., et al. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Journal of the Turkish Chemical Society Section A: Chemistry, 5(2), 613–624. [Link]

  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Guild, C., et al. (2018). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chen, C.-H., et al. (2023). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega, 8(45), 42880–42888. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Zhang, M., et al. (2015). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. IOP Conference Series: Materials Science and Engineering, 92, 012015. [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • ResearchGate. (2016). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. [Link]

  • ResearchGate. (2023). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. [Link]

  • Ramamurthy, K., et al. (2014). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. International Journal of ChemTech Research, 6(1), 473-479. [Link]

  • ResearchGate. (2020). Showing four possible products on the reaction of α-bromo-1,3-diketone.... [Link]

Sources

Application Notes and Protocols for the Functionalization of the 4-Bromo Position on the Isobenzofuran Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isobenzofuran Scaffold

The isobenzofuranone motif, a γ-lactone fused to a benzene ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antidepressant, and neuroprotective properties.[2][3][4] The ability to strategically functionalize the isobenzofuran ring is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of established and effective methods for the chemical modification of the 4-bromo position on the isobenzofuran ring. The protocols detailed herein are designed to be robust and adaptable, offering a solid foundation for researchers to synthesize a diverse array of 4-substituted isobenzofuran derivatives. We will delve into the mechanistic underpinnings of each transformation, providing not just the "how" but also the "why" behind the experimental design.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and efficient routes to construct carbon-carbon and carbon-nitrogen bonds.[1][5] For the functionalization of 4-bromo-isobenzofuran, these methods are indispensable.

A. Suzuki-Miyaura Coupling: Forging New C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C coupled products with high efficiency and functional group tolerance.[6][7][8][9]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reaction components.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 4-bromo-isobenzofuranone, arylboronic acid, Pd catalyst, ligand, and base in a reaction vessel. degas Degas the mixture by bubbling with an inert gas (e.g., Argon). reagents->degas solvent Add anhydrous solvent. degas->solvent heat Heat the reaction mixture to the specified temperature with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Filter through celite to remove solids. cool->filter extract Perform aqueous work-up and extraction. filter->extract purify Purify the crude product by column chromatography. extract->purify Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)(L_n)-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)(L_n)(R2NH)]+Br- ArPdBr->AmineComplex Ligand Exchange (R2NH) AmidoComplex Ar-Pd(II)(L_n)-NR2 AmineComplex->AmidoComplex Deprotonation (Base) Product Ar-NR2 AmidoComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Start 4-Bromo-isobenzofuranone Lithiation Organolithium Intermediate Start->Lithiation n-BuLi, THF, -78 °C Quench Electrophilic Quench Lithiation->Quench Electrophile (E+) Product 4-Substituted Isobenzofuranone Quench->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-Bromo-1,3-dihydroisobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-1,3-dihydroisobenzofuran (CAS 1402667-16-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate and seek to optimize its synthesis for higher yield and purity.[1] As a versatile building block, particularly in the development of central nervous system (CNS) agents, mastering its preparation is crucial.[1]

This document moves beyond a simple recitation of steps. It provides a framework for understanding the critical parameters of the synthesis, troubleshooting common issues, and implementing robust, high-yield protocols.

Section 1: Synthesis Overview & Key Mechanistic Considerations

The most common and reliable laboratory-scale synthesis of this compound proceeds via a two-step sequence starting from 4-Bromoisobenzofuran-1,3-dione (4-Bromophthalic Anhydride). The overall workflow involves the selective reduction of the anhydride to the corresponding lactone (phthalide), followed by a second, more delicate reduction of the lactone to the target cyclic ether.

G cluster_0 Step 1: Lactone Formation cluster_1 Step 2: Cyclic Ether Formation A 4-Bromoisobenzofuran-1,3-dione (4-Bromophthalic Anhydride) B 4-Bromophthalide A->B Selective Reduction (e.g., NaBH4 in THF/DMF) C This compound (Target Compound) B->C Controlled Reduction (e.g., BH3·SMe2 in THF)

Caption: General synthetic workflow for this compound.

The critical challenge lies in the second step: the reduction of 4-Bromophthalide. This transformation is prone to side reactions, primarily over-reduction to the diol, which significantly complicates purification and lowers the yield of the desired cyclic ether. The choice of reducing agent is therefore paramount. Borane reagents, such as Borane Dimethyl Sulfide (BH3·SMe2), are particularly well-suited for this transformation due to their high selectivity for carboxylic acid derivatives like lactones and their relatively attenuated reactivity compared to harsher reagents like lithium aluminum hydride (LiAlH4).[2][3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this synthesis?

A: The most frequent issue is the over-reduction of the intermediate, 4-Bromophthalide, to 4-Bromo-2-(hydroxymethyl)benzyl alcohol. This occurs when the reducing agent is too reactive or used in excess. The target ether and the byproduct diol often have similar polarities, making chromatographic separation challenging and leading to apparent low yields of isolated, pure product.

Q2: My reaction stalls, leaving significant unreacted 4-Bromophthalide. Why?

A: Incomplete conversion is typically due to issues with the reducing agent or reaction conditions. Potential causes include:

  • Degraded Reducing Agent: Borane Dimethyl Sulfide (BMS) is moisture and air-sensitive.[2] Using an old or improperly stored bottle can lead to a lower effective concentration of the active reagent.

  • Insufficient Stoichiometry: An insufficient molar equivalent of the reducing agent will naturally lead to incomplete reaction.

  • Low Temperature: While controlling temperature is key to preventing over-reduction, excessively low temperatures can slow the reaction rate to a crawl, resulting in a stall.

Q3: Are there any major impurities I should be aware of besides the diol?

A: Yes. Besides the diol byproduct, two other impurities can arise:

  • Isomeric Phthalides: The initial reduction of 4-bromophthalic anhydride can produce a mixture of 5-bromophthalide and 6-bromophthalide, though the 5-bromo isomer is typically favored under controlled conditions.[5] It is crucial to use pure 4-bromophthalide for the second step.

  • Debrominated Product: Harsh reaction conditions or the presence of certain metal impurities can lead to the formation of 1,3-dihydroisobenzofuran (the debrominated analog).

Q4: What is the best method for purifying the final product?

A: Flash column chromatography on silica gel is the most effective method for purifying this compound. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically employed. Careful monitoring by TLC is essential to achieve good separation from any unreacted starting material and the more polar diol byproduct.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a problem-solution format.

T start Low Yield or Complex Mixture q1 TLC Analysis: Dominant Spot is Starting Material? start->q1 q2 TLC Analysis: New, More Polar Spot (Low Rf) is Dominant? q1->q2 No sol1 Problem: Incomplete Conversion - Verify reductant quality/age - Increase molar equivalents of BH3·SMe2 - Increase reaction time or temperature moderately q1->sol1 Yes q3 Mass Spec Analysis: Significant M-Br Peak Observed? q2->q3 No sol2 Problem: Over-reduction to Diol - Reduce molar equivalents of BH3·SMe2 - Lower reaction temperature (e.g., 0 °C to RT) - Shorten reaction time q2->sol2 Yes sol3 Problem: Debromination - Use milder conditions (lower temp) - Ensure glassware is free of metal contaminants - Purify starting material q3->sol3 Yes end Proceed to Optimized Purification Protocol q3->end No

Caption: A logical troubleshooting workflow for low-yield reactions.

Problem 1: Incomplete Conversion of 4-Bromophthalide
  • Symptoms: TLC analysis shows a significant amount of the starting material remaining after the expected reaction time. The yield of the desired product is very low.

  • Causality: The borane reagent is responsible for the reductive cleavage of the lactone's C-O bond. If the reagent is inactive or present in insufficient quantity, this crucial step will not proceed to completion.

  • Solutions & Proactive Measures:

    • Reagent Quality Control: Always use a fresh bottle of Borane Dimethyl Sulfide complex or one that has been stored meticulously under an inert atmosphere (e.g., argon).[2]

    • Stoichiometric Adjustment: The stoichiometry is critical. While excess reductant leads to the diol, too little leads to incomplete conversion. A typical starting point is 1.5-2.0 molar equivalents of BH3 relative to the phthalide.

    • Temperature & Time: Perform the reaction at room temperature for 2-4 hours before assessing completion by TLC. If the reaction is clean but slow, gentle heating (to 40-50 °C) can be applied, but this increases the risk of over-reduction.

Problem 2: Excessive Formation of 4-Bromo-2-(hydroxymethyl)benzyl alcohol (Diol)
  • Symptoms: The desired product is observed, but the major product is a more polar spot on the TLC plate, which corresponds to the diol.

  • Causality: The reduction of a lactone with a borane reagent proceeds through an intermediate that can either be reduced further to the diol or collapse to the cyclic ether. Excess borane or higher temperatures favor the pathway to the diol.[3]

  • Solutions & Proactive Measures:

    • Control Stoichiometry: This is the most important parameter. Carefully reduce the molar equivalents of the borane reagent. Perform small-scale pilot reactions to find the optimal amount (e.g., testing 1.2, 1.5, and 1.8 equivalents).

    • Temperature Management: Initiate the reaction at a lower temperature (0 °C) and allow it to warm slowly to room temperature. This moderates the initial rate of reaction and improves selectivity.

    • Reverse Addition: Consider adding the 4-Bromophthalide solution slowly to the borane solution, rather than the other way around. This maintains a low concentration of the substrate in the presence of the reductant, which can sometimes improve selectivity.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of 4-Bromophthalide from 4-Bromoisobenzofuran-1,3-dione

This protocol is adapted from procedures for the synthesis of isomeric bromophthalides and represents a reliable method for generating the key intermediate.[5][6]

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium borohydride (NaBH4, 0.5 eq) and anhydrous Tetrahydrofuran (THF). Cool the slurry to 5-10 °C in an ice bath.

  • Starting Material: In a separate flask, dissolve 4-Bromoisobenzofuran-1,3-dione (1.0 eq) in anhydrous THF.[7]

  • Reaction: Add the anhydride solution dropwise to the cooled NaBH4 slurry over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Quench: After the addition is complete, stir for an additional hour at room temperature. Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2) and gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-Bromophthalide as a white solid.

  • Validation: Confirm product identity and purity (>98%) via ¹H NMR and melting point analysis before proceeding.

Protocol 2: Controlled Reduction to this compound

  • Setup: To a dry, two-necked round-bottom flask under a nitrogen atmosphere, add purified 4-Bromophthalide (1.0 eq) and anhydrous THF.

  • Reductant Addition: Cool the solution to 0 °C. Add Borane Dimethyl Sulfide complex (BMS, ~2M in THF, 1.5 eq) dropwise via syringe over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes). The product spot should appear at a higher Rf than the starting material. The diol byproduct, if any, will be a lower, more polar spot.

  • Quench: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution stops.

  • Workup: Remove the solvent under reduced pressure. Add ethyl acetate and 1M HCl. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na2SO4, filter, and concentrate to a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a clear oil or low-melting solid.

Section 5: Data Summary

The following table summarizes the expected outcomes based on the choice of reducing agent for the critical lactone reduction step.

Reducing AgentMolar Equivalents (Typical)TemperatureExpected Major ProductCommon Byproduct(s)Key Considerations
BH3·SMe2 1.5 - 2.00 °C to RTThis compound DiolExcellent selectivity when stoichiometry and temperature are controlled.[3][4]
LiAlH4 0.75 - 1.0-20 °C to 0 °CDiolTarget EtherHighly reactive, difficult to stop at the ether stage. Primarily used for lactone-to-diol conversion.
NaBH4 > 3.0RefluxDiol / No ReactionTarget EtherGenerally not reactive enough for lactone reduction under mild conditions; requires harsh conditions which favor diol formation.[5]

References

Technical Support Center: Purification of 4-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-1,3-dihydroisobenzofuran (CAS: 1402667-16-6). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. The purity of this reagent is critical for its successful application in downstream reactions, such as cross-coupling, where trace impurities can lead to side reactions, catalyst poisoning, and low yields.[1]

This guide provides a framework for selecting a purification strategy, detailed experimental protocols, and a comprehensive troubleshooting section to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors may remain.

  • Over-brominated or Isomeric Byproducts: Electrophilic aromatic bromination can sometimes lead to the formation of di-brominated species or other isomers if conditions are not carefully controlled.

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., THF, Dichloromethane, Toluene).

  • Reagent-derived Impurities: If N-Bromosuccinimide (NBS) is used for bromination, succinimide is a common byproduct that may need to be removed.[2]

  • Hydrolysis or Decomposition Products: While generally stable, prolonged exposure to harsh acidic or basic conditions during workup could potentially lead to ring-opening or other degradation.

Q2: Which purification method should I choose: Recrystallization or Column Chromatography?

A2: The choice is dictated by the impurity profile and the scale of your purification.

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product, especially on a larger scale. It is effective if there is a significant difference in solubility between the desired product and the impurities in a chosen solvent.

  • Flash Column Chromatography is a more versatile technique capable of separating components with similar polarities. It is the method of choice when dealing with multiple impurities, oily or amorphous crude products, or when a very high degree of purity (>99%) is required on a small to medium scale.[3]

The following workflow can guide your decision:

G start Crude 4-Bromo-1,3- dihydroisobenzofuran is_solid Is the crude material a solid? start->is_solid high_purity Is purity by NMR/TLC >90%? is_solid->high_purity Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil/Gummy) recrystallization Attempt Recrystallization high_purity->recrystallization Yes high_purity->chromatography No check_purity Check Purity recrystallization->check_purity chromatography->check_purity

Caption: Decision workflow for selecting a purification method.

Purification Protocols

Before beginning any purification, it is essential to have a clear picture of your crude mixture. Run a Thin Layer Chromatography (TLC) plate in a few different solvent systems (e.g., Hexane/Ethyl Acetate mixtures) to visualize the number of components.

Method 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but sparingly when cold.[4]

Step 1: Solvent Selection Small-scale solubility tests are crucial. Place a few milligrams of your crude material in a test tube and add a few drops of the candidate solvent.

Solvent SystemRationale & Use CaseReference
Hexanes or Heptanes A good starting point for non-polar to moderately polar compounds. Often used as the "poor" solvent in a mixed-solvent system.[5]
Ethanol or Methanol Effective for moderately polar compounds. Can sometimes be too good a solvent, leading to low recovery.[6]
Ethyl Acetate / Hexanes A versatile mixed-solvent system. The ratio can be fine-tuned to achieve optimal solubility.[6]
DCM / Hexanes Another common mixed-solvent system, useful if the compound has good solubility in Dichloromethane (DCM).[6]

Step 2: Experimental Protocol (Mixed-Solvent: Ethyl Acetate/Hexanes)

This protocol assumes ethyl acetate is the "good" solvent (dissolves the compound) and hexanes is the "poor" solvent (compound is insoluble).

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate needed to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[7]

  • Induce Saturation: While the solution is still hot, add hexanes dropwise until a faint, persistent cloudiness appears. The solution is now saturated. Add a few more drops of hot ethyl acetate to redissolve the precipitate and ensure the solution is clear.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all solvent. Determine the melting point and obtain an NMR spectrum to confirm purity.

Method 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[8]

Step 1: Eluent Selection via TLC The key to a successful column is finding a solvent system that provides good separation on a TLC plate.

  • Dissolve a small amount of crude material in a volatile solvent like DCM or ethyl acetate.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexanes).

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will give the target compound an Rf (retention factor) value of approximately 0.25-0.35 .[9] This ensures the compound spends enough time on the column to separate from impurities without requiring excessive solvent volumes.

Step 2: Experimental Protocol

  • Column Packing: Select a column of appropriate size (a 70:1 to 100:1 ratio of silica gel to crude material by weight is a good starting point for difficult separations).[10] Pack the column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in the minimum amount of a suitable solvent (DCM is often a good choice). Carefully apply the solution to the top of the silica bed.[11]

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[11]

  • Elution: Begin eluting with the chosen solvent system. Apply gentle air pressure to achieve a solvent flow rate of about 2 inches per minute.[12]

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Recrystallization Issues

G start Recrystallization Problem issue What is the issue? start->issue oil_out Compound 'Oiled Out' issue->oil_out Oiling Out no_crystals No Crystals Formed issue->no_crystals No Formation low_yield Low Yield issue->low_yield Poor Yield oil_sol1 Re-heat solution. Add more 'good' solvent. Cool slowly. oil_out->oil_sol1 no_xtal_sol1 Induce crystallization: - Scratch flask with glass rod - Add a seed crystal no_crystals->no_xtal_sol1 low_yield_sol1 Too much solvent was used. Concentrate mother liquor to obtain a second crop. low_yield->low_yield_sol1 oil_sol2 Switch to a different solvent system. oil_sol1->oil_sol2 no_xtal_sol2 Too much solvent used. Reduce volume by evaporation and re-cool. no_xtal_sol1->no_xtal_sol2 low_yield_sol2 Compound is too soluble in cold solvent. Choose a different solvent system. low_yield_sol1->low_yield_sol2

Caption: Troubleshooting flowchart for common recrystallization problems.

  • Problem: The compound "oils out" instead of forming crystals.

    • Cause: The solution is becoming supersaturated at a temperature above the melting point of your compound (often due to impurities lowering the melting point). The cooling process may also be too rapid.[7]

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation point. Allow the solution to cool much more slowly (e.g., by placing the flask in a beaker of warm water and letting both cool together).[13]

  • Problem: No crystals form after cooling.

    • Cause: The solution is not sufficiently saturated, likely because too much solvent was used.[4]

    • Solution: Try to induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod or by adding a "seed crystal" of the pure compound. If this fails, gently evaporate some of the solvent to increase the concentration and attempt to cool again.[3][13]

  • Problem: The final yield is very low.

    • Cause: Too much solvent was used, meaning a significant amount of your product remains dissolved in the mother liquor. Alternatively, the compound may be too soluble in the chosen solvent even when cold.[13]

    • Solution: Before discarding the filtrate (mother liquor), evaporate a small sample to see if a significant amount of solid remains. If so, you can concentrate the mother liquor and cool it to obtain a "second crop" of crystals. For future attempts, use less solvent or choose a solvent in which your compound is less soluble when cold.[3]

Flash Chromatography Issues
  • Problem: Poor separation of spots (overlapping bands).

    • Cause: The chosen eluent may be too polar, causing all components to move too quickly (high Rf values). The column may also be overloaded with crude material.[3]

    • Solution: Switch to a less polar solvent system that gives better separation and an Rf of ~0.3 for the target compound on TLC. Ensure the mass of crude material is no more than 1-5% of the mass of the silica gel.[3]

  • Problem: The compound is not eluting from the column.

    • Cause: The eluent is not polar enough to move the compound off the silica gel. In rare cases, the compound may be decomposing on the acidic silica.[14]

    • Solution: Gradually increase the polarity of the eluent (gradient elution). For example, move from 10% EtOAc/Hexanes to 20%, then 30%. If decomposition is suspected, a quick stability test can be performed by spotting the compound on a TLC plate, waiting 30-60 minutes, and then eluting to see if new spots appear. If so, consider using a different stationary phase like neutral alumina.[14]

  • Problem: The compound band is tailing or streaking.

    • Cause: This can happen if the compound is interacting too strongly with the silica gel. While this compound is not strongly acidic or basic, certain impurities might be. This can also be caused by loading the sample in a solvent that is too strong.[15]

    • Solution: Ensure the sample is loaded in a minimal amount of solvent. If impurities are suspected to be acidic or basic, adding a very small amount of a modifier to the eluent (e.g., 0.1% acetic acid for acidic compounds, or 0.1% triethylamine for basic compounds) can improve peak shape.[3]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74787761, this compound. Retrieved from [Link]

  • University of Saskatchewan. (n.d.). Column chromatography. Retrieved from [Link]

  • Athabasca University. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]

  • Reddit. (2022). troubleshooring flash chromatography purification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15158721, 4-Bromo-1-benzofuran. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting (Crystallization). Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. Retrieved from [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ACS Omega. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Run a Flash Column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • ACS Omega via PMC. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. (Link provided is a direct PDF download, source website not specified).
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-Tetra-Substituted Benzenes via Copper-Catalyzed Dimerization of γ,δ-Unsaturated ketones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril.
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Indian Institute of Chemical Technology. (n.d.). Synthesis of -Bromo--lactam via a Novel Catalytic Hunsdiecker like Protocol. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Brominated Isobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of brominated isobenzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of these highly reactive intermediates. Here, we address common challenges, from precursor synthesis to in situ trapping, providing troubleshooting strategies and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to isolate my synthesized brominated isobenzofuran, but I consistently end up with an intractable mixture or polymer. Is this compound inherently unstable?

A: Yes, this is the most common challenge and a fundamental characteristic of the isobenzofuran (IBF) scaffold. Parent and simple isobenzofurans are extremely reactive and not typically isolable under standard laboratory conditions.[1] Their high reactivity stems from the gain in resonance energy upon forming a stable benzene ring in subsequent reactions, making them potent dienes.[2]

The primary pathways for decomposition are:

  • Dimerization and Polymerization: Due to their high reactivity, IBFs rapidly react with themselves in a Diels-Alder fashion or other polymerization pathways.[1][3] This is often the major competing side reaction. The half-life of the parent isobenzofuran in a solution like CDCl₃ can be as short as 2 hours.[4]

  • Oxidation: The electron-rich diene system is susceptible to oxidation by atmospheric oxygen, leading to various degradation products.

For these reasons, brominated isobenzofurans should almost always be generated in situ and immediately trapped with a suitable reagent (e.g., a dienophile).[2][3] Only IBFs with significant kinetic stabilization, such as those bearing very bulky substituents at the 1- and 3-positions or those integrated into a rigid structure, have been successfully isolated.[5][6]

Q2: My synthesis of 3-bromophthalide, the precursor to my isobenzofuran, is giving low yields and multiple side products. How can I optimize this bromination?

A: The synthesis of 3-bromophthalide (also known as 3-bromo-1(3H)-isobenzofuranone) from phthalide is typically achieved via free-radical bromination at the benzylic C-3 position.[7] The choice between direct bromination with elemental bromine (Br₂) and the Wohl-Ziegler reaction with N-Bromosuccinimide (NBS) is critical and depends on your experimental setup and safety considerations.

Troubleshooting Low Yields in 3-Bromophthalide Synthesis

  • Issue: Incomplete reaction or no reaction.

    • Probable Cause (Direct Bromination with Br₂): The reaction temperature is too low. This method requires high temperatures (135–150°C) to initiate the homolytic cleavage of Br₂ and generate the necessary bromine radicals.[7][8]

    • Probable Cause (Wohl-Ziegler with NBS): The radical initiator (e.g., AIBN, benzoyl peroxide) is old, inactive, or used in insufficient quantity. Alternatively, photochemical initiation (UV lamp) may be inadequate.[7]

  • Issue: Formation of dark, tarry byproducts.

    • Probable Cause (Direct Bromination with Br₂): The reaction temperature is too high (above 155°C), leading to over-bromination or other degradation pathways.[8]

  • Issue: Multiple spots on TLC, difficult purification.

    • Probable Cause: This could indicate a mixture of the starting material, the desired 3-bromophthalide, and potentially di-brominated or ring-brominated species. Careful monitoring of the reaction progress is essential to stop the reaction upon consumption of the starting material.

The diagram below outlines a logical workflow for troubleshooting this specific synthesis.

G cluster_start Problem Diagnosis cluster_method Method Analysis cluster_troubleshoot Troubleshooting Steps start Low Yield or Impure 3-Bromophthalide method Which bromination method was used? start->method direct_br2 Direct Bromination (Br₂) method->direct_br2 Br₂ nbs Wohl-Ziegler (NBS) method->nbs NBS temp_issue Issue: Low Temperature or Overheating direct_br2->temp_issue initiator_issue Issue: Inactive/Insufficient Radical Initiator nbs->initiator_issue temp_solution Solution: Maintain oil bath at 140-155°C. Monitor internal temp (135-150°C). temp_issue->temp_solution initiator_solution Solution: Use fresh initiator (e.g., AIBN) and ensure proper initiation (heat/light). initiator_issue->initiator_solution

Caption: Troubleshooting workflow for 3-bromophthalide synthesis.

Comparative Analysis of Bromination Methods

For a clearer decision, the following table summarizes the key parameters and outcomes for the two most common methods.[7]

ParameterDirect Bromination (Br₂)Wohl-Ziegler Reaction (NBS)
Reagents Phthalide, Br₂Phthalide, NBS, Radical Initiator
Position 3-position (benzylic)3-position (benzylic)
Typical Yield 82–87%[7][8]75–93%[7]
Reaction Time 10–13 hours[8]3–4 hours[7]
Common Issues Requires high temperature; slow; handling liquid Br₂.Requires a reliable radical initiator; potential for incomplete reaction.
Advantages Simple reagents.Faster, milder conditions, easier handling of solid NBS.
Q3: I am generating the brominated isobenzofuran in the presence of a dienophile, but the primary product is still from dimerization/polymerization. How can I favor the desired Diels-Alder cycloaddition?

A: This is a classic case of competing reaction kinetics. The rate of the desired bimolecular Diels-Alder reaction must be made to successfully compete with the rate of the IBF dimerization.

Strategies to Promote Cycloaddition over Dimerization:

  • Increase Dienophile Concentration: The most effective strategy is to use a stoichiometric excess of the dienophile (2 to 10 equivalents). This increases the probability of an IBF molecule encountering a dienophile before it encounters another IBF molecule.[4]

  • Slow Generation of IBF: Generate the reactive isobenzofuran slowly over time in a solution containing the dienophile. This keeps the instantaneous concentration of the IBF low, minimizing dimerization, while allowing the dienophile to "trap" it as it forms. This can be achieved by the slow addition of a reagent required for the IBF generation.

  • High Dilution: While seemingly counterintuitive for a bimolecular reaction, running the reaction under high dilution can disfavor the second-order dimerization reaction more than the desired pseudo-first-order trapping reaction (especially if the dienophile is in large excess).

  • Use a More Reactive Dienophile: The inherent reactivity of your dienophile plays a major role. Electron-deficient dienophiles such as maleimides or benzoquinones are excellent trapping agents for the electron-rich isobenzofuran diene.[4][9]

The diagram below illustrates the kinetic competition at the core of this problem.

G precursor Brominated Precursor (e.g., 3-Bromophthalide) ibf Generated Brominated Isobenzofuran (IBF) precursor->ibf Generation (in situ) adduct Desired [4+2] Cycloadduct ibf->adduct k_DA (fast) dimer Dimerization/ Polymerization ibf->dimer k_dimer (competing) dienophile Dienophile dienophile->adduct aromatized Aromatized Byproduct adduct->aromatized Acid or Heat (Side Reaction)

Caption: Competing reaction pathways for in situ generated isobenzofurans.

Q4: My reaction appears to form the Diels-Alder adduct, but upon workup or purification, I isolate an aromatized naphthalene-type compound. What is causing this transformation?

A: This is a common and sometimes unavoidable side reaction. The initial Diels-Alder adduct of an isobenzofuran is an 11-oxatricyclo[6.2.1.0]undecane derivative—a bridged bicyclic ether.[3] This structure is often thermally or acid-labile.

  • Mechanism: Under acidic conditions (e.g., silica gel chromatography, acidic workup) or with sufficient heat, the oxygen bridge is eliminated (formally as a molecule of water), leading to the formation of a highly stable polycyclic aromatic system.[3] This aromatization is a powerful thermodynamic driving force.

  • Prevention and Mitigation:

    • Neutral Workup: Ensure all aqueous washes during workup are neutral or slightly basic (e.g., using saturated NaHCO₃ solution).

    • Avoid Silica Gel Chromatography: If the adduct is sensitive, silica gel can be sufficiently acidic to catalyze aromatization. Consider using neutral alumina for chromatography or purifying the product by recrystallization if possible.

    • Temperature Control: Keep all steps, including solvent removal, at the lowest possible temperature to avoid thermal elimination.

    • Protecting Groups: In some complex syntheses, the choice of protecting groups on the dienophile or isobenzofuran can influence the stability of the resulting adduct.

Experimental Protocols

Protocol: Synthesis of 3-Bromophthalide via Wohl-Ziegler Reaction[7]

This protocol describes a reliable method for the synthesis of 3-bromophthalide, a key precursor for brominated isobenzofurans, with a higher reaction speed compared to direct bromination.

Materials:

  • Phthalide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (0.02-0.05 eq)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle with stirrer

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add phthalide and the chosen solvent (e.g., CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.

  • Reaction: Heat the mixture to reflux (for CCl₄, this is ~77°C). The reaction can also be initiated photochemically with a sunlamp if desired.

  • Monitoring: Monitor the reaction progress by TLC or by observing the density of the succinimide byproduct. The reaction is typically complete in 3-4 hours, which is indicated by the disappearance of the denser NBS at the bottom of the flask and the accumulation of the less dense succinimide floating at the top.[7]

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to further precipitate the succinimide.

  • Filtration: Filter the cold mixture to remove the solid succinimide. Wash the solid with a small amount of cold solvent.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-bromophthalide can be purified by recrystallization from a suitable solvent, such as cyclohexane, to yield a white to off-white solid.

References

  • Yamaguchi, J., et al. (2012). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. National Institutes of Health. [Link]

  • Akita, R., et al. (2015). Ring Selective Generation of Isobenzofuran for Divergent Access to Polycyclic Aromatic Compounds. PubMed. [Link]

  • Akita, R., et al. (2015). Ring Selective Generation of Isobenzofuran for Divergent Access to Polycyclic Aromatic Compounds. ACS Publications. [Link]

  • Filatov, M. A., et al. (2012). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. National Institutes of Health. [Link]

  • Giernoth, R., et al. (2017). Preparation and isolation of isobenzofuran. Beilstein Journal of Organic Chemistry. [Link]

  • Meth-Cohn, O., & Modro, T. A. (1982). Synthesis and Diels–Alder reactions of thioisobenzofurans. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Morita, N., et al. (2025). Rh-Catalyzed Synthesis of Isobenzofurans via Donor/Donor-Type Metal Carbenoids and Their [4 + 2] Cycloaddition. ACS Publications. [Link]

  • Wikipedia. (2023). Isobenzofuran. Wikipedia. [Link]

  • Warrener, R. N., et al. (2001). A new stabilised form of isobenzofuran, rack-mounted on an alicyclophane. Chemical Communications. [Link]

  • Warrener, R. N., et al. (2001). A new stabilised form of isobenzofuran, rack-mounted on an alicyclophane. RSC Publishing. [Link]

  • Nakatsugawa, E., et al. (2021). Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions. ChemRxiv. [Link]

  • DeAngelis, C. J., & Newton, C. G. (2025). Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry. [Link]

  • Shriner, R. L., & Wolf, F. J. (1943). Phthalaldehydic Acid. Organic Syntheses. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for 4-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the functionalization of 4-Bromo-1,3-dihydroisobenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to leverage this versatile building block in their synthetic campaigns. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize these critical transformations effectively.

The 1,3-dihydroisobenzofuran (or phthalan) scaffold is a privileged structure in medicinal chemistry and materials science. Its subsequent functionalization via cross-coupling is a key step in many synthetic routes. However, like any reaction, success lies in the details. This guide addresses the common challenges and questions that arise when working with this specific aryl bromide.

Part 1: Foundational Troubleshooting

Before diving into reaction-specific issues, it's crucial to ensure the fundamentals are sound. Many reaction failures stem from common oversights rather than complex mechanistic problems.

FAQ 1: My coupling reaction has failed to initiate or shows very low conversion. Where do I start?

This is the most common issue, and a systematic check is the most efficient way to diagnose the problem. The cause often lies in one of three areas: reagent integrity, catalyst activity, or the reaction environment.

Causality: Palladium-catalyzed coupling reactions rely on a delicate catalytic cycle involving Pd(0) and Pd(II) species.[1] This cycle can be easily poisoned or inhibited by impurities like water and oxygen, or if the active Pd(0) catalyst is not generated efficiently.[2][3]

Troubleshooting Workflow:

Below is a logical workflow to diagnose a failed reaction.

G start Reaction Failure (Low or No Conversion) reagents Step 1: Verify Reagents start->reagents atmosphere Step 2: Check Reaction Atmosphere reagents->atmosphere Reagents OK sub_reagents • Aryl Bromide Purity? • Coupling Partner Active? (e.g., Boronic acid quality) • Solvent & Base Anhydrous? reagents->sub_reagents catalyst Step 3: Evaluate Catalyst System atmosphere->catalyst Atmosphere OK sub_atmosphere • Proper Degassing Technique? (Freeze-Pump-Thaw vs. N2 sparging) • Secure Septa & Positive N2/Ar Pressure? atmosphere->sub_atmosphere conditions Step 4: Re-evaluate Reaction Conditions catalyst->conditions Catalyst System OK sub_catalyst • Using a Pre-catalyst? • If using Pd(II) source (e.g., Pd(OAc)2), is in-situ reduction to Pd(0) efficient? • Ligand Purity/Stability? catalyst->sub_catalyst sub_conditions • Temperature too low? • Base too weak? • Incorrect Solvent? conditions->sub_conditions

Caption: General Troubleshooting Workflow for Failed Cross-Coupling Reactions.

Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds. Its tolerance for various functional groups makes it a workhorse in drug development.[4]

FAQ 2: What are the best starting conditions for a Suzuki coupling with this compound?

Expertise & Experience: For a standard aryl bromide, a good starting point is crucial for rapid optimization. The choice of base and the presence of water are often critical variables that control the efficiency of the transmetalation step.[5][6]

Recommended Initial Screening Protocol:

ParameterConditionRationale & Citation
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ is a direct Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[6]
Ligand SPhos (4 mol%, if using Pd(OAc)₂)A bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[7]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess drives the reaction to completion. Purity is critical; old boronic acids can dehydrate to form unreactive boroxines.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is often superior for sterically hindered substrates. The base activates the boronic acid for transmetalation.[5]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)The aqueous phase is crucial for dissolving the inorganic base and facilitating the catalytic cycle.[5][8]
Temperature 80-100 °CSufficient thermal energy is typically required to drive the catalytic cycle efficiently.
FAQ 3: My Suzuki reaction is sluggish and I'm observing significant dehalogenation (hydrodehalogenation) of the starting material. What's happening?

Causality: Dehalogenation occurs when the Ar-Pd(II)-Br intermediate undergoes a side reaction, often involving a hydride source, before it can couple with the boronic acid.[9] This is often competitive with a slow transmetalation step. Sluggishness can be due to inefficient activation of the boronic acid or steric hindrance.

Solutions:

  • Change the Base: Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. This can accelerate the formation of the active boronate species, speeding up transmetalation and outcompeting the dehalogenation pathway.[5]

  • Use a More Electron-Rich Ligand: Ligands like RuPhos or BrettPhos can accelerate the reductive elimination step. For sluggish reactions, sometimes the entire cycle needs to be faster.[7]

  • Ensure Anhydrous, Degassed Solvents: While water is a component of the solvent system, excess oxygen can lead to oxidative degradation of the catalyst and ligands, and other impurities can act as hydride sources.

Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is paramount for synthesizing aryl amines, a common motif in pharmaceuticals.[10] The key to success is selecting the correct combination of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[11][12]

FAQ 4: How do I select the right ligand and base for coupling an amine with this compound?

Expertise & Experience: The nature of the amine (primary, secondary, heterocyclic) dictates the optimal ligand choice. The Buchwald-Hartwig reaction mechanism involves a delicate balance; the ligand must be bulky enough to promote reductive elimination but not so bulky that it hinders oxidative addition or amine coordination.[13]

Ligand/Base Selection Guide:

Amine TypeRecommended LigandRecommended BaseRationale
Primary Aliphatic/Aryl Amines XPhos, RuPhosNaOtBu, LHMDSThese ligands are highly active and generally effective. LHMDS can be used for substrates with base-sensitive functional groups.[13]
Secondary Amines BrettPhos, JohnPhosNaOtBu, K₃PO₄Secondary amines are often more sterically hindered, requiring specific ligands to facilitate coupling.[14]
Amides, Carbamates tBuBrettPhosK₂CO₃, Cs₂CO₃These nucleophiles are less basic and require more reactive ligands and often different bases to avoid side reactions.[13]

General Protocol for Buchwald-Hartwig Amination: A detailed, step-by-step protocol is essential for reproducibility.

  • Setup: To an oven-dried Schlenk flask equipped with a stir bar, add this compound (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent (e.g., toluene or dioxane, ~0.2 M). Then, add the amine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Part 4: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a powerful method for installing an alkyne, a versatile functional group for further chemistry, such as click reactions or cyclizations.[15] The main decision point is whether to use a traditional copper co-catalyst or a copper-free protocol.

FAQ 5: My Sonogashira reaction is giving a high yield of alkyne homocoupling (Glaser coupling) and low yield of my desired product. How can I fix this?

Causality: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, catalyzed by the copper(I) salt in the presence of oxygen.[16] If the palladium-catalyzed cross-coupling is slow, this copper-mediated pathway can dominate.

Troubleshooting the Catalytic Cycles:

G cluster_pd Desired Palladium Cycle cluster_cu Undesired Copper Cycle (Glaser Coupling) Pd_Cycle Ar-Br + Pd(0) -> Ar-Pd(II)-Br + R-C≡C-Cu -> Ar-C≡C-R + Pd(0) Product Desired Product (Ar-C≡C-R) Pd_Cycle->Product Cu_Cycle 2 R-C≡C-H + 2 Cu(I) + O2 -> R-C≡C-C≡C-R + 2 Cu(I) + H2O SideProduct Side Product (R-C≡C-C≡C-R) Cu_Cycle->SideProduct Start Reaction Mixture (ArBr, Alkyne, Pd/Cu, Base) Start->Pd_Cycle Fast Cross-Coupling Start->Cu_Cycle Slow Cross-Coupling + Oxygen Present

Sources

Removal of impurities from 4-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-1,3-dihydroisobenzofuran

Introduction

Welcome to the technical support center for this compound (CAS 1402667-16-6). This molecule is a pivotal intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) agents, due to its reactive bromo group and stable cyclic ether structure[1]. The purity of this intermediate is paramount, as contaminants can drastically affect reaction yields, introduce unwanted side products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API)[2].

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to address specific issues you may encounter during the purification and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically originate from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-(hydroxymethyl)benzyl alcohol or related brominated toluenes.

  • Isomeric Byproducts: Bromination of the aromatic ring can sometimes lead to the formation of positional isomers if the directing groups do not provide complete regioselectivity.

  • Poly-brominated Species: Over-bromination can result in the formation of di- or tri-brominated dihydroisobenzofuran analogs.

  • Degradation Products: The ether linkage in the dihydroisobenzofuran ring can be susceptible to cleavage under harsh acidic or thermal conditions, leading to ring-opened impurities. The presence of trace bromine (Br₂) from the manufacturing process can also cause a yellow or brown discoloration, a common issue with bromo-aromatic compounds[3].

  • Residual Solvents: Solvents used during synthesis or initial workup (e.g., dichloromethane, ethyl acetate, hexanes) may be present[4].

Q2: How should I properly store this compound to maintain its purity?

A2: Based on supplier recommendations and the compound's structure, it should be stored at 2-8°C in a tightly sealed container[1]. To prevent degradation, it is advisable to protect it from light, moisture, and air (e.g., by storing under an inert atmosphere like argon or nitrogen).

Q3: What is the most effective analytical method for a routine purity check of this compound?

A3: For routine analysis of non-volatile impurities and to determine the purity percentage, High-Performance Liquid Chromatography (HPLC) with a UV detector is the industry-standard method due to its high resolution, sensitivity, and reproducibility[5]. For identifying and quantifying residual solvents and other volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable[4]. A combination of these techniques provides a comprehensive purity profile.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems encountered during the purification process.

Issue 1: My recrystallized product is off-color (yellow or tan) and has a broad melting point range.
  • Question: I performed a recrystallization, but the resulting crystals are not the expected white color, and the melting point is broad, suggesting impurities. What went wrong?

  • Answer & Troubleshooting Steps:

    • Likely Cause (Color): The yellow or tan hue is often indicative of trapped elemental bromine (Br₂) or oxidized impurities[3].

    • Likely Cause (Broad Melting Point): This strongly suggests the presence of residual solvents or other synthesis-related impurities that are co-crystallizing with your product.

    • Solution Workflow:

      • Pre-Crystallization Wash: Before recrystallization, dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash the organic layer with a 5% aqueous solution of sodium bisulfite or sodium thiosulfate. This will quench any residual bromine. Follow with a water wash and a brine wash before drying and concentrating.

      • Optimize Recrystallization Solvent: A single solvent may not be sufficient. A solvent/anti-solvent system is often more effective at rejecting impurities. See the protocol section below for a solvent screening guide. An ideal solvent should dissolve the compound completely when hot but poorly when cold[6].

      • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature, and only then place it in an ice bath to maximize yield[7].

      • Final Wash: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any mother liquor coating the crystal surface.

Issue 2: During recrystallization, my compound "oils out" instead of forming crystals.
  • Question: I dissolved my compound in hot solvent, but upon cooling, it separates as an oil rather than precipitating as a solid. How can I fix this?

  • Answer & Troubleshooting Steps: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly in the presence of impurities[7].

    • Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent until the solution is clear again. This reduces the saturation level[7].

    • Induce Crystallization:

      • Slow Cooling: As mentioned above, slow, undisturbed cooling is critical.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments provide nucleation sites for crystal growth[7].

      • Seeding: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization[7].

    • Re-evaluate Solvent Choice: If the problem persists, the solvent may be too good. Consider a solvent system where the compound is less soluble, or switch to a different solvent entirely.

Issue 3: My compound appears to be degrading during silica gel column chromatography.
  • Question: I see significant streaking on my TLC plate and am getting low recovery from my flash column, suggesting the compound is not stable on silica. What are my options?

  • Answer & Troubleshooting Steps: Standard silica gel is acidic (due to surface silanol groups) and can cause the degradation of acid-sensitive compounds[8]. The ether linkage in this compound could be susceptible to acid-catalyzed hydrolysis.

    • Deactivate the Silica: Before running the column, you can neutralize the silica gel. Prepare your eluent and add a small amount of a basic modifier, such as triethylamine (0.1-1.0% v/v) . Use this modified eluent to pack and run the column. This simple step often prevents degradation of acid-sensitive compounds[7].

    • Switch the Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying compounds that are unstable on silica[7]. You will need to re-optimize your solvent system using TLC with alumina plates.

    • Use Reversed-Phase Chromatography: For highly polar compounds or those that interact strongly with silica, reversed-phase flash chromatography (using a C18 stationary phase) can be a powerful alternative. The elution order is inverted, with non-polar compounds eluting last[7].

Visualized Purification Workflow

The following diagram outlines a general strategy for purifying crude this compound.

cluster_start Start & Assess cluster_purify Purification Path cluster_end Final QC Crude Crude Product Analysis1 Initial Purity Check (TLC, HPLC/GC) Crude->Analysis1 Decision Purity > 95%? Analysis1->Decision Recrystal Recrystallization Decision->Recrystal  Yes Column Column Chromatography Decision->Column  No Analysis2 Final Purity Analysis (HPLC, GC, NMR) Recrystal->Analysis2 Column->Analysis2 Pure Pure Product (>99%) Analysis2->Pure

Caption: General purification and analysis workflow for this compound.

Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a systematic approach to purifying the compound via crystallization.

  • Solvent Screening:

    • Place ~20 mg of crude material into several small test tubes.

    • Add a different solvent (0.5 mL) to each tube from the table below.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well.

    • Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot[6].

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in a large amount of crystal formation[7].

Solvent ClassRecommended SolventsComments
Alcohols Isopropanol, EthanolGood starting point. Often used in a system with water.
Hydrocarbons Heptane, Hexane, TolueneGood anti-solvents. Toluene can be a primary solvent.
Esters Ethyl AcetateOften dissolves the compound well; best used with a hydrocarbon anti-solvent.
Ethers Methyl tert-butyl ether (MTBE)Can be effective.
  • Main Procedure:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper to remove them.

    • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Avoid disturbing the flask.

    • Isolation: Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals by vacuum filtration (Büchner funnel).

    • Washing: Wash the collected crystals with a small portion of ice-cold solvent.

    • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This method is for separating the target compound from impurities with different polarities.

  • Eluent Selection:

    • Using TLC, find a solvent system (e.g., Hexanes/Ethyl Acetate) that gives the target compound an Rf value of approximately 0.2-0.3 [8]. This provides the best balance for good separation.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a good rule of thumb is a 40-100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then flush the column with the eluent until the bed is stable and has no cracks.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (2-3x the mass of your compound) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the minimum possible amount of the eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

  • Elution and Fraction Collection:

    • Carefully add eluent to the column and apply positive pressure (air or nitrogen).

    • Maintain a steady flow rate and collect fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions[8].

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purity Assessment by HPLC

This protocol describes a standard reversed-phase HPLC method for quantitative purity analysis.

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmStandard non-polar stationary phase for reversed-phase chromatography[2].
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid helps to protonate silanols and improve peak shape[8]. Acetonitrile is a common organic modifier.
Gradient 5 min @ 30% B30% to 95% B in 20 minHold @ 95% B for 5 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring should have strong absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.
Sample Prep. 1 mg/mL in Methanol or AcetonitrileEnsure the sample is fully dissolved and filtered through a 0.45 µm syringe filter[5].

Purity Calculation: The purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. This calculation assumes all components have a similar response factor at the chosen wavelength[5].

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common purification challenges.

start Purification Problem Identified q1 What is the purification method? start->q1 recrystal Recrystallization q1->recrystal Recrystallization column Column Chromatography q1->column Column q2 What is the issue? oil_out Oiling Out q2->oil_out Oiling Out discolor Discolored Product q2->discolor Discoloration q3 What is the issue? degrade Degradation on Column q3->degrade Degradation poor_sep Poor Separation q3->poor_sep Poor Separation recrystal->q2 column->q3 sol1 Re-heat, add more solvent, cool slowly, seed/scratch. oil_out->sol1 sol2 Pre-wash with NaHSO3, optimize solvent, cool slowly. discolor->sol2 sol3 Deactivate silica with Et3N or switch to neutral alumina. degrade->sol3 sol4 Optimize eluent using TLC (Rf ~0.25), check column loading. poor_sep->sol4

Caption: Decision tree for troubleshooting common purification issues.

References

Troubleshooting low conversion in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your research. This guide is structured in a question-and-answer format to directly address the specific challenges you may face.

Troubleshooting Guide: A Systematic Approach to Low Conversion

Low conversion is the most common frustration in catalytic chemistry. The key to solving it is a systematic, logical approach. Before making drastic changes, start with the simplest and most likely culprits.

Initial Diagnostic Workflow

When a reaction fails, it's tempting to blame the catalyst immediately. However, the problem often lies with the supporting cast: the reagents and the reaction environment. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow cluster_checks Diagnostic Phases Start Low or No Conversion Check_Reagents Step 1: Verify Reagent & Solvent Integrity Start->Check_Reagents Check_Setup Step 2: Scrutinize Reaction Setup & Conditions Check_Reagents->Check_Setup Reagents OK? Success Problem Solved Check_Reagents->Success Problem Found & Fixed Check_Catalyst Step 3: Evaluate Catalyst System Check_Setup->Check_Catalyst Setup OK? Check_Setup->Success Problem Found & Fixed Optimization Step 4: Systematic Optimization Check_Catalyst->Optimization System OK? Check_Catalyst->Success Problem Found & Fixed Optimization->Success

Caption: A logical workflow for troubleshooting low conversion.

Section 1: The Catalyst System

The heart of the reaction is the palladium catalyst and its associated ligand. Issues here are common and can be subtle.

Q1: My reaction is sluggish or has stalled completely, and I'm observing a black precipitate. What's happening?

A1: The formation of a black precipitate, known as "palladium black," is a classic sign of catalyst decomposition.[1][2] The catalytically active Pd(0) species, which should be stabilized and solubilized by the phosphine ligand, has aggregated and crashed out of solution. Once this happens, it is no longer an effective catalyst.

  • Causality:

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation, especially bulky, electron-rich ones.[3][4] If your ligand degrades, it can no longer effectively stabilize the Pd(0) center.

    • Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave Pd(0) centers exposed and prone to aggregation.

    • High Temperature: Excessive heat can accelerate both ligand decomposition and catalyst aggregation.

    • Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to the active Pd(0) state may be inefficient, leading to side reactions that produce insoluble palladium species.[5][6]

  • Solution:

    • Use a Precatalyst: Switch from generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a ligand) to a well-defined, air-stable precatalyst (e.g., a Buchwald or PEPPSI-type precatalyst).[2][7][8][9] These are designed for clean and efficient generation of the active LPd(0) species upon activation.[2][10]

    • Check Ligand Quality: Ensure your phosphine ligand is pure and has been stored properly under an inert atmosphere. If in doubt, use a fresh bottle or purify the ligand.

    • Optimize Ligand Ratio: For in situ preparations, ensure you are using an appropriate excess of the ligand. See the table below for general guidelines.

Q2: I'm using a Pd(II) source like Pd(OAc)₂, but the reaction isn't starting. Why?

A2: Pd(II) sources are not the active catalysts. They must first be reduced in situ to the catalytically active Pd(0) state.[6] This reduction step can be a major failure point.[6]

  • Causality: The reduction is often accomplished by the phosphine ligand itself, or sometimes by another reagent in the mixture (like an organometallic coupling partner).[5][6] If this process is slow or inefficient, the catalytic cycle never begins in earnest. Some very basic phosphines can be rapidly oxidized and consumed during this process, leaving insufficient ligand for the actual catalytic cycle.[6]

  • Solution:

    • Gentle "Pre-Stir": After adding the Pd(II) salt and ligand, gently stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 15-20 minutes before adding the other reagents to facilitate a cleaner reduction to Pd(0).

    • Switch to a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ bypasses this problematic reduction step. However, be aware that Pd₂(dba)₃ can contain nanoparticles and its dissociation can sometimes be a limiting factor.[6][7]

    • Adopt Modern Precatalysts: The most robust solution is to use modern, well-defined Pd(II) precatalysts that are specifically designed for facile and quantitative activation to the desired monoligated Pd(0) species.[7][9][11]

Q3: Could my catalyst be "poisoned"? What are common poisons?

A3: Yes, catalyst poisoning is a frequent cause of low conversion. A poison is any substance that binds strongly to the palladium center, blocking the active site and shutting down catalysis.[1][12]

  • Causality: The palladium center is a soft Lewis acid and is susceptible to coordination by various functional groups or impurities. Even trace amounts of a potent poison can completely halt a reaction.[13][14]

  • Solution:

    • Identify the Source: Review all your starting materials, reagents, and solvents for potential poisons. Common culprits are listed in the table below.

    • Purify Reagents: If you suspect an impurity in a starting material, purify it by recrystallization, distillation, or column chromatography.

    • Use Scavengers: In some cases, specific scavengers can be added to remove the poison from the reaction mixture.

    • Run a Control: Perform the diagnostic protocol for catalyst poisoning outlined later in this guide.

Catalyst Poison Common Sources Mechanism of Action
Sulfur Compounds Thiols, thioethers, sulfates in reagentsStrong, often irreversible, coordination to the Pd center.[12]
Coordinating Heterocycles Unprotected imidazole, pyridine, thiazole substratesCompete with the desired ligand for coordination sites.
Heavy Metals Mercury, lead, arsenic from starting materials or glassware.[15]Formation of amalgams or alloys with palladium.[16][17]
Carbon Monoxide (CO) Decomposition of formates or DMF at high temperaturesVery strong π-acceptor ligand that binds tightly to Pd(0).[18][19]
Cyanide Impurities in inorganic basesIrreversible binding to the palladium center.

Section 2: Substrates and Reagents

The purity and stability of your starting materials and reagents are paramount. An impure reagent can introduce catalyst poisons or participate in yield-reducing side reactions.

Q4: I'm running a Suzuki-Miyaura coupling, and my boronic acid/ester seems to be decomposing.

A4: This is a very common problem, especially with electron-deficient or sterically unhindered boronic acids. The primary decomposition pathway is protodeboronation , where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[3]

  • Causality: The presence of water and the choice of base can significantly accelerate this side reaction. While some Suzuki protocols use aqueous bases, water is inherently a proton source.[3]

  • Solution:

    • Use Anhydrous Conditions: Ensure your solvent is anhydrous and the reaction is run under a dry, inert atmosphere.

    • Switch to a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents are more stable and often release the active boronic acid species slowly, minimizing the concentration available for decomposition.[3]

    • Optimize the Base: Use a non-aqueous base or one that is less prone to promoting protodeboronation. Sometimes a weaker base or a fluoride source (like KF or CsF) can be beneficial.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete to prevent prolonged exposure to decomposition conditions.[3]

Q5: I'm observing a significant amount of a side product that corresponds to the dimerization of my starting material (e.g., biaryl from an aryl halide). What is this?

A5: You are observing homocoupling . In Suzuki reactions, this is typically the oxidative coupling of two boronic acid molecules.[3][5] In other couplings, it can be the dimerization of the organometallic reagent or the aryl halide.

  • Causality:

    • Oxygen: The primary cause of boronic acid homocoupling is the presence of oxygen, which can facilitate a Pd-catalyzed oxidative coupling pathway.[3][5]

    • Inefficient Catalysis: If the main cross-coupling catalytic cycle is slow (e.g., due to a difficult oxidative addition or slow transmetalation), side reactions like homocoupling have more time to occur.

    • Pd(II) Precatalysts: The in situ reduction of Pd(II) to Pd(0) can sometimes proceed via a mechanism that involves the homocoupling of two boronic acid molecules.[5]

  • Solution:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly degassed before heating. See the protocol for solvent degassing below.

    • Use a Pd(0) Source or Precatalyst: Starting with a catalyst already in the Pd(0) state or a precatalyst that cleanly generates it can minimize homocoupling associated with the reduction of Pd(II).[3]

    • Controlled Addition: In some cases, the slow addition of the more reactive coupling partner (often the organometallic reagent) can keep its concentration low, disfavoring the second-order homocoupling reaction.

Section 3: Reaction Conditions

The correct setup and conditions create the environment for the catalyst to perform optimally.

Q6: I've checked my catalyst and reagents, but my reaction is still not working. What reaction parameters should I investigate?

A6: The "big three" parameters to investigate are the base, solvent, and temperature . These factors are highly interdependent and crucial for nearly all cross-coupling reactions.[20][21][22]

  • Causality:

    • Base: The base plays multiple roles. In Suzuki coupling, it activates the boronic acid for transmetalation.[3] In Heck and Buchwald-Hartwig reactions, it acts as a stoichiometric reagent to neutralize the acid produced. The base's strength, solubility, and pKa are all critical.[3][21] An insoluble or insufficiently strong base will halt the reaction.

    • Solvent: The solvent must solubilize all reagents and, importantly, the catalytic intermediates.[3] Solvent polarity can dramatically affect reaction rates and even change the operative mechanism.[6][23]

    • Temperature: Every reaction has an optimal temperature range. Too low, and the activation barriers (especially for oxidative addition to aryl chlorides) won't be overcome. Too high, and you risk catalyst decomposition, ligand degradation, or unwanted side reactions.[21][24]

  • Solution:

    • Systematic Screening: Do not change all variables at once. Set up a small array of parallel reactions to screen different bases, solvents, and temperatures.

    • Consult the Literature: Find a publication with a substrate similar to yours and use those conditions as your starting point.

    • Consider a Phase-Transfer Catalyst: If you have solubility issues, particularly with an inorganic base in an organic solvent, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can dramatically improve the reaction.[25][26]

Reaction Type Common Solvents Common Bases Typical Temp. (°C)
Suzuki-Miyaura Toluene, Dioxane, THF, DME (often with water)K₂CO₃, Cs₂CO₃, K₃PO₄, KF80 - 110
Heck DMF, DMAc, NMP, AcetonitrileEt₃N, DIPEA, K₂CO₃, NaOAc80 - 140
Buchwald-Hartwig Toluene, Dioxane, t-BuOHNaOt-Bu, KOt-Bu, LiHMDS, K₃PO₄80 - 110
Stille Toluene, THF, DMFOften no base needed; may use additives like LiCl60 - 100

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Oxygen is detrimental to most Pd(0)-based catalytic cycles.[3] This method is the gold standard for removing dissolved gases.

  • Place the solvent in a thick-walled Schlenk flask with a stir bar. The flask should be no more than half full.

  • Securely attach the flask to a Schlenk line.

  • Freeze the solvent completely by immersing the flask in a liquid nitrogen bath.

  • Once frozen solid, open the flask to high vacuum for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will see bubbles evolving from the liquid as dissolved gas is released into the now-evacuated headspace.

  • Repeat steps 3-6 for a total of three cycles.

  • After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen). The solvent is now ready to use.

Protocol 2: Diagnostic Test for Catalyst Poisoning

This experiment helps determine if your reagents or starting materials contain a catalyst poison.[1]

  • Baseline Reaction: Set up your reaction under the standard conditions that are failing, using your current batches of reagents.

  • High-Purity Reaction: Set up an identical parallel reaction, but use reagents of the highest available purity.

    • Use a freshly opened bottle of a high-purity, anhydrous, degassed solvent.

    • Use a fresh, unopened batch of the base.

    • Purify your starting materials (e.g., recrystallize the solid, pass the liquid through a short plug of alumina).

    • Use a fresh vial of catalyst and ligand.

  • Comparison: Monitor both reactions by TLC or LC-MS. If the high-purity reaction proceeds significantly better than the baseline reaction, it strongly suggests that one of your standard reagents is contaminated with a catalyst poison. You can then systematically replace one reagent at a time in the baseline reaction with its high-purity counterpart to identify the culprit.

Frequently Asked Questions (FAQs)

Q: How much catalyst and ligand should I use?

A: This is highly dependent on the reaction. For initial screening, catalyst loadings of 1-2 mol% are common. In process chemistry, loadings are often driven down to the ppm level.[27] The ligand-to-palladium ratio is also critical. For monoligated active species, a 1:1 to 1.2:1 ratio is theoretically sufficient, but for in situ preparations from Pd(0) sources like Pd₂(dba)₃, a higher ratio (e.g., 1:4 Pd:Ligand) is often used to ensure complete displacement of the dba ligands.

Q: Can I run my reaction open to the air?

A: Generally, no. While some modern, highly robust precatalyst systems show remarkable air tolerance, the vast majority of palladium-catalyzed reactions require the strict exclusion of oxygen and moisture.[28] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also degrade sensitive phosphine ligands.[3] Always use a properly dried flask under an inert atmosphere (Argon or Nitrogen).

Q: My starting material is an aryl chloride, and the reaction is very slow. What should I do?

A: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the crucial oxidative addition step.[5] This is often the rate-limiting step of the entire catalytic cycle. To couple aryl chlorides effectively, you need a more potent catalytic system. The solution almost always involves the ligand. You must use a very electron-rich and sterically bulky phosphine ligand, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃).[11][24] These ligands promote the difficult oxidative addition step.

Q: How do I remove the residual palladium from my final product?

A: For pharmaceutical applications, removing trace palladium to acceptable levels (often low ppm) is a critical challenge.[29] Standard column chromatography is often insufficient to remove all residual palladium.[29]

  • Metal Scavengers: The most common method is to treat the product solution with a metal scavenger. These are often silica- or polymer-based materials functionalized with groups that chelate palladium (e.g., thiols, amines).

  • Activated Carbon: Treatment with activated carbon can also be effective.

  • Recrystallization: Rigorous recrystallization of the final product can significantly reduce palladium levels.

  • Aqueous Washes: Sometimes, washing the organic solution with an aqueous solution containing a chelating agent (like EDTA) or a mild oxidant can help.

References

Technical Support Center: Scalable Synthesis of 4-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1,3-dihydroisobenzofuran. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of scaling up the production of this critical pharmaceutical intermediate.[1][] As a key building block in the development of central nervous system (CNS) agents and other bioactive molecules, a robust and scalable synthetic route is paramount.[1]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will delve into the causality behind experimental choices, address common pitfalls, and offer validated protocols to ensure the integrity and reproducibility of your synthesis.

Section 1: Overview of Synthetic Strategy & Core Challenges

The most prevalent and scalable pathway to this compound involves a multi-step process, typically starting from phthalic anhydride or its derivatives. The general approach involves the synthesis of an intermediate, 4-bromophthalide, followed by its reduction.

The primary challenges encountered during scale-up include:

  • Isomer Control: The initial bromination step can lead to a mixture of isomers, complicating purification.

  • Reduction Selectivity: The reduction of the lactone (phthalide) to the cyclic ether (dihydroisobenzofuran) must be carefully controlled to prevent over-reduction to the diol or other side products.

  • Process Safety: Handling reagents like sodium borohydride at scale requires stringent safety protocols to manage exothermic reactions and hydrogen gas evolution.

  • Purification: Isolating the final product with high purity on a large scale can be non-trivial.

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Formation Phthalic_Anhydride Phthalic Anhydride Bromination Bromination Phthalic_Anhydride->Bromination 4_Bromophthalic_Anhydride 4-Bromophthalic Anhydride Bromination->4_Bromophthalic_Anhydride Selective_Reduction_1 Selective Reduction 4_Bromophthalic_Anhydride->Selective_Reduction_1 4_Bromophthalide 4-Bromophthalide Selective_Reduction_1->4_Bromophthalide Reduction_2 Reduction 4_Bromophthalide->Reduction_2 Target_Molecule This compound Reduction_2->Target_Molecule

Caption: General synthetic pathway to this compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part A: Starting Material and Intermediate Synthesis

Q1: What is the most common starting material for a scalable synthesis, and what are the initial challenges?

The most common and cost-effective starting material is phthalic anhydride . The first major challenge is the regioselective bromination to produce 4-bromophthalic anhydride. A significant issue is the potential formation of isomeric impurities, which can be difficult to separate in later stages. An alternative route starts from 4-nitrophthalimide, but this involves more steps.[3][4]

Q2: My bromination of phthalic anhydride gives low yields and multiple products. How can I optimize this step?

This is a frequent issue. Direct bromination can be inefficient. A more robust method involves dissolving phthalic anhydride in an aqueous solution of sodium hydroxide, followed by the controlled addition of bromine.[5] Key parameters for optimization include:

  • Temperature Control: A multi-stage temperature profile is highly effective. For instance, starting at a lower temperature (e.g., 45°C) and gradually increasing it (e.g., to 70-80°C) allows for controlled reaction initiation and progression.[6]

  • Catalysis: The use of a phase-transfer catalyst, such as benzyltrimethylammonium chloride, can significantly improve reaction efficiency and yield.[6]

  • Reagent Addition: Adding bromine in portions across the different temperature stages helps to control the reaction rate and minimize side-product formation.[6]

  • Work-up: After the reaction, acidification (e.g., with fuming sulfuric acid) is necessary, followed by quenching of excess bromine with a reducing agent like sodium bisulfite solution.[6]

Q3: I've synthesized 4-bromophthalic anhydride, but the subsequent reduction to 4-bromophthalide is problematic, producing a mixture of 5- and 6-bromophthalide. How can I improve selectivity?

This is a critical step where a mixture of isomers is often formed. The key to obtaining pure 4-bromophthalide (often referred to as 5-bromophthalide in some literature, depending on numbering conventions) lies in the work-up and purification.

  • Selective Crystallization: After reducing 4-bromophthalic anhydride (typically with sodium borohydride), the reaction mixture is acidified and separated into aqueous and organic phases. The desired isomer can then be selectively crystallized from the organic phase.[7] This is a crucial purification step for isolating the correct intermediate.

  • Reducing Agent Stoichiometry: The molar ratio of the reducing agent to the anhydride is critical. For sodium borohydride, an optimal molar ratio is reported to be in the range of 0.55:1 to 0.60:1 (NaBH₄:anhydride).[7] Using an excess can lead to over-reduction.

Parameter Recommendation for 4-Bromophthalide Synthesis Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Effective and selective for this transformation.
Solvent Ethereal solvents (e.g., THF, Diethyl ether)Good solubility for reactants and intermediates.[7]
Molar Ratio (NaBH₄:Anhydride) 0.55:1 to 0.60:1Prevents over-reduction and optimizes yield.[7]
Temperature 10°C to 30°CControls the exothermic reaction and minimizes side products.[7]
Purification Method Selective CrystallizationEssential for separating the desired 4- (or 5-) bromo isomer from the 6-bromo isomer.[7]
Part B: Final Reduction and Purification

Q4: What is the best method for reducing 4-bromophthalide to this compound at scale?

The reduction of the lactone in 4-bromophthalide to the cyclic ether is the final key transformation. While various reducing agents can be used, careful selection is necessary to avoid reducing the aromatic bromine or opening the ring. A common approach involves the reduction to the corresponding diol, (2-(hydroxymethyl)-3-bromophenyl)methanol, followed by an acid-catalyzed cyclization to form the dihydroisobenzofuran ring.

Q5: My final reduction step is giving me a complex mixture of products, including the diol and some de-brominated species. What's going wrong?

This indicates a lack of selectivity in your reduction conditions. Here is a troubleshooting workflow to address this common problem.

G start Low Yield / Impure Product in Final Reduction check_reagent Is the reducing agent too harsh? (e.g., LiAlH4) start->check_reagent change_reagent Switch to a milder reducing agent (e.g., NaBH4 with additives, or a two-step diol formation/cyclization). check_reagent->change_reagent Yes check_temp Is the reaction temperature too high? check_reagent->check_temp No success Improved Yield and Purity change_reagent->success lower_temp Lower the temperature. Maintain strict control (e.g., 0-10°C) during reagent addition. check_temp->lower_temp Yes check_workup Is the quench/workup procedure too acidic or basic? check_temp->check_workup No lower_temp->success adjust_workup Use a buffered or mild quench (e.g., saturated NH4Cl). Ensure pH is controlled. check_workup->adjust_workup Yes check_workup->success No adjust_workup->success

Caption: Troubleshooting flowchart for the reduction of 4-bromophthalide.

Q6: What are the best practices for purifying the final product, this compound, at scale?

Large-scale purification should prioritize crystallization over chromatography.

  • Extraction: After quenching the reaction, perform a standard aqueous workup and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Solvent Swap & Crystallization: Concentrate the organic extracts and perform a solvent swap to a solvent system from which the product will crystallize upon cooling, such as a mixture of heptane and ethyl acetate.

  • Recrystallization: If necessary, a second recrystallization can be performed to achieve high purity (>99%). This is more scalable and cost-effective than column chromatography.[8]

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are synthesized from literature sources and should be adapted and optimized for specific laboratory and scale conditions. All procedures should be performed with appropriate personal protective equipment (PPE) and engineering controls.

Protocol 1: Synthesis of 4-Bromophthalic Anhydride[6]
  • Reaction Setup: In a suitable reactor, dissolve sodium hydroxide (e.g., 11.3 g) in water (e.g., 50 g).

  • Reactant Addition: Add phthalic anhydride (e.g., 20 g) and a phase-transfer catalyst like benzyltrimethylammonium chloride (e.g., 0.5 g) and stir until homogenous.

  • Staged Bromination & Heating:

    • Stage 1: Heat the mixture to 45°C and add a portion of bromine (e.g., 11.5 g) over 1.5-2 hours.

    • Stage 2: Increase the temperature to 70°C and add a second portion of bromine (e.g., 10.8 g) over 5 hours.

    • Stage 3: Increase the temperature to 80°C, add a small additional amount of sodium hydroxide (e.g., 3 g), and then add a final portion of bromine (e.g., 10 g) over 5 hours.

  • Acidification & Quench: After the reaction is complete, cool the mixture and carefully add 20% fuming sulfuric acid (e.g., 15 g) to acidify. Cool again to 25°C and add a 10% aqueous solution of sodium bisulfite to quench any remaining bromine.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the organic layer, dry it over sodium sulfate, and concentrate it. The crude product can be purified by vacuum distillation (collecting fractions around 215°C at ~0.095 MPa) to yield pure 4-bromophthalic anhydride.[6]

Protocol 2: Synthesis of this compound (via Diol Intermediate)

This protocol is a representative two-step procedure involving the formation and subsequent cyclization of the diol intermediate, (2-(hydroxymethyl)-3-bromophenyl)methanol.

Step A: Reduction to (2-(hydroxymethyl)-3-bromophenyl)methanol

  • Reaction Setup: To a solution of 4-bromophthalide (1 equiv.) in a suitable solvent like THF or ethanol, cool the mixture to 0-5°C in an ice bath.

  • Reducing Agent Addition: Slowly add a solution or slurry of sodium borohydride (approx. 2-2.5 equiv.) in the same solvent, ensuring the internal temperature does not exceed 15°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl at 0°C. Extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol, which can be used in the next step without further purification.

Step B: Cyclization to this compound

  • Reaction Setup: Dissolve the crude diol from the previous step in a solvent such as toluene or dichloromethane.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.

  • Dehydration: Heat the mixture to reflux (if using toluene, a Dean-Stark trap can be used to remove water) and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS for the formation of the product.

  • Work-up: Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization (e.g., from a heptane/ethyl acetate mixture) to afford pure this compound.

References

Preventing debromination in 4-Bromo-1,3-dihydroisobenzofuran reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction: debromination. By understanding the underlying mechanisms and implementing optimized protocols, you can significantly improve the yield and purity of your desired products.

Frequently Asked Questions: Understanding Unwanted Debromination

Q1: What is debromination and why is it a significant problem with this compound?

Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom.[1][2] This converts your starting material, this compound, into the simple 1,3-dihydroisobenzofuran byproduct. This side reaction is problematic for several reasons:

  • Yield Reduction: It consumes your starting material, directly lowering the yield of the intended product.

  • Purification Challenges: The debrominated byproduct often has similar polarity and chromatographic behavior to the desired product, making separation difficult and time-consuming.

  • Stoichiometric Imbalance: In multi-step syntheses, the formation of this byproduct disrupts the stoichiometry for subsequent reactions.

The 1,3-dihydroisobenzofuran core is relatively electron-rich, which can influence the reactivity of the C-Br bond, particularly in palladium-catalyzed reactions and during the formation of organometallic intermediates.

Q2: What are the primary chemical mechanisms responsible for debromination?

Debromination can occur through several pathways, largely dependent on the reaction type:

  • In Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck): The primary culprit is often a reductive dehalogenation or hydrodebromination pathway within the catalytic cycle.[1][3] After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can, under certain conditions, react with a hydride source instead of the intended coupling partner.[1] Sources of hydride can include solvents (like alcohols), water, the base, or even phosphine ligands.[1][3] Subsequent reductive elimination releases the debrominated product and regenerates the Pd(0) catalyst.

  • During Metal-Halogen Exchange (e.g., Lithiation, Grignard Formation): When forming an organolithium or Grignard reagent, the newly formed organometallic species is a potent base. If there are any available proton sources in the reaction mixture (e.g., trace water, acidic protons on other functional groups, or even the solvent itself), the organometallic intermediate can be quenched, effectively replacing the bromine with hydrogen after workup.[2] This process is often referred to as a Grignard degradation or hydrolysis of the organometallic reagent.[2]

Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section provides a structured approach to diagnosing and solving debromination issues in common reaction scenarios.

TroubleshootingWorkflow A Debromination Observed B Reaction Type? A->B C Pd Cross-Coupling (Suzuki, Heck, etc.) B->C Cross-Coupling D Metal-Halogen Exchange (Lithiation, Grignard) B->D Organometallic E Check Base & Solvent. Are they hydride donors? C->E F Optimize Catalyst & Ligand. Use bulky, e--rich ligands. C->F H Lower Temperature. Is reaction too hot? C->H G Ensure Strictly Anhydrous Conditions. Check solvent & glassware. D->G I Control Reagent Addition. Slow addition of organolithium? D->I

Caption: Troubleshooting decision tree for diagnosing debromination.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions

Problem: "I'm running a Suzuki-Miyaura coupling with this compound, but I'm getting a significant amount of 1,3-dihydroisobenzofuran as a byproduct."

This is a classic hydrodebromination issue. The key is to promote the desired transmetalation and reductive elimination steps while suppressing the undesired reductive dehalogenation pathway.

Causality & Solutions:

  • The Base: The choice of base is critical.[1] Strong, poorly soluble bases or those used with protic solvents can exacerbate the problem.[1] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to hydroxides or alkoxides, as they are less likely to generate hydride species.

  • The Ligand: The ligand stabilizes the palladium center and modulates its reactivity.[4][5] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are highly effective.[6][7] They accelerate the rate of oxidative addition and reductive elimination, outcompeting the debromination side reaction.[6]

  • The Solvent: While some Suzuki reactions use aqueous or alcohol-containing solvent systems, these can be a source of protons or hydrides.[1][3] Using anhydrous solvents like dioxane, toluene, or CPME can minimize this risk.[8] Always ensure your solvents are properly dried and degassed.

  • Temperature Control: Excessive heat can accelerate catalyst decomposition and side reactions.[8] Running the reaction at the lowest effective temperature (e.g., starting at 80 °C and slowly increasing if needed) can improve selectivity.

Ligand TypeExample LigandsRecommended BaseRationale & Comments
Buchwald Ligands SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Highest success rate. Bulky, electron-rich ligands promote fast, clean coupling and suppress reductive dehalogenation.[5][7]
Bidentate Ligands dppfK₂CO₃, K₃PO₄Good general-purpose ligands, but may be less effective than Buchwald ligands for challenging substrates.
Simple Monodentate PPh₃, P(t-Bu)₃K₂CO₃, CsFOften less effective. PPh₃ can be prone to decomposition at high temperatures. P(t-Bu)₃ is electron-rich but less common.
Scenario 2: Metal-Halogen Exchange (Lithiation)

Problem: "My attempt to form 4-lithio-1,3-dihydroisobenzofuran with n-BuLi resulted in a low yield. After quenching with an electrophile, I mostly recovered the debrominated starting material."

This indicates that the highly reactive aryllithium intermediate is being quenched by a proton source before it can react with your electrophile.

Causality & Solutions:

  • Strictly Anhydrous Conditions: This is non-negotiable. Glassware must be oven- or flame-dried under vacuum. Solvents (typically THF or diethyl ether) must be freshly distilled from a drying agent (e.g., sodium/benzophenone). Reagents should be handled under a positive pressure of an inert gas like argon.

  • Low Temperature: Lithium-halogen exchange is extremely fast, even at low temperatures.[9] Running the reaction at -78 °C (a dry ice/acetone bath) is standard practice.[10] This low temperature kinetically disfavors potential side reactions, such as proton abstraction from the solvent or other positions on the molecule.

  • Reagent Choice: While n-BuLi is common, t-BuLi can sometimes be more effective for rapid exchange at low temperatures.[11] However, its higher reactivity also makes it more sensitive to trace moisture.

  • Order of Addition: Add the alkyllithium reagent slowly and dropwise to the solution of this compound at -78 °C.[10] After a short stirring period (e.g., 15-30 minutes) to ensure complete exchange, add the electrophile directly to the cold reaction mixture.

SuzukiCycle cluster_0 Desired Catalytic Cycle cluster_1 Debromination Side Path A Pd(0)L₂ (Active Catalyst) B Ar-Pd(II)(Br)L₂ A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)(R)L₂ B->C Transmetalation (R-B(OH)₂) D Ar-Pd(II)(H)L₂ B->D Reaction with H⁻ source C->A Reductive Elimination (Ar-R) D->A Reductive Elimination E Ar-H (Debrominated Byproduct)

Caption: Suzuki catalytic cycle showing the undesired hydrodebromination pathway.

Detailed Experimental Protocol

Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol details the coupling of this compound with Phenylboronic acid as an example.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • SPhos Pd G2 (or similar Buchwald pre-catalyst) (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Oven-dried glassware, magnetic stir bar, condenser, and inert gas (Argon) setup

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, and the SPhos Pd G2 pre-catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Heating: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Avoid unnecessarily long reaction times, which can increase side product formation.[1]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-Phenyl-1,3-dihydroisobenzofuran.

References

Technical Support Center: Column Chromatography for Isobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isobenzofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address the specific challenges you may encounter during the column chromatography of these unique heterocyclic compounds.

The purification of isobenzofuran derivatives can be challenging due to their inherent reactivity and potential instability.[1] This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying isobenzofuran derivatives by column chromatography?

A1: The main challenges stem from the chemical nature of the isobenzofuran core. These compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2][3][4] Additionally, their polarity can vary widely based on substitution, making the selection of an appropriate mobile phase crucial for achieving good separation. The inherent reactivity of some isobenzofurans means they can polymerize or react on the column if the purification is not performed efficiently.[1]

Q2: What is the recommended stationary phase for the column chromatography of isobenzofuran derivatives?

A2: Standard silica gel 60 is the most common stationary phase for purifying isobenzofuran derivatives.[5][6] However, due to the potential for acid-catalyzed degradation, it is essential to assess the stability of your specific derivative on silica gel before committing to a large-scale purification.[3][4]

  • For acid-sensitive derivatives: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2][4][7] You can also explore bonded phases such as diol or cyano columns, which are less reactive.[7]

Q3: How do I select an appropriate solvent system for my isobenzofuran derivative?

A3: The ideal solvent system provides good separation of your target compound from impurities with a retention factor (Rf) between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate.[8]

  • Step-by-Step Solvent System Selection:

    • Start with a standard solvent system: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point for many organic compounds.[9][10][11]

    • Run TLC plates: Spot your crude reaction mixture on a TLC plate and develop it in different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

    • Analyze the results: Observe the separation of the spots. If your compound has a very low Rf (stays near the baseline), you need a more polar solvent system. If it has a very high Rf (runs with the solvent front), you need a less polar system.[8]

    • Optimize for resolution: The goal is to find a solvent system where your desired compound's spot is well-separated from all other spots.

Q4: How can I visualize my isobenzofuran derivative on a TLC plate?

A4: Many isobenzofuran derivatives are UV-active due to their aromatic nature, so they can be visualized under a UV lamp (254 nm).[5][12] If your compound is not UV-active or for better visualization, you can use a staining solution.

  • Common TLC Stains:

    • Potassium permanganate (KMnO4) stain: This is a good general stain for oxidizable functional groups and will appear as yellow spots on a purple background.[13][14]

    • p-Anisaldehyde stain: This stain can produce a range of colors with different functional groups upon heating.[14]

    • Phosphomolybdic acid (PMA) stain: This is another general stain that visualizes most organic compounds as dark blue or green spots on a yellow-green background after heating.[14]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of isobenzofuran derivatives and provides actionable solutions.

Problem 1: My isobenzofuran derivative is decomposing on the silica gel column.

  • Symptoms:

    • Streaking on the TLC plate.[15]

    • Appearance of new, more polar spots during the column run.

    • Low recovery of the desired product.

    • A colored band of decomposition products at the top of the column.

  • Causality: The acidic silanol groups on the surface of silica gel can catalyze the degradation of sensitive functional groups or the isobenzofuran ring itself.[2][16]

  • Solutions:

    • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by preparing a slurry of the silica gel in your chosen eluent containing a small amount of a neutralizer, such as 1% triethylamine.[7]

    • Switch to a Different Stationary Phase: As mentioned in the FAQs, neutral alumina is a good alternative for acid-sensitive compounds.[2][4][7] For very sensitive compounds, consider using a bonded phase like diol or cyano.[7]

    • Perform Flash Chromatography: Running the column quickly under pressure (flash chromatography) minimizes the contact time between your compound and the stationary phase, reducing the opportunity for degradation.[2]

Problem 2: I am getting poor separation of my isobenzofuran derivative from impurities.

  • Symptoms:

    • Co-elution of your product with impurities.

    • Overlapping spots on the TLC analysis of column fractions.

  • Causality: The chosen solvent system may not have the optimal polarity or selectivity to resolve the components of your mixture.

  • Solutions:

    • Optimize the Mobile Phase:

      • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity during the run. This can help to separate compounds with a wider range of polarities.

      • Try Different Solvent Systems: If a hexanes/ethyl acetate system is not working, explore other solvent combinations. For example, dichloromethane/methanol can be effective for more polar compounds.[5][6] Toluene can also offer different selectivity compared to ethyl acetate.[10]

    • Improve Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure you pack the column as a uniform slurry to create a homogenous stationary phase bed.

    • Sample Loading: Load your sample onto the column in a minimal amount of solvent. Using too much solvent to load the sample will result in a broad initial band and poor separation.

Problem 3: My isobenzofuran derivative is not eluting from the column.

  • Symptoms:

    • Your product remains at the top of the column even with a highly polar mobile phase.

    • No product is detected in the collected fractions.

  • Causality: Your compound may be too polar for the chosen solvent system, or it may be irreversibly binding to the stationary phase. In some cases, the compound may have decomposed at the origin.[3][4]

  • Solutions:

    • Drastically Increase Solvent Polarity: If you are using a hexanes/ethyl acetate system, try switching to a more polar mixture like dichloromethane/methanol.[5][6] In extreme cases, a "methanol purge" where you run 100% methanol through the column can elute very polar compounds.[17]

    • Check for Decomposition: Before concluding that your compound is irreversibly bound, confirm that it has not decomposed at the top of the column. You can do this by carefully collecting a small amount of the silica from the top of the column, extracting it with a very polar solvent like methanol, and analyzing the extract by TLC.

    • Consider Reversed-Phase Chromatography: If your isobenzofuran derivative is highly polar, reversed-phase chromatography may be a more suitable purification method. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[18]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Selection using TLC

This protocol outlines a systematic approach to finding an optimal solvent system for the purification of your isobenzofuran derivative.

  • Prepare TLC Chambers: Prepare three separate TLC developing chambers with the following solvent systems:

    • Chamber 1: 20% Ethyl Acetate in Hexanes

    • Chamber 2: 100% Dichloromethane

    • Chamber 3: 5% Methanol in Dichloromethane

  • Spot the TLC Plate: On a single TLC plate, carefully spot your crude reaction mixture in three separate lanes.

  • Develop the Plate: Place the TLC plate in a chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp and/or with a suitable stain. Calculate the Rf value for your desired compound in each solvent system. The ideal system will give an Rf value between 0.25 and 0.35 with good separation from impurities.[8]

Table 1: Example Solvent Systems for Isobenzofuran Derivatives
Derivative TypeStationary PhaseExample Mobile PhaseReference
Spiro[isobenzofuran-1,4'-piperidine] derivativesSilica GelDichloromethane/Methanol (gradient from 98:2 to 95:5)[5][6]
Substituted IsobenzofuranSilica GelCyclohexane/Ethyl Acetate (8:2)[19]
Isobenzofuranone derivativesHigh-Speed Counter-Current Chromatographyn-hexane-ethyl acetate-methanol-water (7:3:5:5, v/v)[20]

Visual Workflow and Logic Diagrams

Diagram 1: Troubleshooting Workflow for Poor Separation

This diagram illustrates a logical approach to troubleshooting poor separation during the column chromatography of isobenzofuran derivatives.

PoorSeparation start Poor Separation Observed check_tlc Re-evaluate TLC Data Is Rf optimal (0.25-0.35)? start->check_tlc optimize_solvent Optimize Mobile Phase (Gradient or different solvents) check_tlc->optimize_solvent No check_packing Check Column Packing (Uniformity, no cracks) check_tlc->check_packing Yes success Improved Separation optimize_solvent->success repack_column Repack Column Carefully check_packing->repack_column No check_loading Review Sample Loading (Minimal solvent volume) check_packing->check_loading Yes repack_column->success reload_sample Reload Sample Concentrated check_loading->reload_sample No check_loading->success Yes reload_sample->success

Caption: A decision tree for troubleshooting poor chromatographic separation.

Diagram 2: Stationary Phase Selection for Sensitive Compounds

This diagram outlines the decision-making process for selecting an appropriate stationary phase when dealing with potentially unstable isobenzofuran derivatives.

StationaryPhaseSelection start Start: Purifying Isobenzofuran Derivative test_stability Test Compound Stability on Silica TLC (e.g., 2D TLC) start->test_stability use_silica Proceed with Standard Silica Gel Column test_stability->use_silica Stable consider_alternatives Compound is Unstable test_stability->consider_alternatives Unstable deactivate_silica Option 1: Deactivate Silica (e.g., with Triethylamine) consider_alternatives->deactivate_silica use_alumina Option 2: Use Neutral Alumina consider_alternatives->use_alumina use_bonded Option 3: Use Bonded Phase (Diol, Cyano) consider_alternatives->use_bonded final_choice Select Appropriate Alternative and Proceed with Column deactivate_silica->final_choice use_alumina->final_choice use_bonded->final_choice

Caption: A guide for selecting the right stationary phase for sensitive compounds.

References

  • Cai, Y. et al. (2009). Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. PubMed. Available at: [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. Available at: [Link]

  • Abatematteo, F. S. et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. ACS Chemical Neuroscience. Available at: https://pubs.acs.org/doi/10.1021/acschemneuro.2c00717
  • Beilstein Journals. Supporting Information Preparation and isolation of isobenzofuran. Available at: [Link]

  • Abatematteo, F. S. et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PMC. Available at: [Link]

  • Nakatsugawa, E. et al. Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions. ChemRxiv. Available at: [Link]

  • Oledzka, G. et al. Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma. PubMed. Available at: [Link]

  • SIELC Technologies. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • D'Orazio, G. et al. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. MDPI. Available at: [Link]

  • Herges, R. et al. (2017). Preparation and isolation of isobenzofuran. CORE. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Reddit. (2022). Alternative stationary phases. r/Chempros. Available at: [Link]

  • National Institutes of Health. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. YouTube. Available at: [Link]

  • Wikipedia. Isobenzofuran. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. Available at: [Link]

  • Fried, B. & Sherma, J. Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Available at: [Link]

  • IJMCA. Medicinal Chemistry & Analysis. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • King Group. Successful Flash Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (2017). Product decomposed on silica gel. Available at: [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available at: [Link]

  • Royal Society of Chemistry. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry. Available at: [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Available at: [Link]

  • Stains for Developing TLC Plates. Available at: [Link]

  • Reddit. (2010). AskChem: Do primary bromides decompose on silica?. r/chemistry. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available at: [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. Available at: [Link]

Sources

Technical Support Center: Managing Solubility of 4-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-1,3-dihydroisobenzofuran. This resource is designed for researchers, medicinal chemists, and drug development scientists to provide expert guidance on overcoming the solubility challenges associated with this versatile synthetic intermediate. As a key building block in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) agents, its effective use in subsequent reactions and biological assays is paramount.[1] This guide provides in-depth, practical solutions in a direct question-and-answer format.

Section 1: Physicochemical Profile & Solubility Overview (FAQ)

This section addresses the most common initial questions regarding the fundamental properties of this compound, which are critical for understanding its solubility behavior.

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the molecule's intrinsic properties is the first step in developing a robust solubilization strategy. Key identifiers and computed properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇BrOPubChem[2]
Molecular Weight 199.04 g/mol PubChem[2]
CAS Number 1402667-16-6PubChem[2]
Appearance Solid (predicted)---
Predicted XlogP 1.8PubChem[2][3]

The predicted octanol-water partition coefficient (XlogP) of 1.8 indicates that the compound is moderately lipophilic (hydrophobic).[2][3] A positive logP value suggests a preference for a lipid-like environment over an aqueous one, which is a primary indicator of low aqueous solubility.[4]

Q2: What is the expected aqueous solubility of this compound?

Q3: What organic solvents are recommended for creating high-concentration stock solutions?

A3: For creating primary stock solutions (typically at 1-20 mM), a high-quality, anhydrous grade of an appropriate organic solvent is essential. Based on the compound's structure and common practices for similar heterocyclic compounds, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for dissolving a wide range of compounds for biological screening due to its high dissolving power for both polar and nonpolar molecules.[8]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is also an excellent choice for many poorly soluble compounds. It is frequently used in organic synthesis involving phthalan-related structures.[9][10]

  • Ethanol (EtOH): A polar protic solvent that can be effective, particularly if a less toxic solvent than DMSO or DMF is required for the experimental system.

  • Tetrahydrofuran (THF): While a good solvent for many organic compounds, its use should be carefully considered due to its potential to form explosive peroxides over time. It is often used in the synthesis of related compounds.[9][10]

Section 2: Troubleshooting Guide: Preparing Solutions

This section provides solutions to specific problems encountered during the preparation of stock and working solutions.

Q: My compound won't dissolve in my chosen organic solvent to make a stock solution. What should I do?

A: If you are having difficulty dissolving the solid material, it is likely due to either insufficient solvent volume or high lattice energy of the crystalline solid.

  • Causality: The energy required to break the crystal lattice of the solid must be overcome by the energy of solvation.

  • Solution Pathway:

    • Increase Solvent Volume: First, try adding more solvent to decrease the concentration.

    • Apply Gentle Heating: Warm the solution gently (e.g., to 30-40°C) in a water bath. This increases the kinetic energy of the solvent molecules, aiding in the dissolution process.

    • Use Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which helps to break apart solid aggregates and increase the surface area available for solvation.

    • Switch Solvents: If the above steps fail, consider switching to a stronger solvent. If you started with ethanol, move to DMSO or DMF.

Q: I successfully made a DMSO stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?

A: This is a very common problem known as "crashing out."

  • Causality: When a small volume of a highly concentrated organic stock solution is added to a large volume of an aqueous buffer (an "anti-solvent"), the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate before it can be fully dispersed. The final concentration of the organic solvent may also be too low to keep the compound in solution.

  • Troubleshooting Workflow:

G cluster_0 Initial Checks & Simple Fixes cluster_1 Advanced Dilution & Formulation Techniques start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final working concentration and re-test. check_conc->reduce_conc Yes check_dmso Is final DMSO % too low? (e.g., <0.1%) check_conc->check_dmso No end Solution Achieved reduce_conc->end increase_dmso Increase final DMSO to 0.5% (if tolerated by assay). check_dmso->increase_dmso Yes serial_dilution Perform serial dilutions in buffer instead of a single large dilution. check_dmso->serial_dilution No increase_dmso->end pre_warm Pre-warm the aqueous buffer to 37°C before adding the stock solution. serial_dilution->pre_warm serial_dilution->end vortex Add stock solution to the buffer while vortexing for rapid dispersion. pre_warm->vortex pre_warm->end co_solvent Use a co-solvent system (e.g., with PEG 400 or ethanol). vortex->co_solvent If precipitation persists vortex->end co_solvent->end

Caption: Troubleshooting workflow for compound precipitation.

Q: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: To maintain scientific integrity, the concentration of the vehicle (solvent) must be kept below a level that induces cytotoxicity or other off-target effects.

  • General Rule: For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v). A concentration of 0.1% or lower is often recommended as a starting point.[8]

  • Trustworthiness through Controls: You must run a "vehicle control" in your experiment. This control group is treated with the same final concentration of DMSO (or other solvent) as your experimental groups, but without the compound. This allows you to validate that any observed effects are due to your compound and not the solvent.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for common tasks. Adherence to these steps will ensure reproducibility and accuracy.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration, validated stock solution of this compound for storage and subsequent dilution.

Materials:

  • This compound (MW: 199.04 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sonicator bath

  • Calibrated micropipettes

Procedure:

  • Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 199.04 g/mol * (1000 mg / 1 g) = 1.99 mg

  • Weighing: Tare the amber vial on the analytical balance. Carefully weigh out approximately 1.99 mg of the compound directly into the vial. Record the exact mass.

  • Solvent Addition: Based on the exact mass recorded, calculate the precise volume of DMSO to add.

    • Volume (µL) = [Mass (mg) / 199.04 ( g/mol )] * [1 / 10 (mmol/L)] * 1,000,000 (µL/L)

    • Example: For an actual mass of 2.05 mg, the required DMSO volume is: (2.05 / 199.04) * (1/10) * 1,000,000 = 1030 µL.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap the vial tightly.

  • Vortex & Sonicate: Vortex the vial for 30 seconds. If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid has completely dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Enhancing Solubility with a Co-Solvent System

Objective: To prepare a working solution in an aqueous buffer for a compound that precipitates from a pure DMSO stock, using a co-solvent approach. Co-solvents work by reducing the polarity of the aqueous phase, thereby increasing the solubility of non-polar compounds.[11]

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Polyethylene Glycol 400 (PEG 400) or Ethanol

  • Target aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare an Intermediate Stock: Create a 1 mM intermediate solution in a 1:1 (v/v) mixture of DMSO and PEG 400.

    • Pipette 50 µL of the 10 mM DMSO stock into a microcentrifuge tube.

    • Add 50 µL of PEG 400.

    • Add 400 µL of the target aqueous buffer.

    • Vortex thoroughly. This creates a 1 mM solution in a solvent system of 10% DMSO / 10% PEG 400 / 80% buffer.

  • Prepare the Final Working Solution: Dilute the 1 mM intermediate stock into the final aqueous buffer to achieve the desired working concentration.

    • Example: To make a 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of the aqueous buffer.

  • Final Solvent Concentration: The final solvent concentration in this example would be 0.1% DMSO and 0.1% PEG 400, which is well-tolerated by most biological systems.

  • Control Group: Remember to prepare a vehicle control containing the exact same final concentrations of DMSO and PEG 400.

Section 4: Analytical & Quantification

Q: How can I confirm the concentration of my stock solution and check for degradation?

A: Verifying the concentration and purity of your stock solution is a critical component of a self-validating experimental system.

  • HPLC-UV: High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for quantifying chromophoric compounds like this compound.[12]

    • Principle: A C18 reverse-phase column is typically used. The concentration is determined by comparing the peak area of your sample to a calibration curve generated from standards of known concentration.

    • Purity: The presence of unexpected peaks in the chromatogram can indicate impurities or degradation products.

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers higher sensitivity and selectivity. It is particularly useful for quantifying the compound in complex biological matrices.[12] It confirms both the retention time and the mass-to-charge ratio of the analyte, providing a high degree of confidence in its identity.

Section 5: Diagrams & Workflows
Solvent Selection Decision Tree

This diagram provides a logical pathway for selecting an appropriate solvent system based on the experimental context.

G cluster_synthesis Organic Synthesis cluster_bioassay Biological Assay / Screening start Start: Need to Solubilize This compound q1 What is the application? start->q1 synthesis_solvents Use aprotic solvents: - DMF - THF - Dodecane - Acetonitrile q1->synthesis_solvents Synthesis q2 Is this for a stock solution or a working solution? q1->q2 Biological Assay stock Prepare high-concentration stock solution (1-20 mM) in 100% DMSO. q2->stock Stock working Prepare final working solution in aqueous buffer. q2->working Working q3 Does it precipitate in buffer? working->q3 no_precip Proceed with experiment. (Final DMSO <= 0.5%) q3->no_precip No yes_precip Use solubility enhancement: - Serial Dilution - Co-solvents (PEG 400) - Surfactants (e.g., Tween-80) q3->yes_precip Yes

Caption: Decision tree for solvent selection.

Section 6: References
  • Phthalide - Solubility of Things . (n.d.). Retrieved December 5, 2025, from [Link]

  • This compound . (n.d.). MySkinRecipes. Retrieved December 5, 2025, from [Link]

  • Ferreira, L. G., et al. (2018). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones . Molecules, 23(10), 2469. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques . ISRN pharmaceutics, 2012, 195727. [Link]

  • This compound . (n.d.). PubChem. Retrieved December 5, 2025, from [Link]

  • LogP—Making Sense of the Value . (n.d.). ACD/Labs. Retrieved December 5, 2025, from [Link]

  • Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database . Journal of Chemical Information and Modeling, 51(9), 2384-2394. [Link]

  • This compound (C8H7BrO) . (n.d.). PubChemLite. Retrieved December 5, 2025, from [Link]

  • Brown, C. K., Chokshi, H. P., & Nickerson, B. (2004). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds . Dissolution Technologies, 11(3), 6-11. [Link]

  • Brown, C. K., Chokshi, H. P., Nickerson, B., et al. (2004). Acceptable analytical practices for dissolution testing of poorly soluble compounds . Pharmaceutical Technology, 28(8), 56-65. [Link]

  • Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., & Dhooghe, M. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch . Molecules, 24(11), 2125. [Link]

  • Goryacheva, O. A., et al. (2024). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water . Molecules, 29(1), 123. [Link]

  • Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., & Dhooghe, M. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch . Molecules, 24(11), 2125. [Link]

  • Kage, M., et al. (2016). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine . Chemical Science, 7(12), 7079-7084. [Link]

  • Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs . Acta Pharmaceutica Sinica B, 12(6), 2567-2586. [Link]

  • Kage, M., et al. (2016). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine . Chemical Science. [Link]

  • Kage, M., et al. (2016). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine . Chemical Science, 7(12), 7079-7084. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions . ACS Omega, 5(29), 18096-18103. [Link]

  • Zhang, J., et al. (2017). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method . Journal of computational chemistry, 38(19), 1647-1655. [Link]

  • Asati, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds . Current Pharmaceutical Design, 28(1), 5-21. [Link]

  • Kuş, N. Ş. (2013). One-step synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives in subcritical media . Monatshefte für Chemie-Chemical Monthly, 144(4), 545-551. [Link]

  • Kage, M., et al. (2016). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine . Chemical Science, 7(12), 7079-7084. [Link]

  • Al-Asmari, A. I., et al. (2017). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review . Journal of analytical toxicology, 41(3), 183-195. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectrum of 4-Bromo-1,3-dihydroisobenzofuran: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique in this endeavor, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-1,3-dihydroisobenzofuran, a substituted phthalide derivative of interest in medicinal chemistry. Due to the limited availability of its experimental spectrum, this guide presents a comparative analysis, contrasting the known spectrum of the parent compound, 1,3-dihydroisobenzofuran, with a predicted spectrum for its brominated analogue. This approach not only illuminates the structural nuances of the target molecule but also serves as a practical example of spectral interpretation and prediction.

The Foundational Spectrum: ¹H NMR of 1,3-Dihydroisobenzofuran

To understand the impact of the bromine substituent, we must first examine the ¹H NMR spectrum of the parent molecule, 1,3-dihydroisobenzofuran (also known as phthalan). The simplicity of its spectrum provides a clean baseline for our comparative study.

The ¹H NMR spectrum of 1,3-dihydroisobenzofuran, recorded in deuterochloroform (CDCl₃), exhibits two main signals. The aromatic protons, being chemically equivalent due to the molecule's symmetry, produce a multiplet in the aromatic region. The four benzylic protons of the dihydrofuran ring are also chemically equivalent and appear as a singlet in the upfield region.

Table 1: Experimental ¹H NMR Data for 1,3-Dihydroisobenzofuran

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H~7.24 - 7.19Multiplet4HAromatic Protons (H-4, H-5, H-6, H-7)
CH₂~5.09Singlet4HBenzylic Protons (H-1, H-3)

Data sourced from SpectraBase.[1][2]

The multiplet for the aromatic protons arises from the complex spin-spin coupling between the ortho, meta, and para protons on the benzene ring. The singlet for the benzylic protons indicates that there are no adjacent protons to couple with, which is consistent with the structure.

Predicting the Spectroscopic Signature: The ¹H NMR Spectrum of this compound

The introduction of a bromine atom at the C-4 position dramatically alters the electronic environment of the molecule, leading to predictable changes in the ¹H NMR spectrum. Bromine is an electronegative atom that also possesses lone pairs of electrons, allowing it to exert both inductive and resonance effects.

Anticipated Effects of the Bromine Substituent:

  • Inductive Effect: Bromine's electronegativity will withdraw electron density from the aromatic ring through the sigma bonds. This deshielding effect is strongest on the ortho protons (H-5) and diminishes with distance.

  • Resonance Effect: The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. This electron-donating resonance effect increases electron density, particularly at the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deshielding of the aromatic protons.

  • Symmetry Breaking: The bromine substituent destroys the plane of symmetry present in the parent compound. Consequently, the aromatic protons (H-5, H-6, and H-7) are no longer chemically equivalent and are expected to give rise to distinct signals. Similarly, the two sets of benzylic protons (at C-1 and C-3) are now diastereotopic and should, in principle, appear as separate signals.

Based on these principles, we can predict the ¹H NMR spectrum of this compound.

Table 2: Predicted ¹H NMR Data for this compound and Comparison with 1,3-Dihydroisobenzofuran

Proton1,3-Dihydroisobenzofuran (Experimental, δ ppm)This compound (Predicted, δ ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-5~7.24 - 7.19 (multiplet)~7.40DoubletJortho ≈ 7-9Deshielded due to proximity to the electron-withdrawing bromine atom. Coupled only to H-6.
H-6~7.24 - 7.19 (multiplet)~7.15Triplet (or dd)Jortho ≈ 7-9, Jmeta ≈ 2-3Expected to be the least shifted aromatic proton. Coupled to both H-5 and H-7.
H-7~7.24 - 7.19 (multiplet)~7.25DoubletJortho ≈ 7-9Slightly deshielded compared to the parent compound. Coupled only to H-6.
H-1 & H-3~5.09 (singlet)~5.10Singlet (or two closely spaced singlets)-Minimal expected shift due to distance from the bromine. The diastereotopic nature may lead to two distinct signals, but they are likely to be very close or overlap.

This predictive analysis highlights the power of understanding substituent effects in NMR spectroscopy. The once simple spectrum of the parent compound is expected to become more complex, providing a richer set of data for structural confirmation.

Acquiring High-Fidelity Data: A Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound or similar compounds, the following experimental protocol is recommended.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of the purified solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its good solubilizing power for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, 5 mm NMR tube.

Step 2: Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment on a 400 MHz spectrometer, typical parameters would include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

  • Acquire the Free Induction Decay (FID) data.

Step 3: Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

Visualizing the Workflow: From Sample to Structure

The process of ¹H NMR spectral analysis can be visualized as a systematic workflow, ensuring a thorough and accurate interpretation of the data.

Caption: Workflow for ¹H NMR Spectral Acquisition and Analysis.

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1,3-Dihydro isobenzofuran. Wiley-VCH GmbH. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
  • PubChem. 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts. [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Analysis of 4-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. In this context, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as an indispensable tool. This guide provides an in-depth analysis of the 13C NMR spectrum of 4-Bromo-1,3-dihydroisobenzofuran, a key intermediate in the synthesis of various biologically active molecules.[1] By comparing its spectral features with those of its parent compound and other relevant analogues, we will illuminate the subtle yet significant electronic effects of bromine substitution on this heterocyclic framework.

The Foundational Principles: Understanding 13C NMR in Aromatic Systems

13C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. In aromatic systems, the chemical shifts of the carbon atoms are influenced by a combination of inductive effects, resonance effects, and for heavier halogens, the "heavy atom effect."

The bromine atom in this compound exerts a complex influence on the 13C NMR spectrum. Its electronegativity leads to an inductive withdrawal of electron density from the directly attached carbon (the ipso-carbon) and, to a lesser extent, from neighboring carbons. However, bromine also possesses lone pairs of electrons that can participate in resonance, donating electron density back into the aromatic ring. A crucial, and often counterintuitive, phenomenon is the "heavy atom effect," where the large electron cloud of bromine can cause a shielding effect on the ipso-carbon, shifting its resonance upfield (to a lower ppm value) contrary to what would be expected based on electronegativity alone.[2]

Experimental Protocol for High-Resolution 13C NMR Spectroscopy

Achieving a high-quality 13C NMR spectrum is paramount for accurate structural analysis. The following protocol outlines the key steps for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (for a 500 MHz Spectrometer):

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).

  • Pulse Angle: A 30° pulse angle is recommended to allow for faster repetition rates without saturating the signals.

  • Spectral Width: A spectral width of 0 to 200 ppm will encompass the expected chemical shifts for most organic molecules.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of all carbon nuclei, ensuring more accurate signal integration, although routine 13C NMR is not typically used for quantitative analysis.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

Spectral Analysis and Comparison

Table 1: Predicted 13C NMR Chemical Shifts for this compound and Experimental Data for 1,3-dihydroisobenzofuran.

Carbon Atom1,3-dihydroisobenzofuran (Experimental, ppm)This compound (Predicted, ppm)Rationale for Prediction
C1, C372.9~72Minimal change expected as these carbons are distant from the substituent.
C3a, C7a139.8C3a: ~141, C7a: ~138Bromine at C4 will have a moderate deshielding effect on the ortho carbon (C3a) and a smaller effect on the meta carbon (C7a).
C4, C7127.1C4: ~120, C7: ~128The ipso-carbon (C4) is expected to be shifted upfield due to the heavy atom effect of bromine. The para carbon (C7) will experience a slight deshielding effect.
C5, C6121.1C5: ~124, C6: ~122The ortho (C5) and meta (C6) carbons to the bromine will be deshielded due to inductive effects.

Visualizing the Workflow

The process of 13C NMR analysis, from sample preparation to final spectral interpretation, can be visualized as a systematic workflow.

a_senior_application_scientist_s_guide_to_the_13c_nmr_analysis_of_4_bromo_1_3_dihydroisobenzofuran Workflow for 13C NMR Analysis cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter setup Set NMR Parameters filter->setup Insert into Spectrometer acquire Acquire Free Induction Decay (FID) setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Peaks reference->assign compare Compare with Analogues assign->compare elucidate Elucidate Structure compare->elucidate

Caption: A flowchart illustrating the key stages of 13C NMR analysis.

Comparative Analysis with Other Substituted Isobenzofurans

To further contextualize the predicted spectrum of this compound, it is instructive to examine the 13C NMR data of other substituted analogues. This comparative approach allows for a more nuanced understanding of how different substituents modulate the electronic landscape of the isobenzofuran core.

Table 2: 13C NMR Chemical Shifts for Selected Substituted Isobenzofuranones.

CompoundC4 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)Reference
6-chloroisobenzofuran-1(3H)-one127.5125.6135.3123.4[3]
6-bromoisobenzofuran-1(3H)-one127.8123.7137.1123.0[3]

Note: The numbering for isobenzofuran-1(3H)-one differs slightly from 1,3-dihydroisobenzofuran.

The data in Table 2, while for a different oxidation state of the heterocyclic ring, still provides valuable insights. The chemical shifts of the aromatic carbons are clearly influenced by the nature and position of the halogen substituent. This data reinforces the expected shifts in our target molecule, where the carbon atoms ortho and para to the bromine will experience the most significant changes in their chemical shifts.

Conclusion and Future Directions

The 13C NMR analysis of this compound, while seemingly straightforward, reveals the intricate interplay of electronic effects governed by the bromine substituent. Through a combination of established NMR principles, a robust experimental protocol, and comparative analysis with related structures, we can confidently predict and interpret its 13C NMR spectrum. This guide serves as a testament to the power of 13C NMR spectroscopy in the structural elucidation of complex organic molecules, a critical step in the journey of drug discovery and development. Future work should focus on the synthesis and definitive spectral characterization of this compound to validate the predictions outlined herein and to further expand the spectral library of these important heterocyclic compounds.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

  • (2021). Supporting Information. [Link]

  • (2018). Supporting Information. [Link]

Sources

Comparative Analysis of Mass Spectrometry Fragmentation: A Predictive Guide to 4-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-1,3-dihydroisobenzofuran. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages foundational mass spectrometry principles and comparative data from its constituent chemical moieties to construct a reliable predictive model. This approach is invaluable for researchers in synthetic chemistry and drug development for confirming product identity, identifying impurities, and elucidating the structure of novel related compounds.

Introduction to the Analytical Challenge

This compound (MW: 199.04 g/mol , Formula: C₈H₇BrO) is a heterocyclic building block utilized in the synthesis of various bioactive molecules and pharmaceutical intermediates.[1][] Mass spectrometry is a cornerstone analytical technique for the structural confirmation of such synthetic products, providing a molecular fingerprint based on mass-to-charge ratio (m/z).[3][4] The power of mass spectrometry lies not only in determining the molecular weight but also in analyzing the fragmentation pattern, which offers deep structural insights.[5][6]

This guide will first deconstruct the fragmentation of the parent scaffold, 1,3-dihydroisobenzofuran (phthalan), using experimental data. It will then overlay the predictable and well-documented fragmentation behavior of brominated aromatic systems to build a comprehensive fragmentation map for the title compound.

Foundational Principles of Fragmentation

Electron Ionization (EI) mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M+•).[6] This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, charged fragments that are subsequently detected.[7] The fragmentation of this compound is governed by several key factors:

  • The Isotopic Signature of Bromine: A crucial diagnostic feature is the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[8] Consequently, any fragment containing a single bromine atom will manifest as a pair of peaks (an "isotopic doublet") at m/z and m/z+2 with a characteristic ~1:1 intensity ratio.[9]

  • Stability of Aromatic Systems: The benzene ring imparts significant stability, often resulting in a prominent molecular ion peak.[9]

  • Benzylic and Ether Linkage Cleavage: The bonds adjacent to the aromatic ring (benzylic position) and the ether oxygen (alpha-cleavage) are preferential sites for fragmentation due to the resonance stabilization of the resulting carbocations.[9]

Comparative Fragmentation Analysis

The Core Scaffold: Fragmentation of 1,3-Dihydroisobenzofuran (Phthalan)

To understand our target molecule, we must first analyze its unsubstituted core. The experimental EI-MS data for 1,3-dihydroisobenzofuran (phthalan) is available from the NIST Mass Spectrometry Data Center.[10][11]

Experimental Data for 1,3-Dihydroisobenzofuran (Phthalan)

m/zRelative IntensityProposed FragmentNotes
120Moderate[C₈H₈O]⁺•Molecular Ion (M⁺•)
119Moderate[C₈H₇O]⁺Loss of a hydrogen radical (•H)
91 100 (Base Peak) [C₇H₇]⁺ Tropylium Ion
92High[C₇H₈]⁺•Hydrogen rearrangement and loss of CO

The fragmentation is dominated by the formation of the m/z 91 ion. This is not simply a benzyl cation but the highly stable, aromatic tropylium ion ([C₇H₇]⁺).[8] Its formation involves the cleavage of the benzylic C-O bond and the other CH₂ group, followed by the loss of a formaldehyde radical equivalent (•CH₂O) and rearrangement. This pathway is a powerful diagnostic tool for structures containing this bicyclic ether system.

cluster_phthalan Phthalan Fragmentation mol [Phthalan]⁺• m/z 120 frag119 [M-H]⁺ m/z 119 mol->frag119 - •H frag91 [Tropylium Ion]⁺ m/z 91 (Base Peak) mol->frag91 - •CH₂O, Rearrangement

Caption: Key fragmentation pathways of 1,3-Dihydroisobenzofuran (Phthalan).

Predictive Fragmentation of this compound

By combining the known behavior of the phthalan core with the influence of the bromine substituent, we can predict the major fragmentation pathways.

Predicted Major Fragments for this compound

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonFragmentation PathwayExpected Abundance
198 / 200[C₈H₇BrO]⁺•Molecular Ion (M⁺•) High
119[C₈H₇O]⁺Loss of •Br (from m/z 198/200)High
169 / 171[C₇H₆Br]⁺Loss of CH₂O (from m/z 198/200)Moderate to High
118[C₈H₆O]⁺•Loss of HBr (from m/z 198/200)Moderate
90[C₇H₆]⁺Loss of •Br from [M-CH₂O]⁺Moderate

Mechanistic Discussion:

  • Molecular Ion (m/z 198/200): A strong molecular ion peak doublet is expected due to the stability of the aromatic ring. The ~1:1 ratio of these peaks is the primary confirmation of a monobrominated compound.[8]

  • Loss of Bromine (m/z 119): Cleavage of the C-Br bond is a highly favorable process, leading to the loss of a bromine radical (•Br).[12] This results in a prominent fragment at m/z 119, corresponding to the radical cation of the phthalan core, [C₈H₇O]⁺. This fragment would subsequently decay to produce ions seen in the phthalan spectrum, such as m/z 91.

  • Loss of Formaldehyde (m/z 169/171): Analogous to the formation of the tropylium ion from phthalan, the primary fragmentation of the ring system is expected to be the loss of the CH₂-O-CH₂ unit. The loss of neutral formaldehyde (CH₂O, 30 Da) from the molecular ion would generate the brominated tropylium cation (or a structural isomer) at m/z 169 and 171. This would be a key diagnostic fragment doublet.

  • Loss of Hydrogen Bromide (m/z 118): The elimination of a neutral HBr molecule (80/82 Da) is another common pathway for brominated compounds. This would lead to a fragment ion at m/z 118.

cluster_pathways Predicted Fragmentation Pathways mol [this compound]⁺• m/z 198/200 frag_loss_br [M-Br]⁺ m/z 119 mol->frag_loss_br - •Br frag_loss_ch2o [M-CH₂O]⁺ m/z 169/171 mol->frag_loss_ch2o - CH₂O frag_loss_hbr [M-HBr]⁺• m/z 118 mol->frag_loss_hbr - HBr frag_tropylium [Tropylium Ion]⁺ m/z 91 frag_loss_br->frag_tropylium - C₂H₂O frag_dehalo [M-CH₂O-Br]⁺ m/z 90 frag_loss_ch2o->frag_dehalo - •Br

Caption: Predicted EI fragmentation map for this compound.

Recommended Experimental Protocol: GC-MS Analysis

To validate this predictive model, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC System:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS System:

    • Interface Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

This self-validating protocol ensures good chromatographic separation and provides the classic, library-comparable EI fragmentation pattern.

Conclusion

While a published spectrum for this compound is not available, a robust and scientifically-grounded fragmentation pattern can be confidently predicted. The analysis anticipates a strong molecular ion doublet at m/z 198/200 , with key fragment ions resulting from the loss of a bromine radical (to m/z 119) and the loss of formaldehyde (to m/z 169/171) . The presence and relative intensities of these fragments provide a multi-faceted confirmation of the molecule's structure. This comparative and predictive approach empowers researchers to interpret their own experimental data with a high degree of confidence, facilitating the unambiguous identification of their target compound.

References

  • Belfast, Q. U. (n.d.). Study of the mass spectrometric behaviour of phthalocyanine and azo dyes using electrospray ionisation and matrix-assisted laser desorption/ionisation. Queen's University Belfast Research Portal.
  • Al-Ameri, M., Harrad, S., & Abdallah, M. A. E. (2014).
  • SpectraBase. (n.d.). 1-(3',4'-Dimethoxyphenyl)-1,3-dihydroisobenzofuran.
  • PubChem. (n.d.). 1,3-Dihydroisobenzofuran-1-ol.
  • SpectraBase. (n.d.). 1,3-Dihydro isobenzofuran.
  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Chemistry LibreTexts. (2023).
  • University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • Schmidt, T. C., et al. (2005). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • ACS Publications. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds.
  • NIST. (n.d.). Phthalan. NIST WebBook.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1,3-Dihydroisobenzofuran.
  • Royal Society of Chemistry. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
  • Mrs Burton's Chemistry. (2018).
  • BOC Sciences. (n.d.). CAS 1402667-16-6 this compound.
  • O'Haver, T. (n.d.).
  • Science Ready. (n.d.).
  • Opentrons. (n.d.).
  • Chemguide. (n.d.).
  • AZoM. (2015). Chromatography and Mass Spectrometry for Environmental Analysis.
  • NIST. (n.d.). 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-. NIST WebBook.
  • University of California, Irvine. (n.d.). Modern Mass Spectrometry.
  • EurekAlert!. (2022).
  • NIST. (n.d.). Benzonitrile, 4-bromo-. NIST WebBook.
  • NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-. NIST WebBook.
  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane.

Sources

A Senior Application Scientist's Comparative Guide to 4-Bromo-1,3-dihydroisobenzofuran and Other Brominated Heterocycles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of halogen atoms, particularly bromine, onto heterocyclic scaffolds provides a powerful tool for modulating physicochemical properties and enabling diverse chemical transformations. This guide offers an in-depth comparison of 4-Bromo-1,3-dihydroisobenzofuran against other commonly utilized brominated heterocycles, focusing on their reactivity in palladium-catalyzed cross-coupling reactions and their subsequent applications. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for complex molecular synthesis.

Introduction to the Core Scaffolds

Brominated heterocycles are indispensable building blocks in organic synthesis, primarily serving as electrophilic partners in a myriad of cross-coupling reactions. The carbon-bromine bond offers a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of the heterocyclic core and the position of the bromine atom significantly influence the molecule's electronic properties, steric hindrance, and overall reactivity.

This compound (also known as 4-bromophthalan) is a bicyclic ether with the bromine atom positioned on the benzene ring.[1][2][][4] Its stable dihydrofuran ring fused to the aromatic system makes it a key intermediate in the synthesis of pharmaceuticals, particularly agents targeting the central nervous system (CNS).[2] The reactivity of the bromo group is central to its utility in constructing complex molecular frameworks.[2]

For this comparative analysis, we will evaluate this compound against three representative five- and six-membered brominated heterocycles:

  • 2-Bromofuran: A π-excessive five-membered heterocycle where the bromine is attached to a highly activated ring system.

  • 2-Bromothiophene: A sulfur-containing analog of furan, widely used in the synthesis of organic electronics and pharmaceuticals.[5][6]

  • 3-Bromopyridine: A π-deficient six-membered heterocycle, the electronic properties of which present distinct reactivity challenges and opportunities compared to its five-membered counterparts.[7][8][9]

Physicochemical Properties: A Comparative Overview

The intrinsic properties of these molecules lay the foundation for their differential reactivity and potential applications. Key physicochemical parameters are summarized below.

PropertyThis compound4-Bromo-1-benzofuran2-Bromofuran2-Bromothiophene3-Bromopyridine
CAS Number 1402667-16-6[1][2][][4]128868-60-0[10]584-12-31003-09-4626-55-1
Molecular Formula C₈H₇BrO[1][2][]C₈H₅BrO[10]C₄H₃BrOC₄H₃BrSC₅H₄BrN
Molecular Weight ( g/mol ) 199.04[2][][11]197.03[10]146.97163.04157.99
Structure Fused bicyclic etherFused bicyclic ether5-membered heterocycle5-membered heterocycle6-membered heterocycle
Electronic Nature Benzene ring is electron-rich, modified by etherBenzene ring fused to electron-rich furanπ-excessiveπ-excessiveπ-deficient

Comparative Reactivity in Cross-Coupling Reactions

The utility of these brominated heterocycles is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. We will focus on two of the most crucial transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl-aryl structures. The reaction mechanism generally involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the product and regenerate the catalyst.[12]

The relative reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > Cl, making aryl bromides a good balance of reactivity and stability.[12][13] However, the electronic and steric nature of the heterocyclic ring plays a crucial role.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Analysis A Oven-dry Schlenk tubes B Add Pd₂(dba)₃ (1.5 mol%) & SPhos (6 mol%) A->B C Add Aryl Boronic Acid (1.2 equiv) & K₃PO₄ (2.0 equiv) B->C D Add Brominated Heterocycle (1.0 equiv) C->D E Evacuate and backfill with Argon (3x) D->E F Add degassed Toluene/H₂O (10:1) E->F G Heat at 100 °C F->G H Monitor by TLC/GC-MS G->H I Cool to RT, dilute with EtOAc H->I J Wash with H₂O and brine I->J K Dry over Na₂SO₄, concentrate J->K L Purify by column chromatography K->L M Characterize and determine yield L->M caption Workflow for Comparative Suzuki-Miyaura Coupling.

Caption: Workflow for Comparative Suzuki-Miyaura Coupling.

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

  • 2-Bromofuran & 2-Bromothiophene (π-excessive): These heterocycles are generally highly reactive in Suzuki-Miyaura couplings. The electron-rich nature of the ring facilitates oxidative addition. However, they can be prone to side reactions such as protodeborylation of the boronic acid coupling partner or catalyst poisoning, particularly with thiophene due to the sulfur atom.

  • 3-Bromopyridine (π-deficient): The electron-deficient nature of the pyridine ring can make oxidative addition more challenging compared to π-excessive systems.[14] However, this electron deficiency also makes the resulting palladium complex more susceptible to transmetalation. Specific ligands, often bulky and electron-rich phosphines like SPhos or XPhos, are typically required to achieve high yields.[15]

  • This compound: The bromine atom is on a benzene ring, and its reactivity is expected to be similar to that of a standard aryl bromide, such as bromobenzene. The electron-donating nature of the fused ether ring may slightly accelerate the oxidative addition step compared to electron-neutral or electron-poor aryl bromides. Its steric profile is more hindered than the monocyclic heterocycles, which could influence the choice of ligand and reaction rates.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals. The mechanism is similar to the Suzuki coupling, but involves the coupling of an amine with the aryl bromide.[16][17] The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being commonly employed.[16][18]

  • Catalyst Preparation: To an oven-dried Schlenk tube under argon, add Pd₂(dba)₃ (1 mol%) and a suitable ligand (e.g., RuPhos, 4 mol%).

  • Reagent Addition: Add the brominated heterocycle (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Solvent and Reaction: Add anhydrous, degassed toluene (5 mL). Seal the tube and heat to 110 °C with stirring for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired amine.

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

  • 2-Bromofuran & 2-Bromothiophene: These substrates are generally good candidates for Buchwald-Hartwig amination. However, the acidity of the C-H bonds on the furan ring can sometimes lead to side reactions, such as ring-opening or polymerization under strongly basic conditions.[19] Thiophenes can sometimes be challenging due to potential catalyst inhibition by the sulfur atom, often requiring specific ligand systems.[20]

  • 3-Bromopyridine: The coupling of amines to the pyridine core is a highly valuable transformation in medicinal chemistry.[9] The π-deficient nature of the ring can facilitate the final reductive elimination step. However, the basic nitrogen atom of the pyridine can interact with the palladium catalyst, potentially complicating the catalytic cycle. Careful selection of the ligand and base is crucial for success.[18][20]

  • This compound: This substrate is expected to behave as a typical electron-rich aryl bromide. It should undergo Buchwald-Hartwig amination efficiently with standard catalytic systems. The primary challenge would be potential steric hindrance from the fused ring system when coupling with bulky secondary amines.

Applications in Drug Discovery and Medicinal Chemistry

The choice of a brominated heterocycle is often dictated by the desired biological activity of the final product, as the core scaffold is a key determinant of the molecule's pharmacophore.

  • Furan Derivatives: The furan nucleus is a component of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial and anti-inflammatory properties.[19][21][22][23] For example, N-(4-bromophenyl)furan-2-carboxamide has been used as a precursor for antibacterial agents.[24]

  • Thiophene Derivatives: Thiophene is considered a bioisostere of the phenyl ring and is a privileged scaffold in medicinal chemistry.[6] Thiophene-containing drugs are used as antibacterial, anti-inflammatory, and anticancer agents.[25][6] Its presence can enhance potency and modulate metabolic stability.

  • Pyridine Derivatives: The pyridine scaffold is one of the most ubiquitous heterocycles in approved drugs, found in anticancer, CNS, and antiviral agents.[7][9][26] The nitrogen atom acts as a hydrogen bond acceptor, which is critical for target engagement, and it can improve solubility and other pharmacokinetic properties.[9]

  • Dihydroisobenzofuran Derivatives: This scaffold is a key component in several biologically active compounds. For instance, functionalized isobenzofuran-1(3H)-ones have demonstrated antiproliferative activity against cancer cell lines.[27] The dihydroisobenzofuran core of our target molecule is found in drugs targeting CNS disorders, highlighting its importance in neuropharmacology.[2]

Conclusion and Expert Recommendations

The selection of a brominated heterocycle is a multi-faceted decision that balances reactivity, cost, and the desired properties of the final molecule.

  • For Rapid Diversification and High Reactivity: 2-Bromofuran and 2-Bromothiophene are excellent choices for Suzuki and Buchwald-Hartwig couplings when building libraries of compounds, provided that potential side reactions and catalyst inhibition are carefully managed.

  • For CNS-Targeted and Metabolically Stable Compounds: This compound offers a robust and reliable scaffold. Its reactivity is predictable, mirroring that of standard aryl bromides, and the resulting dihydroisobenzofuran motif is well-established in CNS drug discovery.

  • For Modulating Solubility and Target Engagement: 3-Bromopyridine is the superior choice when the introduction of a basic nitrogen atom is desired to improve pharmacokinetic properties or to interact with a specific biological target via hydrogen bonding. While its coupling can be more challenging, modern catalytic systems have largely overcome these hurdles.

Ultimately, the optimal choice depends on the specific synthetic goal and the biological context. A preliminary screening of reaction conditions is always recommended to identify the ideal catalyst, ligand, and base combination for the chosen substrate, ensuring the highest possible yield and purity for these invaluable synthetic transformations.

References

  • MySkinRecipes. This compound. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Verhoog, S., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1838-1841. [Link]

  • Syngenta. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • PubChem. This compound. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • YouTube. Buchwald-Hartwig Coupling. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]

  • ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]

  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • ResearchGate. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of Brominated Thiophenes in Advanced Material Synthesis. [Link]

  • Sharma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 49-71. [Link]

  • Wurz, T., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, 21(21), 4478-4483. [Link]

  • PubChem. 4-Bromo-1-benzofuran. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(16), 3586-3589. [Link]

  • Alam, M. J., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 15(3), 569-601. [Link]

  • ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. [Link]

  • Slideshare. Pyridine - Syntheis, Reactions and Medicinal uses. [Link]

  • ResearchGate. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. [Link]

  • D’hooghe, M., & Van Brabandt, W. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie-Chemical Monthly, 147(12), 2005-2016. [Link]

  • Slideshare. Heterocyclic compounds - Thiophene. [Link]

  • The Royal Society of Chemistry. Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Heteroaryl Bromides. [Link]

  • Liu, C., et al. (2014). Late-stage functionalization of BN-heterocycles. Journal of the American Chemical Society, 136(32), 11494-11501. [Link]

  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • Asghar, M., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4403. [Link]

  • ACS Publications. Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Slideshare. Heterocyclic compounds - Furan. [Link]

  • ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

  • Taylor & Francis Online. Furan: A Promising Scaffold for Biological Activity. [Link]

  • ACS Publications. Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. [Link]

  • ResearchGate. Reactivity of Benzofuran Derivatives. [Link]

  • MDPI. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. [Link]

Sources

A Comparative Guide to the Characterization of 4-Bromo-1,3-dihydroisobenzofuran Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,3-dihydroisobenzofuran is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1] Its synthesis, while seemingly straightforward, can give rise to a variety of byproducts that may impact the purity, stability, and biological activity of the final active pharmaceutical ingredient (API). A thorough understanding and characterization of these impurities are paramount for regulatory compliance and ensuring drug safety and efficacy.

This guide will focus on a plausible and common synthetic route to this compound, elucidating the likely byproducts at each stage. We will then present a comprehensive analytical workflow for the identification and quantification of these impurities, providing researchers with the tools to ensure the quality of their synthetic intermediates.

Proposed Synthesis of this compound

A logical and frequently employed strategy for the synthesis of 1,3-dihydroisobenzofuran derivatives involves the intramolecular cyclization of a suitably substituted benzyl alcohol.[2][3] In the case of this compound, a likely precursor is 3-Bromo-2-methylbenzyl alcohol. The synthesis can be envisioned in two key steps:

  • Benzylic Bromination: Radical bromination of 3-bromo-2-methylbenzyl alcohol to introduce a bromine atom at the benzylic position, yielding 2-(bromomethyl)-3-bromobenzyl alcohol.

  • Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis to form the dihydroisobenzofuran ring.

Synthesis_Pathway Start 3-Bromo-2-methylbenzyl alcohol Intermediate 2-(Bromomethyl)-3-bromobenzyl alcohol Start->Intermediate NBS, Radical Initiator (e.g., AIBN) Product This compound Intermediate->Product Base (e.g., NaH, K2CO3)

Caption: Proposed synthetic pathway for this compound.

Characterization of Potential Byproducts

The following sections detail the potential byproducts arising from each synthetic step and provide a comparative analysis of their expected analytical signatures against the desired product.

Byproducts from Benzylic Bromination

The radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) is a common and effective method.[4][5] However, several side reactions can occur, leading to a range of impurities.

1. Over-brominated Species:

  • Mechanism: The primary product of monobromination, 2-(bromomethyl)-3-bromobenzyl alcohol, still possesses benzylic protons that can undergo further radical substitution, leading to the formation of dibromo- and even tribromo- derivatives. The extent of over-bromination is typically controlled by the stoichiometry of NBS used.

  • Potential Byproducts:

    • 2-(Dibromomethyl)-3-bromobenzyl alcohol

    • 2-(Tribromomethyl)-3-bromobenzyl alcohol

2. Aromatic Bromination Isomers:

  • Mechanism: While NBS is generally selective for benzylic positions, under certain conditions (e.g., presence of ionic impurities or prolonged reaction times), electrophilic aromatic substitution can occur, leading to the introduction of an additional bromine atom on the aromatic ring. The directing effects of the existing substituents will influence the position of the new bromine atom.

  • Potential Byproducts:

    • Dibromo-2-methylbenzyl alcohol isomers (e.g., 3,5-Dibromo-2-methylbenzyl alcohol)

3. Unreacted Starting Material:

  • 3-Bromo-2-methylbenzyl alcohol: Incomplete reaction will result in the presence of the starting material in the product mixture.

Byproducts from Intramolecular Cyclization

The intramolecular Williamson ether synthesis is a robust method for forming cyclic ethers.[3] However, side reactions can compete with the desired cyclization.

1. Intermolecular Etherification Products:

  • Mechanism: The alkoxide intermediate formed upon deprotonation of the benzyl alcohol can react with another molecule of the benzyl bromide starting material in an intermolecular fashion, leading to the formation of dimers or oligomers. This is more prevalent at higher concentrations.

  • Potential Byproducts:

    • Dimeric ethers

2. Elimination Products:

  • Mechanism: Although less common for primary benzyl halides, under strongly basic conditions, elimination of HBr could potentially occur, leading to the formation of an exocyclic methylene compound.

  • Potential Byproducts:

    • 3-Bromo-2-vinylbenzyl alcohol

3. Unreacted Intermediate:

  • 2-(Bromomethyl)-3-bromobenzyl alcohol: Incomplete cyclization will result in the presence of the brominated intermediate.

Comparative Analytical Workflow

A multi-technique analytical approach is essential for the comprehensive characterization of the byproduct profile.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Identification Prep Dissolve crude product in a suitable solvent (e.g., Acetonitrile, Dichloromethane) HPLC High-Performance Liquid Chromatography (HPLC-UV) Prep->HPLC GC Gas Chromatography (GC-MS) Prep->GC NMR Nuclear Magnetic Resonance (NMR) HPLC->NMR Fraction Collection MS Mass Spectrometry (MS) GC->MS Coupled Detector

Caption: A typical analytical workflow for byproduct characterization.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is an excellent first-line technique for separating the components of the reaction mixture and providing quantitative information.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a higher percentage of A and gradually increase the percentage of B to elute more nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where all components have reasonable absorbance (e.g., 220 nm and 254 nm).

  • Expected Elution Order: Generally, more polar compounds will elute earlier. The starting alcohol will likely elute before the brominated intermediates and the final product. Over-brominated and dimeric byproducts will be less polar and have longer retention times.

Table 1: Predicted HPLC Elution Order and UV Characteristics

CompoundPredicted Retention TimeKey UV Absorbance
3-Bromo-2-methylbenzyl alcoholEarlyAromatic π-π* transitions
2-(Bromomethyl)-3-bromobenzyl alcoholIntermediateSimilar to starting material
This compound Intermediate to Late Shift in λmax possible due to cyclic structure
Over-brominated byproductsLateSimilar to brominated intermediates
Dimeric ethersVery LateHigher molar absorptivity
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating volatile components and providing structural information based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with a wide range of boiling points.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

Table 2: Predicted GC-MS Characteristics

CompoundPredicted Elution OrderKey Mass Fragments (m/z)
3-Bromo-2-methylbenzyl alcoholEarlyMolecular ion, fragments from loss of H₂O, Br
2-(Bromomethyl)-3-bromobenzyl alcoholIntermediateMolecular ion, fragments from loss of Br, CH₂Br
This compound Intermediate Molecular ion [M]+• at m/z 198/200 (characteristic bromine isotope pattern)
Over-brominated byproductsLateHigher m/z molecular ions with characteristic bromine isotope patterns
Dimeric ethersVery LateHigh m/z molecular ion
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of the byproducts. Both ¹H and ¹³C NMR should be employed.

¹H NMR Spectroscopy:

  • This compound:

    • A singlet for the two equivalent methylene protons of the furan ring (around 5.0-5.5 ppm).

    • Signals in the aromatic region corresponding to the three protons on the benzene ring, with splitting patterns dictated by their positions relative to the bromine atom.

  • 2-(Bromomethyl)-3-bromobenzyl alcohol:

    • A singlet for the benzylic methylene protons adjacent to the bromine (around 4.5-5.0 ppm).

    • A singlet or doublet for the methylene protons of the alcohol (around 4.5-4.8 ppm).

    • Aromatic protons with distinct chemical shifts and coupling constants compared to the cyclized product.

  • Over-brominated byproducts:

    • The disappearance of the methyl or methylene protons and the appearance of a methine proton signal (for the dibromo- derivative) at a downfield shift.

  • Aromatic Bromination Isomers:

    • Changes in the number of signals and their splitting patterns in the aromatic region.

¹³C NMR Spectroscopy:

  • This compound:

    • A signal for the equivalent methylene carbons of the furan ring (around 70-75 ppm).

    • Six distinct signals in the aromatic region, with the carbon attached to the bromine showing a characteristic chemical shift.

  • Byproducts: Each byproduct will have a unique set of carbon signals that can be used for its identification. For example, the carbon of a -CHBr₂ group will appear at a significantly different chemical shift than a -CH₂Br group.

Conclusion

The synthesis of this compound, while conceptually straightforward, requires careful control of reaction conditions to minimize the formation of byproducts. A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of the impurity profile. This guide provides a framework for anticipating potential byproducts based on mechanistic principles and outlines a robust analytical workflow for their identification and quantification. By implementing these strategies, researchers can ensure the quality and purity of this important synthetic intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

  • Chad's Prep. Benzylic Bromination with NBS. Available at: [Link]

  • Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. Available at: [Link]

  • Taylor & Francis Online. HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. Available at: [Link]

  • PubChem. 4-Bromobenzyl alcohol. Available at: [Link]

  • NIST WebBook. 3-Bromobenzyl alcohol. Available at: [Link]

Sources

A Comparative Crystallographic Guide to 4-Bromo-1,3-dihydroisobenzofuran Derivatives: Unveiling Structure and Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep understanding of the three-dimensional structure of small molecules is paramount in modern drug discovery and materials science. For researchers engaged with 4-bromo-1,3-dihydroisobenzofuran derivatives, a class of compounds with significant potential in medicinal chemistry, X-ray crystallography stands as the definitive method for elucidating their solid-state conformation and packing. This guide offers a comparative analysis of the available crystallographic data for this scaffold, providing experimental protocols, in-depth structural comparisons, and insights into the non-covalent interactions that govern their supramolecular architecture.

Introduction: The Significance of the this compound Scaffold

The 1,3-dihydroisobenzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 4-position provides a valuable handle for further synthetic transformations through cross-coupling reactions, making these derivatives versatile building blocks in the synthesis of complex molecular architectures.[1] Furthermore, the presence of the heavy bromine atom can influence crystal packing and facilitate the determination of the crystal structure. Understanding the precise geometry and intermolecular interactions of these molecules is crucial for establishing structure-activity relationships (SAR) and for the rational design of new therapeutic agents and functional materials.

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

The determination of the three-dimensional structure of a this compound derivative through single-crystal X-ray diffraction involves a systematic workflow. The causality behind each step is critical for obtaining high-quality, publishable data.

Step 1: Crystal Growth—The Foundation of Quality Data

The journey to a crystal structure begins with the growth of a high-quality single crystal. The choice of solvent and crystallization technique is empirical and often requires screening various conditions.

Protocol:

  • Solvent Selection: Begin with a solvent in which the compound is sparingly soluble. A slow evaporation or slow cooling method is often effective. Common solvents for crystallization of organic molecules include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. Over a period of days to weeks, as the solution becomes supersaturated, crystals may form.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. A Dewar flask filled with warm water can be used to achieve a slow cooling rate.

  • Crystal Harvesting: Once suitable crystals (typically with dimensions of 0.1-0.3 mm in each direction) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry briefly.

Step 2: Data Collection—Capturing the Diffraction Pattern

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[2]

Workflow:

  • Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop or a glass fiber.

  • Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100-120 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a radiation source (e.g., Mo Kα), collects a series of diffraction images as the crystal is rotated.

Step 3: Structure Solution and Refinement—From Diffraction to 3D Model

The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the asymmetric unit are then determined (structure solution) and their coordinates and displacement parameters are refined to best fit the experimental data.

Process:

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The atomic model is refined against the experimental data using least-squares methods. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation / Cooling dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Analysis

While a comprehensive library of crystal structures for diverse this compound derivatives is not yet publicly available, a detailed examination of the known structure of 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran provides significant insights.[2] For comparative purposes, we will discuss its features in the context of the parent, un-crystallized This compound .

Parameter5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran[2]This compound (Predicted)
Chemical Formula C₁₄H₁₀BrFOC₈H₇BrO
Molecular Weight 293.13199.04
Crystal System MonoclinicNot Determined
Space Group P2₁/cNot Determined
a (Å) 10.137 (1)Not Determined
b (Å) 11.538 (1)Not Determined
c (Å) 10.229 (1)Not Determined
β (°) 107.49 (1)Not Determined
Volume (ų) 1141.5 (2)Not Determined
Z 4Not Determined
Temperature (K) 120Not Determined

Table 1: Comparative Crystallographic Data.

Molecular Conformation

The crystal structure of 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran reveals a non-planar conformation for the dihydroisobenzofuran ring system. The five-membered ring adopts an envelope conformation. The dihedral angle between the benzene ring of the isobenzofuran and the 4-fluorophenyl ring is 71.50(9)°.[2] This significant twist is a result of steric hindrance between the two aromatic systems.

In the absence of a bulky substituent at the 1-position, as in the parent this compound, the dihydroisobenzofuran ring would likely still adopt a non-planar conformation, though the energetic barrier to planarity would be lower. The primary determinant of the conformation would be the minimization of ring strain.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the crystal of 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran is dictated by a combination of weak intermolecular interactions. Notably, an unusually short intermolecular Br···Br contact of 3.4311(5) Å is observed.[2] This distance is significantly shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.7 Å), suggesting a stabilizing halogen-halogen interaction. Additionally, C—H···F and C—H···O hydrogen bonds, along with π-π stacking interactions involving the aromatic rings, contribute to the overall crystal packing.

For the parent this compound, one would anticipate that C—H···O and C—H···Br hydrogen bonds would play a significant role in the crystal packing. The potential for Br···Br interactions would depend on the specific packing arrangement adopted. The absence of the fluorophenyl group would preclude C—H···F interactions and likely lead to a different, potentially more compact, packing motif.

intermolecular_interactions Br_Br Br···Br Halogen Bonding CH_F C-H···F Hydrogen Bonds van_der_Waals van der Waals Forces CH_O_deriv C-H···O Hydrogen Bonds pi_pi_deriv π-π Stacking CH_O_parent C-H···O Hydrogen Bonds CH_Br C-H···Br Hydrogen Bonds potential_Br_Br Potential Br···Br Interactions

Sources

A Comparative Guide to Validating Novel Compound Structures from 4-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a journey into uncharted chemical territory. The starting material, 4-Bromo-1,3-dihydroisobenzofuran, offers a versatile scaffold for creating a diverse range of potentially bioactive molecules.[1][2] However, the true measure of success lies in the rigorous and unambiguous validation of the synthesized structures. This guide provides an in-depth comparison of modern analytical techniques, offering a framework for selecting the most appropriate methods to confirm the identity and purity of novel derivatives of this compound.

The Criticality of Structural Validation in Drug Discovery

The journey from a promising starting material like this compound to a viable drug candidate is paved with meticulous structural analysis.[3] The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile.[4][5] An erroneous structural assignment can lead to wasted resources, misleading structure-activity relationship (SAR) studies, and potentially harmful clinical outcomes. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.

This guide will compare the utility of three cornerstone analytical techniques in the structural elucidation of novel organic compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the carbon-hydrogen framework.

  • Mass Spectrometry (MS): For determining molecular weight and elemental composition.

  • X-ray Crystallography: For providing the definitive three-dimensional atomic arrangement.

The Workflow of Structural Validation

A logical and efficient workflow is crucial for the timely and accurate validation of novel compounds. The following diagram illustrates a typical workflow, starting from the synthesized compound to its full structural elucidation.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic & Spectrometric Analysis cluster_definitive Definitive Structural Confirmation Synthesized_Compound Novel Compound from This compound TLC_HPLC TLC/HPLC (Purity Assessment) Synthesized_Compound->TLC_HPLC Initial Check NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) TLC_HPLC->NMR If Pure MS Mass Spectrometry (HRMS) NMR->MS Complementary Data Final_Structure Validated Structure NMR->Final_Structure XRay Single Crystal X-ray Crystallography MS->XRay For Absolute Configuration MS->Final_Structure XRay->Final_Structure Complementary Techniques center Validated Novel Compound NMR NMR (Connectivity) center->NMR confirms MS Mass Spec (Formula) center->MS confirms XRay X-ray (3D Structure) center->XRay confirms NMR->MS complementary MS->XRay complementary XRay->NMR complementary

Sources

A Researcher's Guide to the Catalytic Synthesis of 4-Bromo-1,3-dihydroisobenzofuran: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, 4-Bromo-1,3-dihydroisobenzofuran is a valuable building block, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting the central nervous system.[1] Its utility stems from the presence of a reactive bromo group, ideal for cross-coupling reactions, and a stable dihydroisobenzofuran core.[1] However, the efficient and selective synthesis of this molecule presents notable challenges. This guide provides a comparative analysis of potential catalytic systems for the synthesis of this compound, drawing upon established methodologies for the synthesis of the core 1,3-dihydroisobenzofuran structure and its derivatives. While direct comparative studies on the synthesis of the title compound are not extensively reported in the literature, this guide will offer a prospective analysis of promising catalytic strategies, supported by experimental data from closely related syntheses.

The Synthetic Challenge: Intramolecular Cyclization Strategies

The most common and logical approach to the synthesis of the 1,3-dihydroisobenzofuran core involves the intramolecular cyclization of an appropriately substituted precursor, typically a 2-(halomethyl)benzyl alcohol or a derivative thereof. The key transformation is the formation of the C-O bond to close the five-membered ring. The choice of catalyst is paramount in achieving high yield and purity, while minimizing side reactions.

Promising Catalytic Systems: A Comparative Overview

Based on the broader literature of dihydrobenzofuran synthesis, several families of catalysts emerge as strong candidates for the efficient synthesis of this compound.[2][3][4] These include methodologies centered around palladium, copper, and potentially other transition metals.

Palladium-Catalyzed Intramolecular C-O Bond Formation

Palladium catalysts are workhorses in cross-coupling and C-H activation reactions, and their application in intramolecular etherification is well-documented.[2][3] For the synthesis of 1,3-dihydroisobenzofuran derivatives, a palladium-catalyzed intramolecular Buchwald-Hartwig type reaction is a highly plausible strategy.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 2-(hydroxymethyl)benzyl_halide 2-(Hydroxymethyl)benzyl halide dihydroisobenzofuran 1,3-Dihydroisobenzofuran 2-(hydroxymethyl)benzyl_halide->dihydroisobenzofuran Pd Catalyst, Ligand, Base

Figure 1: General scheme for Palladium-catalyzed intramolecular cyclization.

Experimental Insights and Rationale:

A typical catalytic system would involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄) in an inert solvent like toluene or dioxane. The ligand choice is critical; bulky, electron-rich phosphine ligands are known to facilitate the reductive elimination step that forms the C-O bond. The base is essential for deprotonating the hydroxyl group, forming the alkoxide nucleophile.

Representative Experimental Protocol (Adapted from a similar synthesis):

  • To an oven-dried Schlenk tube, add the 2-(halomethyl)benzyl alcohol precursor (1.0 mmol), palladium catalyst (1-5 mol%), phosphine ligand (1-5 mol%), and base (1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Intramolecular Ullmann Condensation

Copper-catalyzed methods provide a classical and often cost-effective alternative to palladium. The intramolecular Ullmann condensation is a well-established method for forming C-O bonds.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 2-halobenzyl_alcohol 2-Halobenzyl alcohol dihydroisobenzofuran 1,3-Dihydroisobenzofuran 2-halobenzyl_alcohol->dihydroisobenzofuran Cu Catalyst, Ligand, Base

Figure 2: General scheme for Copper-catalyzed intramolecular cyclization.

Experimental Insights and Rationale:

This approach would typically employ a copper(I) salt (e.g., CuI, Cu₂O) as the catalyst, often in the presence of a ligand such as phenanthroline or a diamine. A strong base (e.g., K₂CO₃, Cs₂CO₃) is required to generate the nucleophilic alkoxide. The reaction is often carried out at higher temperatures compared to palladium-catalyzed systems.

Representative Experimental Protocol (Adapted from a similar synthesis):

  • Combine the 2-halobenzyl alcohol precursor (1.0 mmol), copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv.) in a reaction vessel.

  • Add a high-boiling point solvent such as DMF or DMSO.

  • Heat the mixture under an inert atmosphere to 120-150 °C for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Comparative Performance Analysis (Prospective)

The following table provides a prospective comparison of the potential performance of these catalytic systems for the synthesis of this compound, based on data from analogous reactions.

Catalyst SystemTypical CatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Reported Yields (for similar substrates)Key AdvantagesPotential Challenges
Palladium-based Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhosCs₂CO₃, K₃PO₄Toluene, Dioxane80-1204-2470-95%High yields, mild conditions, broad functional group tolerance.Cost of catalyst and ligands, sensitivity to air and moisture.
Copper-based CuI, Cu₂OPhenanthroline, DiaminesK₂CO₃, Cs₂CO₃DMF, DMSO120-15012-4860-85%Lower cost, readily available catalysts.Harsher reaction conditions, longer reaction times, potential for side reactions.

Experimental Workflow: From Synthesis to Characterization

A robust experimental workflow is crucial for the successful synthesis and validation of the target compound.

G cluster_workflow Experimental Workflow Reaction_Setup Reaction Setup (Catalyst, Reactant, Solvent, Base) Reaction Catalytic Reaction (Heating, Stirring) Reaction_Setup->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Figure 3: A typical experimental workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

Both palladium and copper-based catalytic systems present viable pathways for the synthesis of this compound. The choice of catalyst will likely depend on factors such as cost, desired reaction conditions, and scalability. For laboratory-scale synthesis where high yields and mild conditions are paramount, a palladium-catalyzed approach is recommended as a starting point. For larger-scale production, a copper-catalyzed method may be more economically feasible, provided the reaction conditions can be optimized to achieve acceptable yields.

Further research should focus on direct comparative studies of these and other emerging catalytic systems, such as those based on nickel or iridium, for the synthesis of this compound.[2] The development of more active and stable catalysts that can operate under milder conditions with lower catalyst loadings will be crucial for the sustainable and cost-effective production of this important pharmaceutical intermediate.

References

  • MySkinRecipes. This compound.
  • RSC Publishing. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
  • PMC - NIH. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • PubChem. This compound.
  • NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-1,3-dihydroisobenzofuran and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,3-dihydroisobenzofuran scaffold serves as a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of 4-Bromo-1,3-dihydroisobenzofuran and its structurally related analogs. While direct biological data for this compound is not extensively documented in publicly available literature, its structural similarity to well-characterized analogs, particularly within the citalopram series of antidepressants, allows for an insightful exploration of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of experimental data and the causal relationships underpinning the observed biological activities.

Introduction to the 1,3-Dihydroisobenzofuran Scaffold

The 1,3-dihydroisobenzofuran heterocycle is a key structural motif found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including antitumor, antidiabetic, and antibacterial properties.[1] Its derivatives have been investigated for diverse therapeutic applications, from radical scavenging and antioxidant effects to potent interactions with central nervous system targets.[1][2] The focus of this guide, this compound, represents a specific halogenated analog within this class. The introduction of a bromine atom at the 4-position of the bicyclic ring system is expected to significantly influence its physicochemical properties and, consequently, its biological activity.

Comparative Analysis of Biological Activity

The primary biological target associated with analogs of this compound is the serotonin transporter (SERT). SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[3] Inhibition of SERT is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[3]

Antidepressant Activity: SERT Inhibition

The most relevant and well-documented analogs of this compound are derivatives of citalopram, a potent SSRI.[3][4] Structure-activity relationship studies on citalopram have revealed that substitutions on the dihydroisobenzofuran ring are well-tolerated and can modulate binding affinity and selectivity for SERT over other monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3]

A key analog for our comparison is the 4-bromo derivative of a citalopram-like compound. Experimental data from radioligand binding assays have quantified the affinity of this analog for SERT, NET, and DAT.

CompoundTargetBinding Affinity (Ki, nM)Selectivity (SERT/NET)Selectivity (SERT/DAT)Reference
(±)-CitalopramSERT1.943070>1000[3]
NET5960[3]
DAT>10000[3]
(±)-4-Bromo-citalopram analog SERT 3.87 1590 56 [3]
NET 6150 [3]
DAT 217 [3]
(±)-5-Bromo-citalopram analogSERT1.04>10000>1000[3]
NET>10000[3]
DAT>10000[3]

Table 1: Comparative Binding Affinities of Citalopram and its Brominated Analogs at Monoamine Transporters.

The data clearly indicates that the 4-bromo substitution on the citalopram scaffold results in a compound with high affinity for SERT (Ki = 3.87 nM).[3] While its affinity is slightly lower than that of the parent citalopram and the 5-bromo analog, it remains a potent SERT ligand.[3] The selectivity for SERT over NET is significant (1590-fold), although the selectivity over DAT is less pronounced (56-fold) compared to citalopram and the 5-bromo analog.[3] This suggests that the position of the bromine atom on the dihydroisobenzofuran ring plays a critical role in determining both the potency and selectivity profile of these compounds.

Other Potential Biological Activities

Beyond their effects on monoamine transporters, isobenzofuranone derivatives, which share a similar core structure, have been investigated for other therapeutic applications.

  • Antiproliferative and Cytotoxic Activity: A number of C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated significant antiproliferative activity against various cancer cell lines, with some derivatives showing potency superior to the commercial drug etoposide.[5][6]

  • Antioxidant Activity: Natural dihydroisobenzofuran derivatives have been studied for their potential as radical scavengers, suggesting a role for this scaffold in combating oxidative stress.[1][2]

While no direct anticancer or antioxidant data for this compound is currently available, the known activities of its structural relatives suggest that these are plausible areas for future investigation.

Experimental Protocols

The determination of binding affinities for monoamine transporters is a critical step in the evaluation of compounds like this compound analogs. A standard and reliable method for this is the in vitro radioligand binding assay.

Radioligand Competition Binding Assay for SERT, NET, and DAT

This protocol describes a self-validating system for assessing the binding affinity of test compounds to monoamine transporters.

Objective: To determine the inhibitory constant (Ki) of a test compound for the serotonin, norepinephrine, and dopamine transporters.

Materials:

  • Membrane preparations from cells expressing human SERT, NET, or DAT.

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), desipramine (for NET), and GBR 12909 (for DAT).

  • Test compounds (e.g., 4-Bromo-citalopram analog) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • 96-well filter plates and a cell harvester.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep1 Prepare serial dilutions of test compound assay1 Add buffer, membrane, radioligand, and test compound/vehicle/non-specific inhibitor to wells prep1->assay1 prep2 Prepare radioligand solution prep2->assay1 prep3 Prepare membrane homogenates prep3->assay1 assay2 Incubate at room temperature assay1->assay2 harvest1 Harvest onto filter plates assay2->harvest1 harvest2 Wash plates to remove unbound radioligand harvest1->harvest2 harvest3 Add scintillation fluid harvest2->harvest3 harvest4 Count radioactivity using a liquid scintillation counter harvest3->harvest4 analysis1 Calculate specific binding harvest4->analysis1 analysis2 Generate competition curves analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3 analysis4 Calculate Ki values using the Cheng-Prusoff equation analysis3->analysis4

A typical workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

    • Prepare a working solution of the radioligand at a concentration close to its dissociation constant (Kd) for the respective transporter.

    • Thaw the membrane preparations on ice and resuspend them in the assay buffer to a final protein concentration optimized for the assay.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding (vehicle), non-specific binding (saturating concentration of a known inhibitor), and each concentration of the test compound.

    • Add the assay buffer, membrane preparation, and either vehicle, non-specific inhibitor, or the test compound to the appropriate wells.

    • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.

  • Scintillation Counting:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship (SAR) Insights

The available data allows for the deduction of preliminary structure-activity relationships for halogenated 1,3-dihydroisobenzofuran analogs in the context of monoamine transporter binding.

SAR cluster_scaffold 1,3-Dihydroisobenzofuran Core cluster_substitutions Substitutions cluster_activity Biological Activity scaffold pos4 4-Position Substitution (e.g., -Br) sert_affinity High SERT Affinity pos4->sert_affinity Maintains high affinity net_dat_selectivity Selectivity over NET/DAT pos4->net_dat_selectivity Moderate selectivity pos5 5-Position Substitution (e.g., -Br, -I) pos5->sert_affinity Potentially increases affinity pos5->net_dat_selectivity High selectivity

SAR of halogenated 1,3-dihydroisobenzofuran analogs.

  • Halogenation at the 4- and 5-positions: Both 4-bromo and 5-bromo substitutions on the citalopram scaffold are well-tolerated and result in high-affinity SERT ligands.[3]

  • Impact of Halogen Position on Selectivity: The position of the bromine atom significantly influences selectivity. The 5-bromo analog exhibits higher selectivity for SERT over both NET and DAT compared to the 4-bromo analog.[3] This suggests that the 5-position is a more favorable site for substitution to achieve high selectivity.

  • Nature of the Halogen: The 5-iodo analog also demonstrates high binding affinity for SERT, indicating that larger halogens at this position are also well-tolerated.[3]

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is scarce, a comparative analysis with its structurally related analogs, particularly within the citalopram series, provides valuable insights. The 4-bromo substitution on the 1,3-dihydroisobenzofuran core, when incorporated into a citalopram-like scaffold, yields a potent SERT inhibitor with significant selectivity over NET. This underscores the potential of this compound as a key intermediate for the synthesis of novel CNS-active agents.

Future research should focus on the direct biological evaluation of this compound and its simple derivatives to decouple the effects of the brominated scaffold from the contributions of the side chain present in citalopram analogs. Furthermore, exploring its potential in other therapeutic areas, such as oncology and as an antioxidant, based on the activities of related isobenzofuranones, could unveil new therapeutic opportunities for this versatile chemical entity.

References

  • Spiegel, M., & Sroka, Z. (2022). Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure–activity relationships, thermochemistry and kinetics. Theoretical Chemistry Accounts, 141(1), 61. [Link]

  • Meltzer, H. Y., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 53(16), 6144–6152. [Link]

  • Zhong, H., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6144-6152. [Link]

  • de Oliveira, F. M., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1880-1893. [Link]

  • Spiegel, M., & Sroka, Z. (2022). Natural Dihydroisobenzofuran Derivatives as a Template for Promising Radical Scavengers: Theoretical Insights into Structure-Activity Relationships, Thermochemistry and Kinetics. ResearchGate. [Link]

  • de Fátima, Â., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1880-1893. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Bromo- vs. 5-Bromo-isobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Positional Isomerism in Reactive Intermediates

Isobenzofuran (IBF) and its derivatives are of significant interest in synthetic and medicinal chemistry. As highly reactive o-quinodimethane analogs, they are potent dienes in Diels-Alder reactions, enabling the rapid construction of complex polycyclic aromatic frameworks.[1] However, their high reactivity often means they are generated and used in situ, making definitive characterization a non-trivial pursuit.[1]

A common challenge arises when synthesizing substituted IBFs, such as the brominated positional isomers 4-bromo-isobenzofuran and 5-bromo-isobenzofuran. These isomers possess identical molecular weights and similar physical properties, yet their distinct substitution patterns can profoundly impact downstream reaction pathways and the properties of the final products. Unambiguous structural confirmation is therefore not just a matter of academic rigor but a critical step in ensuring the validity of a synthetic route and the identity of a target molecule.

This guide provides a comprehensive spectroscopic framework for differentiating between 4-bromo- and 5-bromo-isobenzofuran. As direct experimental data for these specific reactive intermediates is limited, our analysis is built upon foundational spectroscopic principles, predictive models based on substituent effects, and comparative data from stable, structurally related analogs such as bromophthalides and dihydroisobenzofurans.[2][3][4]

Molecular Structures and Labeling

To facilitate a clear discussion, the standard IUPAC numbering for the isobenzofuran core is used. The key to differentiation lies in how the bromine atom's position influences the electronic environment of the neighboring protons and carbons.

G cluster_4bromo 4-Bromo-isobenzofuran cluster_5bromo 5-Bromo-isobenzofuran 4-bromo 4-bromo 5-bromo 5-bromo

Figure 1: Structures and IUPAC numbering of 4-bromo-isobenzofuran and 5-bromo-isobenzofuran.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing between these two isomers. The different symmetry and the distinct electronic influence of the bromine atom in the 4- and 5-positions create unique chemical shifts and coupling patterns in both ¹H and ¹³C spectra.

¹H NMR Spectroscopy: A Tale of Two Patterns

The aromatic region (typically 7.0-8.0 ppm) of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The analysis hinges on predictable substituent effects and spin-spin coupling. The furan-ring protons (H-1 and H-3) will also show distinct shifts.

Causality Behind the Chemical Shifts:

  • Anisotropic & Inductive Effects: The electronegative bromine atom exerts a deshielding effect on its ortho protons. This is most pronounced for H-5 in the 4-bromo isomer and H-4/H-6 in the 5-bromo isomer.

  • Coupling Constants: Coupling between adjacent protons (ortho-coupling, ³J) is typically 7-9 Hz. Meta-coupling (⁴J) is much smaller (2-3 Hz), and para-coupling (⁵J) is often negligible (<1 Hz). This allows for the assignment of proton connectivity.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz) | Proton | 4-Bromo-isobenzofuran | 5-Bromo-isobenzofuran | | :--- | :--- | :--- | | | Predicted δ (ppm) | Multiplicity, J (Hz) | Predicted δ (ppm) | Multiplicity, J (Hz) | | H-1 | ~7.35 | s | ~7.30 | d, J ≈ 1.5 | | H-3 | ~7.15 | s | ~7.10 | d, J ≈ 1.5 | | H-5 | ~7.70 | d, J ≈ 8.0 | - | - | | H-6 | ~7.30 | t, J ≈ 8.0 | ~7.65 | dd, J ≈ 8.5, 2.0 | | H-7 | ~7.50 | d, J ≈ 8.0 | ~7.45 | d, J ≈ 8.5 | | H-4 | - | - | ~7.80 | d, J ≈ 2.0 |

Key Differentiators in ¹H NMR:

  • Aromatic Signal Count & Multiplicity:

    • 4-Bromo Isomer: Exhibits three distinct aromatic signals with a characteristic "triplet-like" signal for H-6 coupled to two ortho neighbors (H-5 and H-7) and two corresponding doublets.

    • 5-Bromo Isomer: Shows three aromatic signals, but with a different pattern: a doublet for H-7 (ortho-coupling), a doublet of doublets for H-6 (ortho and meta-coupling), and a narrow doublet or singlet-like signal for H-4 (meta-coupling only).

  • Furan Proton Signals:

    • In the 4-bromo isomer, H-1 and H-3 are chemically equivalent due to symmetry and should appear as a single singlet.

    • In the 5-bromo isomer, the symmetry is broken, and H-1 and H-3 may appear as two distinct doublets with a small coupling constant.

¹³C NMR Spectroscopy: The "Heavy Atom Effect"

While ¹H NMR is often sufficient, ¹³C NMR provides conclusive confirmation. The key lies in the number of signals and the chemical shift of the carbon directly attached to the bromine (ipso-carbon).

Causality Behind the Chemical Shifts:

  • Heavy Atom Effect: Contrary to what electronegativity alone would predict, the ipso-carbon in bromoaromatic compounds is shielded and shifted upfield. This is due to the large, polarizable electron cloud of the bromine atom, which increases diamagnetic shielding.[5][6] This effect is a critical diagnostic tool.

  • Substituent Effects: The remaining carbon signals follow more predictable trends, with carbons ortho and para to the bromine being most affected.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Carbon 4-Bromo-isobenzofuran 5-Bromo-isobenzofuran
Predicted δ (ppm) Predicted δ (ppm)
C-1 ~145 ~146
C-3 ~145 ~144
C-3a ~125 ~128
C-4 ~118 (ipso-C, shielded) ~133
C-5 ~132 ~120 (ipso-C, shielded)
C-6 ~129 ~130
C-7 ~122 ~125

| C-7a | ~150 | ~148 |

Key Differentiators in ¹³C NMR:

  • Ipso-Carbon Chemical Shift: This is the most reliable diagnostic signal. In the 4-bromo isomer , C-4 will be significantly shielded (shifted upfield to ~118 ppm). In the 5-bromo isomer , C-5 will be the shielded carbon (~120 ppm).

  • Signal Count: Both isomers are expected to show 8 distinct signals in the ¹³C NMR spectrum due to the lack of C₂ symmetry.

Part 2: Mass Spectrometry (MS) - Confirming Mass, Probing Fragmentation

Mass spectrometry is essential for confirming the molecular formula but can also offer structural clues through fragmentation analysis.

Molecular Ion: Both isomers will exhibit an identical molecular weight (C₈H₅BrO, MW ≈ 195.95 g/mol ). The most telling feature will be the molecular ion peak cluster, M⁺• and [M+2]⁺• , with a nearly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br).[7][8]

Fragmentation Analysis: Differentiation through fragmentation is more subtle and relies on the relative stability of the resulting cations. Electron Ionization (EI-MS) would likely induce the following primary fragmentation pathways:

  • Loss of a Bromo Radical (•Br): [M-Br]⁺ → C₈H₅O⁺ (m/z ≈ 117). This peak should be significant for both isomers.

  • Loss of Carbon Monoxide (CO): [M-CO]⁺• → C₇H₅Br⁺• (m/z ≈ 167.96 / 169.96). This is a common fragmentation for cyclic ethers and ketones.

  • Sequential Loss: A subsequent loss of CO from the [M-Br]⁺ fragment or loss of •Br from the [M-CO]⁺• fragment would both lead to a C₇H₅⁺ ion (m/z ≈ 89).

Potential Differentiators in MS: While the major fragments will be the same, the relative intensities may differ. The stability of the benzofuryl cation formed after losing •Br might be slightly different depending on the original bromine position, potentially leading to a variance in the [M-Br]⁺ / M⁺• ratio. However, without reference spectra, this is speculative. NMR remains the primary tool for unambiguous differentiation.

Part 3: Vibrational & Electronic Spectroscopy (IR & UV-Vis)

Infrared and UV-Visible spectroscopy are less definitive for differentiating these positional isomers but provide excellent confirmation of the core structure and functional groups.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be very similar, dominated by vibrations of the isobenzofuran core.

  • Aromatic C-H Stretch: ~3100-3000 cm⁻¹

  • Aromatic C=C Stretch: ~1600-1450 cm⁻¹ (multiple bands)

  • C-O-C (Ether) Stretch: Strong bands around ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric).

  • C-Br Stretch: A weak to medium band in the fingerprint region, typically 600-500 cm⁻¹ . While the exact position might shift slightly between the two isomers, this region is often crowded, making a definitive assignment difficult without high resolution and computational support.

UV-Visible (UV-Vis) Spectroscopy

The isobenzofuran system contains an extended π-conjugated system, which will give rise to π→π* transitions in the UV region. The parent isobenzofuran has a characteristic absorption. The bromine substituent, acting as a chromophore, is expected to cause a slight bathochromic (red) shift of the λ_max compared to the unsubstituted parent compound. The difference in λ_max between the 4-bromo and 5-bromo isomers is predicted to be minimal and likely insufficient for confident differentiation.

Part 4: Experimental Protocols & Workflow

Adherence to standardized protocols is crucial for generating reproducible and reliable data.

General Analytical Workflow

The following workflow ensures a systematic approach to isomer identification.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Dissolve sample in CDCl3 with TMS nmr Acquire ¹H & ¹³C NMR prep->nmr Analyze sample ms Acquire EI-MS prep->ms Analyze sample ir_uv Acquire IR / UV-Vis prep->ir_uv Analyze sample interp_nmr Analyze ¹H coupling patterns & ¹³C ipso-carbon shift nmr->interp_nmr interp_ms Confirm MW & Br presence (M/M+2 peaks) ms->interp_ms interp_ir Confirm functional groups (C-O-C, C-Br) ir_uv->interp_ir decision Definitive Isomer ID interp_nmr->decision interp_ms->decision interp_ir->decision id_4 Identify as 4-Bromo-isobenzofuran id_5 Identify as 5-Bromo-isobenzofuran decision->id_4 ¹H: 'triplet' pattern ¹³C: C-4 shielded decision->id_5 ¹H: dd & meta-d pattern ¹³C: C-5 shielded

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical synthesis fields, our work necessitates the use of specialized intermediates like 4-Bromo-1,3-dihydroisobenzofuran. This compound serves as a valuable building block for constructing complex bioactive molecules and receptor ligands.[1] However, with its utility comes the profound responsibility of ensuring its safe handling and environmentally sound disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each procedure.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's inherent risks is essential. This compound is classified with several hazards that dictate our safety and disposal protocols.[2] The primary risks are associated with irritation and acute toxicity if ingested.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[2]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[2][3]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[2][3]
Specific Target Organ Toxicity - Single ExposureH335WarningMay cause respiratory irritation.[2][3]

These classifications mandate careful handling to prevent contact and inhalation, and inform the segregation of its waste stream.

Personal Protective Equipment (PPE) and Safe Handling

Given the hazard profile, stringent adherence to PPE is non-negotiable. The causality is direct: the compound is an irritant, and proper barriers are required to prevent contact.

  • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) of sufficient thickness. Inspect gloves for tears or punctures before use.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection : All handling of this compound, including weighing and transferring, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5][6]

The Core Principle: Halogenated Waste Segregation

The single most critical step in the proper disposal of this compound is its correct classification and segregation. As its name implies, 4-Bromo -1,3-dihydroisobenzofuran is a brominated organic compound. This places it unequivocally in the halogenated organic waste category.[7][8]

Why is this segregation so vital? The disposal methods for halogenated and non-halogenated wastes are fundamentally different.

  • Halogenated Wastes : These wastes must undergo high-temperature incineration at specialized, licensed hazardous waste facilities.[7][9] These incinerators are equipped with advanced scrubbing systems to neutralize and capture the acidic gases (like hydrogen bromide, HBr) that are produced upon combustion.[10]

  • Non-Halogenated Wastes : Many common non-halogenated solvents can be recycled or used as a fuel source in a process known as solvent recovery, which is less complex and less expensive.[8][11]

Mixing halogenated waste into a non-halogenated stream contaminates the entire container, forcing the entire volume to be treated by the more expensive and complex incineration process.[8] This not only increases disposal costs significantly but also violates fundamental principles of waste management.

The following workflow diagram illustrates the critical decision-making process for laboratory waste segregation.

WasteSegregation Start Waste Generated in Lab Decision1 Does the waste contain this compound or any other halogenated compound (F, Cl, Br, I)? Start->Decision1 Halogenated Segregate into HALOGENATED ORGANIC Waste Container Decision1->Halogenated  Yes   Decision2 Is the waste primarily non-halogenated organic solvents? Decision1->Decision2  No   End Label Container Accurately & Store in Satellite Accumulation Area (SAA) Halogenated->End NonHalogenated Segregate into NON-HALOGENATED ORGANIC Waste Container Decision2->NonHalogenated  Yes   Aqueous Segregate into AQUEOUS / INORGANIC Waste Container Decision2->Aqueous  No   NonHalogenated->End Aqueous->End

Caption: Waste segregation decision workflow for laboratories.

Step-by-Step Disposal Protocol

This protocol ensures compliance and safety from the moment the chemical is deemed waste. Always consult your institution's specific waste management protocols and local regulations.[12]

Step 1: Container Selection and Preparation

  • Select a container that is compatible with halogenated organic waste. High-density polyethylene (HDPE) carboys are a common choice.

  • The container must be in good condition, with a secure, leak-proof cap.

  • Affix a hazardous waste tag or label provided by your institution's Environmental Health & Safety (EH&S) department before adding any waste.[13] Incomplete or missing labels are a common and serious compliance violation.[11]

Step 2: Waste Collection

  • Collect waste containing this compound in your designated, pre-labeled halogenated organic waste container.

  • This includes the pure compound, solutions containing it, and any materials used for cleanup of spills (e.g., contaminated silica gel, absorbent pads).[13]

  • Do not mix with other waste streams such as acids, bases, or non-halogenated solvents.[12]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • The waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[11]

  • Keep the waste container closed at all times except when you are actively adding waste.[11][13] A funnel left in an open container is a violation.

  • Store the container within secondary containment (such as a spill tray) to contain any potential leaks.[13]

  • Be aware of accumulation limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three calendar days.[11]

Step 4: Arranging for Disposal

  • When the container is full or you have finished the project, submit a request for waste pickup through your institution's EH&S department.[11][13]

  • Ensure the hazardous waste label is completely filled out with the full chemical names and estimated concentrations of all constituents. This information is vital for the safety of waste management personnel.[11]

  • Never dispose of this compound by pouring it down the drain or allowing it to evaporate in the fume hood.[4][13]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Small Spill Cleanup

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a commercial sorbent.[4]

  • Carefully sweep or scoop the absorbed material into a designated container.

  • Seal the container, label it as "Spill Debris with this compound," and dispose of it as halogenated organic waste.

  • Clean the spill area with soap and water.

First Aid Measures

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[5][6]

  • Inhalation : Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[14]

By integrating these principles of hazard awareness, segregation, and procedural diligence into our daily laboratory operations, we ensure that our scientific pursuits are conducted safely, responsibly, and in full compliance with environmental regulations.

References

  • YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. NIH. Retrieved from [Link]

  • University of Washington Research. Chemical Management Resources. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December).
  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7).
  • Thermo Fisher Scientific. (2025, September 5).
  • U.S. Environmental Protection Agency.
  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2013, October 17). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Oregon State University Environmental Health and Safety. Hazardous Waste Reduction. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22).
  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]

  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the synthesis of novel compounds is a journey of precision and discovery. A key aspect of this journey is the meticulous and safe handling of all chemical intermediates. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Bromo-1,3-dihydroisobenzofuran, a crucial building block in various synthetic pathways. Our focus is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Immediate Hazard Assessment and Core Safety Principles

This compound is a compound that demands respect. Based on its Globally Harmonized System (GHS) classification, it presents several hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).[1]

GHS Hazard Profile:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality behind the required safety protocols stems directly from these classifications. Skin and eye irritation necessitate robust barrier protection, while the potential for respiratory irritation underscores the critical importance of proper ventilation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple checklist compliance; it is a scientifically informed decision to mitigate specific, identified risks. An employer is required by OSHA to assess the workplace for hazards and provide appropriate PPE.[2][3]

Body Part Required PPE Specifications and Best Practices
Eyes/Face Chemical safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (Nitrile for incidental contact; Neoprene or Butyl rubber for extended contact)For short-term "splash" protection, nitrile gloves are acceptable but should be changed immediately upon contamination. For more prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended due to their superior resistance to halogenated and aromatic hydrocarbons.[2][4][5] Always inspect gloves for any signs of degradation or puncture before use.
Body Chemical-resistant laboratory coatA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is mandatory to protect against skin exposure from spills.
Respiratory Air-purifying respirator with organic vapor cartridgesThis is required when working outside of a certified chemical fume hood or when there is a potential for aerosol generation. The selection of the respirator must be part of a comprehensive respiratory protection program.[1][6]
Selecting the Right Glove: A Deeper Dive

The choice of glove material is critical. While nitrile gloves are common in laboratories, they offer limited protection against many halogenated and aromatic hydrocarbons.[5][7] For handling this compound, consider the nature of your task. For quick transfers where only incidental contact is possible, a disposable nitrile glove may suffice, provided it is changed immediately after any splash. For tasks with a higher risk of exposure, such as during a reaction workup or purification, more robust gloves are necessary.

PPE_Selection_Workflow start Start: Handling this compound assess_task Assess Task: Incidental or Extended Contact? start->assess_task incidental Incidental Contact (e.g., quick transfer) assess_task->incidental Incidental extended Extended Contact (e.g., workup, purification) assess_task->extended Extended select_nitrile Select Nitrile Gloves (min. 5-mil) incidental->select_nitrile select_neoprene_butyl Select Neoprene or Butyl Rubber Gloves extended->select_neoprene_butyl check_ventilation Is a certified chemical fume hood in use? select_nitrile->check_ventilation select_neoprene_butyl->check_ventilation fume_hood_yes Yes check_ventilation->fume_hood_yes Yes fume_hood_no No or potential for aerosols check_ventilation->fume_hood_no No no_respirator Standard PPE is sufficient fume_hood_yes->no_respirator respirator_required Air-Purifying Respirator with Organic Vapor Cartridges Required fume_hood_no->respirator_required end Proceed with Caution no_respirator->end respirator_required->end

Step-by-Step Handling Protocol

Adherence to a strict, methodical protocol is paramount to ensuring safety and experimental integrity.

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified and properly functioning chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

    • Designate a specific area within the fume hood for the handling of this compound to contain any potential contamination.

  • Donning PPE :

    • Put on all required PPE as detailed in the table above before handling the chemical. A chemical-resistant lab coat, appropriate gloves, and chemical safety goggles are the minimum. A face shield and respirator should be used as dictated by the risk assessment.

  • Handling the Compound :

    • When transferring the solid, use a spatula and weigh it in a tared container within the fume hood to minimize the generation of dust.

    • If preparing a solution, add the solid slowly to the solvent to prevent splashing.

    • Keep all containers of this compound tightly sealed when not in active use.

  • Post-Handling :

    • Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Carefully remove PPE, avoiding contact with the outer, potentially contaminated surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan: Managing Halogenated Waste

Proper disposal is a critical component of the chemical lifecycle and is governed by strict regulations. Halogenated organic compounds require special handling.[8][9][10]

  • Waste Segregation :

    • Halogenated organic waste must be collected separately from non-halogenated waste.[10] Mixing these waste streams can create reactive hazards and complicates the disposal process.[10]

    • Use a designated, properly labeled, and sealed waste container for all materials contaminated with this compound.

  • Container Management :

    • The waste container must be made of a material compatible with the chemical (e.g., polyethylene).[11]

    • The container must be kept closed at all times except when adding waste.[8]

    • Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and list all the chemical constituents, including "this compound."[8]

  • Storage and Pickup :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Place the container in secondary containment to mitigate any potential leaks.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. They will work with a licensed hazardous waste disposal vendor for final disposal, which is typically high-temperature incineration.

Disposal_Workflow start Start: Waste Generation identify_waste Identify Waste as Halogenated Organic start->identify_waste segregate_waste Segregate from Non-Halogenated Waste identify_waste->segregate_waste select_container Select Compatible, Sealable Container segregate_waste->select_container label_container Label: 'Hazardous Waste', 'Halogenated', and list all contents select_container->label_container store_safely Store in Secondary Containment in a Designated Area label_container->store_safely schedule_pickup Contact EHS for Waste Pickup store_safely->schedule_pickup end End: Proper Disposal schedule_pickup->end

By integrating these safety protocols into your daily laboratory operations, you not only ensure your personal safety and that of your colleagues but also uphold the principles of scientific integrity and responsible research.

References

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • 6003 Respirator Cartridge for Certain Organic Vapors and Acid Gases, 2/Pack. (n.d.). mastersupplyonline.com. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Protective Gloves – Quick Tips. (n.d.). OSHA. Retrieved from [Link]

  • Choosing the Right Chemical Resistant Gloves. (2019, January 31). Safety Solutions & Supply. Retrieved from [Link]

  • SOP: WASTE DISPOSAL & RECYCLING. (n.d.). UCT's Faculty of Science. Retrieved from [Link]

  • 3M™ Formaldehyde/Organic Vapour Cartridge/Filter, 60925, P100, 30 pairs/case. (n.d.). 3M. Retrieved from [Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES. (2018, October 4). University of Wollongong. Retrieved from [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). PowerPak. Retrieved from [Link]

  • Chemical Resistant Gloves. (n.d.). Northern Arizona University Environmental Health and Safety. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Respirator Cartridges, Organic Vapor Cartridges. (n.d.). Magid Glove & Safety. Retrieved from [Link]

  • Glove Selection Guide. (n.d.). University of South Alabama. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • 3M Respirator Organic Cartridges. (n.d.). BOSS Manufacturing. Retrieved from [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved from [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). Oregon State University Chemistry. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1,3-dihydroisobenzofuran
Reactant of Route 2
Reactant of Route 2
4-Bromo-1,3-dihydroisobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.